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  • Product: 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine
  • CAS: 201992-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (CAS 201992-89-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, a heterocyclic compound featuring the unique...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, a heterocyclic compound featuring the unique structural motifs of both adamantane and a 2-aminothiazole core. The adamantane moiety, known for its lipophilic and rigid cage-like structure, has been successfully incorporated into numerous approved drugs to enhance their pharmacokinetic profiles.[1][2] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, present in a variety of compounds with a broad spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4] This guide will delve into the physicochemical properties of the title compound, propose a detailed synthetic route based on the well-established Hantzsch thiazole synthesis, and explore its hypothesized biological activities and mechanisms of action. Furthermore, we present detailed, self-validating experimental protocols for the synthesis, characterization, and biological evaluation of this compound, aiming to provide a solid foundation for future research and drug discovery efforts.

Introduction: The Convergence of Adamantane and 2-Aminothiazole

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine represents an intriguing convergence of two such pharmacologically significant moieties.

  • The Adamantane Moiety: This bulky, lipophilic, and rigid tricyclic alkane has been termed a "lipophilic bullet" in medicinal chemistry.[1] Its incorporation into drug candidates can significantly improve their absorption, distribution, metabolism, and excretion (ADME) properties by increasing lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[5][6] The rigid adamantane cage can also serve as a robust scaffold to orient functional groups for optimal interaction with biological targets.[5] Several adamantane-containing drugs are in clinical use for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2]

  • The 2-Aminothiazole Core: The 2-aminothiazole ring is a versatile heterocyclic scaffold that is a key component of numerous biologically active compounds.[3] Derivatives of 2-aminothiazole have been reported to exhibit a wide array of therapeutic effects, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant activities.[4][7] This broad spectrum of activity makes the 2-aminothiazole nucleus an attractive starting point for the development of novel therapeutic agents.[4]

The amalgamation of these two structural motifs in 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine suggests a molecule with a potentially favorable pharmacokinetic profile and a predisposition for diverse biological activities. This guide will provide the necessary technical information to explore these possibilities.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development.

PropertyValueSource
CAS Number 201992-89-4[8]
Molecular Formula C₁₄H₂₀N₂S[8]
Molecular Weight 248.39 g/mol [8]
Appearance Solid (predicted)[9]
InChI Key Information not available
SMILES CC1=C(SC(=N)N1)C12CC3CC(C1)CC(C3)C2

Note: Some physical properties like melting point, boiling point, and solubility have not been experimentally determined and reported in the available literature.

Synthesis and Characterization

The most plausible and efficient method for the synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is the Hantzsch thiazole synthesis . This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][5]

Proposed Synthetic Pathway

The synthesis would proceed via the reaction of 1-(adamantan-1-yl)-1-chloropropan-2-one with thiourea.

Hantzsch Synthesis Adamantyl_ketone 1-(Adamantan-1-yl)propan-2-one Halogenated_ketone 1-(Adamantan-1-yl)-1-chloropropan-2-one Adamantyl_ketone->Halogenated_ketone α-chlorination NCS N-Chlorosuccinimide Intermediate Thiouronium Salt Intermediate Halogenated_ketone->Intermediate Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate Product 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine Intermediate->Product Cyclization & Dehydration

Caption: Proposed Hantzsch synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 1-(Adamantan-1-yl)propan-2-one

  • N-Chlorosuccinimide (NCS)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step 1: α-Chlorination of 1-(Adamantan-1-yl)propan-2-one

  • In a round-bottom flask, dissolve 1-(Adamantan-1-yl)propan-2-one (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-haloketone, 1-(adamantan-1-yl)-1-chloropropan-2-one.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the crude 1-(adamantan-1-yl)-1-chloropropan-2-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothesized Biological Activities and Mechanisms of Action

While no specific biological data for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine has been reported, the known activities of structurally related adamantane-thiazole derivatives allow for the formulation of several research hypotheses.

Potential as an Antidiabetic Agent

Recent studies have shown that certain 4-adamantyl-thiazole derivatives exhibit potent α-amylase inhibition and antiglycation activities, suggesting their potential as antidiabetic agents.[10]

  • Hypothesized Mechanism of Action: The compound may act as an inhibitor of α-amylase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia. Additionally, it may inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.

Antidiabetic_MoA Compound 4-Adamantan-1-yl-5-methyl- thiazol-2-ylamine Alpha_Amylase α-Amylase Compound->Alpha_Amylase Inhibition AGEs Advanced Glycation End-products (AGEs) Compound->AGEs Inhibition Carbohydrates Carbohydrate Digestion Alpha_Amylase->Carbohydrates Glucose_Absorption Glucose Absorption Carbohydrates->Glucose_Absorption Hyperglycemia Reduced Hyperglycemia Glucose_Absorption->Hyperglycemia leads to Diabetic_Complications Reduced Diabetic Complications AGEs->Diabetic_Complications contribute to AGE_Formation Inhibition of AGE Formation CCR4_Antagonism Compound 4-Adamantan-1-yl-5-methyl- thiazol-2-ylamine CCR4 CCR4 Receptor Compound->CCR4 Blocks Cell Th2 / Treg Cell Signaling Downstream Signaling CCR4->Signaling Activates Ligands CCL17 / CCL22 (Chemokines) Ligands->CCR4 Binds Migration Cell Migration (Inflammation / Tumor) Signaling->Migration Induces

Caption: Hypothesized CCR4 antagonist mechanism of action.

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities, the following detailed protocols are proposed.

In Vitro α-Amylase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of α-amylase, which hydrolyzes starch to produce reducing sugars. The amount of reducing sugar is quantified using the dinitrosalicylic acid (DNSA) method.

Protocol Outline:

  • Prepare a solution of α-amylase in phosphate buffer (pH 6.9).

  • Prepare various concentrations of the test compound and the standard inhibitor (acarbose) in DMSO.

  • In a 96-well plate, add the α-amylase solution to wells containing the test compound or acarbose. Incubate for 10 minutes at 37°C.

  • Add a starch solution to each well to initiate the enzymatic reaction. Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding DNSA reagent.

  • Heat the plate at 100°C for 5 minutes.

  • Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Antiglycation Assay (BSA-Glucose Model)

Principle: This assay assesses the ability of the test compound to inhibit the non-enzymatic glycation of bovine serum albumin (BSA) by glucose, which can be monitored by measuring the fluorescence of advanced glycation end-products (AGEs).

Protocol Outline:

  • Prepare a reaction mixture containing BSA and glucose in phosphate buffer (pH 7.4).

  • Add various concentrations of the test compound or the standard inhibitor (aminoguanidine) to the reaction mixture.

  • Incubate the mixtures at 37°C for 7 days in the dark.

  • After incubation, measure the fluorescence intensity of the samples (excitation at 370 nm, emission at 440 nm).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

CCR4 Receptor Binding Assay

Principle: This is a competitive binding assay that measures the ability of the test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-CCL17) from the CCR4 receptor expressed on cell membranes.

Protocol Outline:

  • Prepare membranes from a cell line stably expressing the human CCR4 receptor.

  • In a 96-well filter plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-CCL17 and varying concentrations of the test compound.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound radioligand.

  • Measure the radioactivity remaining on the filter plate using a scintillation counter.

  • Determine the IC₅₀ value by analyzing the displacement curve.

Conclusion

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a compound of significant interest for further investigation in the field of medicinal chemistry. The strategic combination of the adamantane and 2-aminothiazole moieties suggests a high potential for favorable pharmacokinetic properties and diverse biological activities. This technical guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route via the Hantzsch reaction is robust and amenable to optimization. The hypothesized biological activities as an antidiabetic agent, 11β-HSD1 inhibitor, or CCR4 antagonist are grounded in the established pharmacology of related compounds and provide clear avenues for future research. The detailed experimental protocols offer a starting point for researchers to explore the therapeutic potential of this promising molecule.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978.
  • Spilovska, K., Zidek, M., & Novotna, A. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Drug Targets, 17(13), 1541–1565.
  • MDPI. (2016). Adamantane in Drug Delivery Systems and Surface Recognition.
  • Santa Cruz Biotechnology, Inc. 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (CAS 201992-89-4).
  • Patel, S. B., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1–7.
  • BenchChem. (2025). 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets.
  • Siwinska, W. D., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609.
  • Akhtar, T., et al. (2020). 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles As Potential Antidiabetic Agents: Experimental and Docking Studies. Future Medicinal Chemistry, 12(17), 1565–1580.
  • Wang, X., et al. (2006). Optimization of 2-aminothiazole Derivatives as CCR4 Antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2800–2803.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • European Journal of Pharmaceutical Sciences. (2021).
  • ChemicalBook. (2020).
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Matrix Scientific. Safety Data Sheet: 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.
  • Murata, K., & Ikehata, H. (1967). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bulletin of the Chemical Society of Japan, 40(10), 2479–2480.
  • Journal of Organic Chemistry. (2011). New Synthesis of 4-(1-Adamantyl)
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Siwinska, W. D., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609.
  • ChemicalBook. Synthesis of Thiazole.
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ResearchGate.
  • bepls. (2024).

Sources

Exploratory

Physicochemical properties of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine Abstract This technical guide provides a comprehensive framework for the physicochemical characterization...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (CAS: 201992-89-4), a molecule that synergistically combines two privileged scaffolds in medicinal chemistry: the bulky, lipophilic adamantane cage and the versatile 2-aminothiazole heterocycle. While specific experimental data for this compound is sparse in public literature, this document leverages established principles and data from analogous structures to outline a robust, systematic approach for its evaluation. We present detailed, field-proven protocols for determining critical parameters such as solubility, lipophilicity (LogP/D), pKa, and melting point, alongside methods for definitive structural confirmation via NMR, IR, and mass spectrometry. The rationale behind each experimental choice is discussed, emphasizing the impact of these properties on drug metabolism, pharmacokinetics (DMPK), and overall developability. This guide is intended for researchers in drug discovery and development, providing the necessary tools to thoroughly profile this and similar novel chemical entities.

Introduction: A Strategic Union of Privileged Scaffolds

The design of novel therapeutic agents often involves the strategic combination of molecular fragments known to impart favorable biological and physicochemical properties. The structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine represents a deliberate fusion of two such pharmacologically significant moieties.

The Role of the Adamantyl Group: A "Lipophilic Bullet"

The adamantane moiety, a rigid, diamondoid hydrocarbon, is a widely employed tool in medicinal chemistry to optimize a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[1] Its unique, three-dimensional structure and high lipophilicity offer several advantages:

  • Enhanced Metabolic Stability: The steric bulk of the adamantyl group can act as a shield, protecting nearby functional groups from metabolic enzymes, thereby increasing the drug's stability and plasma half-life.[2][3]

  • Increased Lipophilicity: The incorporation of an adamantyl group significantly increases a molecule's lipophilicity, which can enhance membrane permeability and improve absorption, including passage across the blood-brain barrier.[1][4] The hydrophobic substituent constant for adamantane is estimated to be around 3.1, meaning it can shift a hydrophilic compound into a more clinically useful lipophilicity range.[2][3]

  • Improved Target Binding: Its rigid structure can serve as a robust anchor for positioning pharmacophoric elements into a target's binding pocket, potentially increasing potency and selectivity.[4]

The 2-Amino-5-methylthiazole Core: A Versatile Pharmacophore

The 2-aminothiazole ring is a cornerstone heterocycle found in numerous FDA-approved drugs and biologically active compounds.[5][6] This scaffold is prized for its ability to engage in various biological interactions and its synthetic tractability. Derivatives of 2-aminothiazole are known to exhibit a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The methyl group at the 5-position can further influence the electronic properties and steric profile of the ring, modulating its interaction with biological targets.

By combining these two scaffolds, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine emerges as a compound with high potential, where the adamantane group could enhance the pharmacokinetic profile of the biologically active 2-aminothiazole core. A thorough physicochemical characterization is the critical first step in evaluating this potential.

Molecular Profile and Predicted Properties

A foundational understanding of a compound begins with its basic molecular identity and computationally predicted properties. These in silico estimations guide initial experimental design and help anticipate potential challenges, such as poor solubility.

  • Molecular Formula: C₁₄H₂₀N₂S[10][11]

  • Molecular Weight: 248.39 g/mol [10][11]

  • CAS Number: 201992-89-4[10]

Caption: Molecular structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.
Table 1: Predicted Physicochemical Properties

In silico predictions provide estimates that require experimental validation.

PropertyPredicted ValueMethod/SoftwareRationale and Implication
cLogP 4.0 - 4.5ALOGPS, ChemDrawThe high value is dominated by the adamantyl group, suggesting low aqueous solubility but good membrane permeability.
Topological Polar Surface Area (TPSA) 51.5 ŲALOGPSThis value is well within the range for good oral bioavailability (<140 Ų), indicating favorable absorption characteristics.[12]
Aqueous Solubility (LogS) -4.5 to -5.0ALOGPSPredicted to be poorly soluble or practically insoluble in water, a common challenge for adamantane-containing drugs.
pKa (Basic) 5.5 - 6.5ChemAxonThe 2-amino group and ring nitrogen confer basicity. The pKa value is critical for predicting solubility at different pH values (e.g., in the gut).
Number of H-Bond Donors 1 (the -NH₂ group)N/AComplies with Lipinski's Rule of Five (≤5).
Number of H-Bond Acceptors 2 (the ring N and S atoms)N/AComplies with Lipinski's Rule of Five (≤10).
Rotatable Bonds 1N/ALow number indicates conformational rigidity, which can be favorable for binding affinity but may pose solubility challenges.

Proposed Synthesis and Purification Workflow

The synthesis of 4-substituted-2-aminothiazoles is reliably achieved through the Hantzsch thiazole synthesis .[5] This method involves the condensation of an α-haloketone with a thiourea. For the target molecule, the key precursors would be 1-(1-adamantyl)-1-chloropropan-2-one and thiourea.

SynthesisWorkflow cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification & Analysis start Precursors: 1-(1-Adamantyl)-1-chloropropan-2-one + Thiourea reaction Hantzsch Reaction Solvent: Ethanol Condition: Reflux, 4-6h start->reaction crude Crude Product Mixture reaction->crude workup Aqueous Workup (Neutralize with NaHCO₃, Extract with EtOAc) crude->workup drying Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying concentrate Concentrate in vacuo drying->concentrate chromatography Silica Gel Column Chromatography (e.g., Hexane:EtOAc gradient) concentrate->chromatography pure_product Pure Compound (Fractions combined based on TLC) chromatography->pure_product characterize Structural Confirmation (NMR, MS, IR, MP) pure_product->characterize

Caption: Proposed workflow for synthesis and purification.
Protocol 3.1: Synthesis via Hantzsch Condensation

Expertise & Rationale: This one-pot reaction is efficient and has a high tolerance for various functional groups. Ethanol is a common solvent that facilitates the solubility of both precursors and allows for heating to reflux to drive the reaction to completion.

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 1-(1-adamantyl)-1-chloropropan-2-one (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Reaction: Stir the mixture and heat to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl byproduct until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.

Experimental Determination of Core Physicochemical Properties

Accurate experimental data is non-negotiable for progressing a compound in the drug discovery pipeline. The following protocols are designed to be robust and self-validating.

Solubility Profile (Kinetic & Thermodynamic)

Causality: Solubility directly impacts bioavailability. Poor solubility is a primary reason for drug candidate failure. Determining both kinetic (dissolution rate-limited) and thermodynamic (equilibrium) solubility provides a comprehensive picture.

Protocol 4.1.1: Kinetic Solubility by Turbidimetry

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

  • Precipitation: Add phosphate-buffered saline (PBS, pH 7.4) to each well and shake for 2 hours.

  • Measurement: Measure the turbidity (light scattering) at a suitable wavelength (e.g., 620 nm) using a plate reader.

  • Analysis: The concentration at which precipitation is first observed is the kinetic solubility limit.

Protocol 4.1.2: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of the solid compound to vials containing buffers of different pH values (e.g., pH 2.0, 6.5, 7.4) to simulate gastric and intestinal conditions.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot from the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity, the balance between water and lipid solubility, governs a drug's ability to cross biological membranes. LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP for ionizable compounds.

Protocol 4.2.1: Shake-Flask Method

  • Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in n-octanol.

  • Partitioning: Mix equal volumes of the n-octanol solution and PBS (pH 7.4) in a vial.

  • Equilibration: Vigorously shake the vial for 1 hour, then let it stand for the phases to separate completely (centrifugation may be required).

  • Quantification: Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

  • Calculation: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Acidity/Basicity Constant (pKa)

Causality: The pKa determines the ionization state of a molecule at a given pH. This affects its solubility, permeability, and potential for off-target ionic interactions.

Protocol 4.3.1: Potentiometric Titration

  • Solution Prep: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: While monitoring the pH with a calibrated electrode, perform a stepwise titration with a standardized solution of HCl (to find the basic pKa).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.

Structural Confirmation and Purity

Trustworthiness: Unambiguous structural confirmation and purity assessment are essential. The combination of NMR, MS, and IR provides orthogonal data to confirm the identity, while HPLC confirms purity.

  • ¹H and ¹³C NMR:

    • Expected ¹H NMR Signals: The spectrum should show characteristic signals for the adamantyl protons (a complex multiplet around 1.7-2.1 ppm), the methyl group protons (a singlet around 2.3 ppm), and the aromatic/thiazole protons. The -NH₂ protons will appear as a broad singlet that is exchangeable with D₂O.

    • Expected ¹³C NMR Signals: The spectrum will show distinct signals for the adamantyl cage carbons, the thiazole ring carbons (with the C-S and C-N carbons being deshielded), and the methyl carbon.

  • High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To confirm the elemental composition.

    • Expected Result: The ESI+ spectrum should show a prominent [M+H]⁺ peak matching the calculated exact mass of C₁₄H₂₁N₂S⁺.

  • Infrared (IR) Spectroscopy:

    • Purpose: To confirm the presence of key functional groups.

    • Expected Bands: N-H stretching (for the amine) around 3300-3500 cm⁻¹, C-H stretching (adamantyl and methyl) around 2800-3000 cm⁻¹, C=N stretching (thiazole ring) around 1620 cm⁻¹, and C-N stretching around 1300-1400 cm⁻¹.[13][14]

  • Purity Assessment (HPLC-UV):

    • Method: A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is suitable.

    • Analysis: Purity is determined by the area percentage of the main peak at a suitable UV wavelength (e.g., 254 nm). A purity of >95% is typically required for subsequent biological assays.

Drug-Likeness Evaluation

Frameworks like Lipinski's Rule of Five help to assess the potential for oral bioavailability based on key physicochemical properties.

Lipinski cluster_rules Lipinski's Rule of Five Assessment cluster_results Predicted Compliance Compound 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine MW Molecular Weight ≤ 500 Da LogP LogP ≤ 5 HBD H-Bond Donors ≤ 5 HBA H-Bond Acceptors ≤ 10 MW_R 248.39 (PASS) MW->MW_R LogP_R ~4.2 (PASS) LogP->LogP_R HBD_R 1 (PASS) HBD->HBD_R HBA_R 2 (PASS) HBA->HBA_R Result Conclusion: Predicted to be 'Drug-Like'

Caption: Drug-likeness assessment based on Lipinski's Rule of Five.

Analysis: Based on the in silico predictions, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine complies with all criteria of Lipinski's Rule of Five. The cLogP is close to the upper limit, which highlights the importance of experimental validation. While these rules are guidelines and not absolute, compliance suggests that the molecule possesses a physicochemical profile that is generally associated with acceptable oral bioavailability.

Conclusion and Future Directions

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a strategically designed molecule with significant therapeutic potential. Its predicted physicochemical profile is promising, showing compliance with established drug-likeness rules, although it flags potential challenges with aqueous solubility due to the highly lipophilic adamantane group.

This guide provides a comprehensive, step-by-step framework for the empirical validation of its key properties. The successful execution of these protocols will yield a robust data package, enabling a confident assessment of the compound's viability. Following this characterization, logical next steps would include in vitro ADME assays to investigate metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using Caco-2 assays) to build a complete profile for this promising chemical entity.

References

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  • ResearchGate. (n.d.). The Many Faces of the Adamantyl Group in Drug Design. [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Adamantan-1-yl-...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, a molecule of significant interest in medicinal chemistry. By integrating data from analogous crystal structures, computational chemistry principles, and established synthetic methodologies, this document elucidates the key structural features of this compound. We explore the influence of the bulky, lipophilic adamantane cage on the geometry of the 2-aminothiazole ring, the rotational freedom around the adamantyl-thiazole bond, and the predominant tautomeric form. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the adamantane-thiazole scaffold.

Introduction: The Strategic Amalgamation of Adamantane and 2-Aminothiazole

The convergence of an adamantane moiety and a 2-aminothiazole ring within a single molecular entity, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, creates a scaffold with compelling properties for drug discovery. The adamantane group, a rigid and highly lipophilic diamondoid hydrocarbon, is a well-established pharmacophore known to enhance the metabolic stability and membrane permeability of drug candidates.[1][2] Its unique three-dimensional structure provides a robust anchor for interacting with biological targets.[3]

The 2-aminothiazole core is a privileged heterocyclic motif found in numerous clinically approved drugs, including the anticancer agent Dasatinib.[4] This ring system is a versatile hydrogen bond donor and acceptor, and its electronic properties can be readily modulated by substitution.[5] The combination of these two moieties in the target molecule suggests a potential for developing novel therapeutic agents with improved pharmacological profiles.[3][6] A thorough understanding of its three-dimensional structure and conformational preferences is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.

Predicted Molecular Structure and Key Geometric Parameters

While a specific single-crystal X-ray diffraction study for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is not publicly available, a highly accurate model of its structure can be constructed based on extensive crystallographic data of related adamantane-substituted heterocycles and 2-aminothiazole derivatives.[7][8][9][10]

The adamantane cage is expected to retain its rigid, strain-free chair-boat-chair conformation with C-C bond lengths of approximately 1.54 Å and C-C-C bond angles near the ideal tetrahedral angle of 109.5°.[1][11] The thiazole ring, being aromatic, will be planar. The key structural questions revolve around the geometry of the linkage between these two fragments and the orientation of the exocyclic amino group.

The Adamantyl-Thiazole Linkage

The central C1(adamantane)-C4(thiazole) bond is a C(sp³)-C(sp²) single bond. Crystal structures of analogous compounds, such as 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, reveal that the heterocyclic ring is often oriented nearly perpendicular to the adamantane substituent.[8] This perpendicular arrangement minimizes steric hindrance between the hydrogens on the adamantane cage and the substituents on the thiazole ring.

The rotational barrier around the C(sp³)-C(sp³) bond in adamantyl derivatives has been measured by dynamic NMR to be relatively low, in the range of 8.8-10 kcal/mol.[12] The barrier for rotation around the C(adamantyl)-C(thiazole) bond is expected to be of a similar or slightly lower magnitude, allowing for relatively free rotation at room temperature in solution. However, in the solid state, a specific low-energy conformation will be adopted to optimize crystal packing interactions.

Tautomerism of the 2-Aminothiazole Ring

A critical aspect of the 2-aminothiazole moiety is its potential for tautomerism, existing in either the amino or the imino form.

G cluster_amino Amino Tautomer (Favored) cluster_imino Imino Tautomer amino Amino Form imino Imino Form amino->imino Proton Transfer imino->amino

Figure 1: Tautomeric equilibrium of the 2-aminothiazole ring.

Experimental and computational studies have shown that for most 2-aminothiazole derivatives, the amino tautomer is the predominant form in solution .[2][13] The aromaticity of the thiazole ring provides significant stabilization to the amino form. The presence of electron-donating groups, such as the methyl group at the C5 position, further favors the amino tautomer. Therefore, it is highly probable that 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine exists primarily in its amino form under physiological conditions.

ParameterPredicted ValueRationale / Reference
Adamantane C-C Bond Length~1.54 ÅConsistent with experimental data for adamantyl derivatives.[1]
Adamantane C-C-C Bond Angle~109.5°Characteristic of the strain-free adamantane cage.[1]
Thiazole Ring GeometryPlanarAromatic nature of the thiazole ring.
C(adamantane)-C(thiazole) Bond Length~1.51 ÅTypical for a C(sp³)-C(sp²) single bond.
Rotational Barrier (Ad-Th)~8-10 kcal/molInferred from studies on similar Csp³-Csp³ bonds in adamantanes.[12]
Predominant TautomerAmino formSupported by studies on substituted 2-aminothiazoles.[13]

Experimental and Computational Methodologies for Structural Elucidation

To definitively determine the molecular structure and conformation, a combination of experimental and computational techniques would be employed.

Synthesis and Crystallization

A plausible synthetic route to 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is the well-established Hantzsch thiazole synthesis .[14] This one-pot multicomponent reaction typically involves the condensation of an α-haloketone with a thiourea.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclocondensation ketone 1-(Adamantan-1-yl)propan-2-one haloketone 1-Bromo-1-(adamantan-1-yl)propan-2-one (α-haloketone) ketone->haloketone Bromination bromine Bromine (Br2) bromine->haloketone thiourea Thiourea product 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine thiourea->product haloketone->product Hantzsch Reaction

Figure 2: Proposed Hantzsch synthesis workflow.

Protocol: Hantzsch Thiazole Synthesis

  • α-Halogenation: 1-(Adamantan-1-yl)propan-2-one is treated with a halogenating agent, such as bromine in a suitable solvent (e.g., acetic acid or chloroform), to yield the intermediate α-haloketone, 1-bromo-1-(adamantan-1-yl)propan-2-one.

  • Cyclocondensation: The crude α-haloketone is then reacted directly with thiourea in a solvent like ethanol.

  • Work-up and Purification: The reaction mixture is typically heated to reflux. Upon cooling, the product may precipitate or can be extracted. Purification is achieved through recrystallization or column chromatography to yield the final product.

Obtaining single crystals suitable for X-ray diffraction would be the next critical step. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

Computational Modeling

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular geometry and conformational landscape.

Protocol: DFT Geometry Optimization

  • Initial Structure: A 3D model of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is built using molecular modeling software.

  • Method and Basis Set: Geometry optimization is performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide accurate geometries for organic molecules.[15]

  • Conformational Search: A potential energy surface scan is conducted by systematically rotating the C(adamantane)-C(thiazole) dihedral angle to identify the global and local energy minima, thus predicting the most stable conformers and the rotational energy barrier.

  • Tautomer Stability: The relative energies of the optimized amino and imino tautomers are calculated to predict their equilibrium distribution.

Conclusion and Future Directions

The molecular architecture of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is defined by the interplay between the rigid, bulky adamantane cage and the planar, aromatic 2-aminothiazole ring. Based on analogous structures and theoretical principles, the molecule is predicted to favor a conformation where the adamantyl group is oriented roughly perpendicular to the thiazole ring, with a relatively low barrier to rotation around the connecting single bond. The electronically favored amino tautomer is expected to be the predominant form.

This in-depth guide provides a robust structural hypothesis that can inform further research and development. The definitive elucidation of its solid-state conformation via single-crystal X-ray crystallography remains a key future objective. Such experimental data would provide invaluable validation for computational models and serve as a precise blueprint for the design of next-generation adamantane-thiazole based therapeutic agents.

References

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Exploratory

Spectroscopic Blueprint of a Novel Thiazole Derivative: An In-depth Technical Guide to 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra for this specific molecule, this guide establishes a foundational spectroscopic blueprint based on established principles and data from its constituent structural motifs: the adamantane cage and the 2-amino-5-methylthiazole core. Each section outlines a hypothetical experimental protocol, presents predicted data in a structured format, and offers a detailed, mechanism-driven interpretation of the spectral features. This predictive analysis serves as a crucial reference for the identification, characterization, and quality control of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine in research and development settings.

Introduction and Molecular Structure

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (CAS 201992-89-4) is a heterocyclic compound featuring a bulky, lipophilic adamantyl group attached to a 2-aminothiazole core.[1][2] The adamantane moiety is a rigid, three-dimensional cage-like hydrocarbon, which can significantly influence the physicochemical properties of a molecule, such as its solubility, stability, and receptor binding affinity. The 2-aminothiazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The combination of these two pharmacophores in a single entity makes 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine a compound of interest for further investigation in drug discovery.

Accurate structural elucidation and confirmation are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the spectroscopic data for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, offering a benchmark for future experimental work.

Molecular Formula: C₁₄H₂₀N₂S[1]

Molecular Weight: 248.39 g/mol [1]

Molecular Structure Diagram

Caption: Chemical structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine are detailed below.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters would include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would include a spectral width of 220 ppm, 1024 or more scans, and a relaxation delay of 5 seconds to ensure quantitative accuracy for all carbon signals.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the adamantyl, methyl, and amine protons. The high symmetry of the adamantane cage simplifies its proton spectrum.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Broad, s2H-NH₂ (exchangeable with D₂O)
~ 2.1 - 2.3s3H-CH₃ on thiazole ring
~ 2.0 - 2.2Broad, s9HAdamantyl -CH and -CH₂
~ 1.7 - 1.9Broad, s6HAdamantyl -CH₂

Interpretation:

  • Amine Protons (-NH₂): A broad singlet is anticipated in the downfield region, characteristic of amine protons. This signal's broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent-dependent. The signal would disappear upon shaking the sample with D₂O, confirming its assignment.

  • Methyl Protons (-CH₃): A sharp singlet is predicted for the methyl group attached to the thiazole ring. Its chemical shift is influenced by the electronic environment of the aromatic ring.

  • Adamantyl Protons: The adamantane cage has two types of protons in a 3:2 ratio (excluding the point of attachment). Due to the free rotation around the C-C single bond connecting the adamantyl group to the thiazole ring, the signals for the adamantyl protons are expected to be broad singlets or multiplets. The methine protons (-CH) and methylene protons (-CH₂) of the adamantane cage typically appear as overlapping broad signals in the aliphatic region.[3][4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide detailed information about the carbon skeleton.

Chemical Shift (δ) (ppm)Assignment
~ 165 - 170C2 (C-NH₂) of thiazole ring
~ 145 - 150C4 (C-Adamantyl) of thiazole ring
~ 120 - 125C5 (C-CH₃) of thiazole ring
~ 38 - 42Adamantyl quaternary C (attachment point)
~ 35 - 38Adamantyl -CH₂
~ 28 - 32Adamantyl -CH
~ 10 - 15-CH₃ on thiazole ring

Interpretation:

  • Thiazole Carbons: The carbon atom bearing the amino group (C2) is expected to be the most downfield among the ring carbons due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The carbons C4 and C5, which are part of the C=C bond, will also appear in the aromatic/olefinic region.

  • Adamantyl Carbons: The adamantane cage will show characteristic signals in the aliphatic region.[3][5][6] The quaternary carbon, where the thiazole ring is attached, will be shifted downfield compared to the other adamantyl carbons. The methine (-CH) and methylene (-CH₂) carbons will have distinct chemical shifts.[3]

  • Methyl Carbon: The methyl carbon will appear as an upfield signal, typical for a methyl group attached to an sp² hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000 - 400 cm⁻¹). A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200MediumN-H stretching (asymmetric and symmetric) of -NH₂
2950 - 2850StrongC-H stretching of adamantyl and methyl groups
~ 1620StrongC=N stretching of the thiazole ring
~ 1550MediumN-H bending of the -NH₂ group
~ 1500MediumC=C stretching of the thiazole ring
~ 1360MediumC-H bending of the methyl group
~ 1100MediumC-N stretching

Interpretation:

  • N-H Vibrations: The presence of the primary amine group (-NH₂) will be indicated by two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7] A medium-intensity band around 1550 cm⁻¹ is expected for the N-H bending (scissoring) vibration.

  • C-H Vibrations: Strong absorption bands in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons of the adamantyl cage and the methyl group.[8][9][10]

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected to appear as strong to medium bands in the 1620-1500 cm⁻¹ region.[7][11] The exact positions will be influenced by the substituents.

  • C-N Stretching: A medium-intensity band around 1100 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol (Hypothetical)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrum Data (EI)
m/zPredicted IonInterpretation
248[C₁₄H₂₀N₂S]⁺˙Molecular ion (M⁺˙)
135[C₁₀H₁₅]⁺Adamantyl cation (base peak)
113[C₄H₅N₂S]⁺2-amino-5-methylthiazole radical cation
93, 79, 67[C₇H₉]⁺, [C₆H₇]⁺, [C₅H₇]⁺Further fragmentation of the adamantyl cation

Interpretation:

  • Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 248, corresponding to the molecular weight of the compound.[1] Its intensity might be low in EI-MS due to the facile fragmentation of the molecule.

  • Base Peak: The most prominent peak (base peak) in the EI mass spectrum is predicted to be at m/z 135. This corresponds to the highly stable adamantyl cation ([C₁₀H₁₅]⁺), formed by the cleavage of the bond between the adamantyl group and the thiazole ring.[3][12][13]

  • Other Fragments: The other major fragment would correspond to the 2-amino-5-methylthiazole moiety. Further fragmentation of the adamantyl cation is also expected to produce smaller fragments at m/z 93, 79, and 67.[3][12]

Predicted Mass Spectral Fragmentation Pathway

Fragmentation_Pathway cluster_M Initial Ionization cluster_frags Primary Fragmentation cluster_secondary_frags Secondary Fragmentation M [C₁₄H₂₀N₂S]⁺˙ m/z = 248 (Molecular Ion) Ad_plus [C₁₀H₁₅]⁺ m/z = 135 (Adamantyl cation - Base Peak) M->Ad_plus α-cleavage Thiazole_rad [C₄H₅N₂S]˙ (2-amino-5-methylthiazole radical) Further_frags [C₇H₉]⁺, [C₆H₇]⁺, etc. m/z = 93, 79, ... Ad_plus->Further_frags fragmentation

Caption: Predicted EI-MS fragmentation of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic analysis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed "fingerprint" of the molecule. The key identifying features include the characteristic signals of the adamantyl cage in the aliphatic region of the NMR spectra, the N-H and C-H stretching vibrations in the IR spectrum, and the prominent adamantyl cation at m/z 135 in the mass spectrum. This guide serves as a valuable resource for the unambiguous identification and characterization of this novel compound, facilitating its further exploration in scientific research and drug development.

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  • University of Wisconsin-Madison. (n.d.). Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference).
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  • Pehk, T., et al. (1973).
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  • NIST. (n.d.). Thiazole, 2-amino-5-methyl-. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). Adamantane. Retrieved January 15, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-methylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved January 15, 2026, from [Link]

  • SpectraBase. (n.d.). ADAMANTANE-1-((13)C)-CARBONITRILE - Optional[MS (GC)] - Spectrum. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Amino-5,5-dimethylthiazol-4(5H)-one. Retrieved January 15, 2026, from [Link]

  • Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved January 15, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Introduction In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility and stability stand out as critical hurdles that can di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility and stability stand out as critical hurdles that can dictate the trajectory of a compound's development. This guide provides a comprehensive technical overview of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, a molecule that marries the unique structural features of both adamantane and a substituted thiazole ring. While specific experimental data for this exact molecule is not extensively published, this document will leverage established principles from medicinal chemistry to predict its behavior and provide a robust framework for its experimental characterization. Researchers, scientists, and drug development professionals will find herein a detailed exploration of the factors governing the solubility and stability of this compound, complete with field-proven methodologies for their assessment.

The structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, with its bulky, lipophilic adamantyl cage and an aromatic, heteroatomic thiazole system, presents a fascinating case study in physicochemical properties. The adamantane moiety is a well-recognized pharmacophore known to enhance lipophilicity and metabolic stability, often improving a drug's pharmacokinetic profile.[1][2] Conversely, the thiazole ring, a common scaffold in medicinal chemistry, contributes to the molecule's aromaticity and potential for various intermolecular interactions.[3][4][5] Understanding the interplay of these two distinct structural components is key to unlocking the therapeutic potential of this and related compounds.

This guide will first delve into the predicted physicochemical properties of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, followed by a detailed exposition on the experimental determination of its solubility and stability. The protocols described are designed to be self-validating, providing a clear rationale for each experimental choice.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are dictated by its structure. In the case of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (Molecular Formula: C₁₄H₂₀N₂S, Molecular Weight: 248.39 g/mol ), we can infer several key characteristics based on its constituent adamantane and thiazole moieties.[6]

PropertyPredicted Value/CharacteristicRationale
Lipophilicity (LogP) HighThe adamantane cage is a large, non-polar, and highly lipophilic group, which is expected to dominate the molecule's partitioning behavior.[7]
Aqueous Solubility LowThe high lipophilicity conferred by the adamantane group suggests poor solubility in aqueous media.[8]
pKa Weakly BasicThe 2-amino group on the thiazole ring is expected to be the primary basic center. Thiazoles are generally less basic than imidazoles.[9]
Melting Point HighThe rigid, cage-like structure of adamantane often leads to high melting points in its derivatives due to efficient crystal packing.
Chemical Stability Generally GoodThe thiazole ring is known for its high thermal stability and aromatic character.[3][4] The adamantane cage is also chemically robust and can sterically hinder the degradation of adjacent functional groups.[2][7]

Section 1: Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. For a compound predicted to have low aqueous solubility like 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, accurate and robust measurement is essential.

Factors Influencing Solubility

The solubility of this compound will be primarily governed by:

  • The Adamantane Moiety: Its significant hydrophobicity will be the main contributor to low aqueous solubility.

  • Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by solvent interactions for dissolution to occur.

  • pH: The presence of the basic 2-amino-thiazole group means that the compound's solubility will be pH-dependent. At pH values below its pKa, the amine group will be protonated, forming a more soluble salt.

  • Solvent Composition: The use of co-solvents can significantly enhance the solubility of lipophilic compounds.

Experimental Workflow for Solubility Assessment

A multi-faceted approach is recommended to thoroughly characterize the solubility profile. The following workflow outlines the key experiments.

G cluster_0 Solubility Assessment Workflow A Kinetic Solubility Assay (Early Assessment) B Thermodynamic Solubility Assay (Gold Standard) A->B Confirmatory C pH-Solubility Profile B->C pH dependence D Co-solvent Solubility Studies B->D Formulation development

Caption: A streamlined workflow for comprehensive solubility characterization.

Detailed Experimental Protocols
1.3.1 Thermodynamic Solubility Determination (Isothermal Saturation Method)

This method is considered the gold standard for determining the intrinsic solubility of a compound.[8][10]

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Step-by-Step Protocol:

  • Preparation: Add an excess of crystalline 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine to a series of vials containing the test solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the respective solvent at the tested temperature.

Causality Behind Experimental Choices:

  • Isothermal conditions are crucial as solubility is temperature-dependent.

  • Prolonged equilibration ensures that the system reaches a true thermodynamic equilibrium.

  • Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration.

1.3.2 pH-Solubility Profiling

Principle: This experiment determines the solubility of the compound across a range of physiologically relevant pH values.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Solubility Measurement: Perform the thermodynamic solubility assay as described in section 1.3.1 in each of these buffers.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH.

Expected Outcome: For a weakly basic compound, the solubility is expected to be higher at lower pH values where the amine group is protonated.

Section 2: Stability Assessment

Ensuring the stability of a drug candidate is crucial for its safety and efficacy. Stability studies are designed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Potential Degradation Pathways

Given the structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, potential degradation pathways could include:

  • Oxidation: The sulfur and nitrogen atoms in the thiazole ring can be susceptible to oxidation.[9]

  • Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to hydrolytic degradation, although this is less likely for the robust thiazole and adamantane rings.

  • Photodegradation: Aromatic systems can sometimes be susceptible to degradation upon exposure to light.

Experimental Workflow for Stability Assessment

A systematic approach is required to identify potential stability liabilities early in development.

G cluster_1 Stability Assessment Workflow A Forced Degradation Studies B ICH Stability Testing (Solution and Solid State) A->B Identifies degradation products C Photostability Testing B->C Comprehensive stability profile

Caption: A comprehensive workflow for evaluating the stability of a drug candidate.

Detailed Experimental Protocols
2.3.1 Forced Degradation Studies

Principle: The compound is subjected to harsh conditions (acid, base, oxidation, heat, and light) to accelerate its degradation and identify potential degradation products.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat (e.g., at 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

  • Time-Point Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all its degradation products. Mass spectrometry (LC-MS) is often used to identify the structure of the degradants.

Causality Behind Experimental Choices:

  • Forced degradation provides a rapid way to understand the intrinsic stability of the molecule and its likely degradation pathways.

  • A stability-indicating method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.

2.3.2 Solid-State Stability Testing

Principle: The solid form of the drug is stored under various temperature and humidity conditions to assess its long-term stability.

Step-by-Step Protocol:

  • Sample Preparation: Place the solid 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine in stability chambers under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them for purity (by HPLC), appearance, and any changes in solid-state properties (e.g., by X-ray powder diffraction).

Trustworthiness of Protocols: The methodologies described above are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), ensuring regulatory acceptability and scientific rigor.

Conclusion

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a molecule with significant therapeutic potential, but its successful development hinges on a thorough understanding of its solubility and stability. Based on its chemical structure, it is predicted to be a lipophilic and poorly water-soluble compound with good intrinsic stability. The comprehensive experimental plan outlined in this guide provides a robust framework for the empirical determination of these critical properties. By following these self-validating protocols, researchers can generate the high-quality data needed to make informed decisions in the drug development process, ultimately paving the way for the advancement of this and other promising adamantane-thiazole derivatives.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
  • Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing.
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org.
  • Thiazole. (n.d.). In Wikipedia.
  • 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | CAS 201992-89-4. (n.d.). Santa Cruz Biotechnology.
  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2025). ResearchGate.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed Central.
  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2016). PubMed.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PubMed Central.

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Exploratory

Unraveling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a rigid, lipophilic adamantane cage and a versatile 2-aminothiazole scaffold in 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine prese...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a rigid, lipophilic adamantane cage and a versatile 2-aminothiazole scaffold in 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine presents a compelling molecular architecture for therapeutic intervention. This technical guide synthesizes current knowledge to explore the potential biological targets of this hybrid molecule. By dissecting the established pharmacology of its constituent moieties, we illuminate a rational path for target identification and validation. This document provides in-depth, field-proven insights and detailed experimental protocols to empower researchers in their quest to unlock the full therapeutic potential of this promising compound.

Introduction: A Molecule of Strategic Design

The adamantane moiety, a bulky, three-dimensional hydrocarbon, has a rich history in medicinal chemistry, often referred to as a "lipophilic bullet".[1][2] Its incorporation into drug candidates can significantly enhance pharmacokinetic properties, including absorption and metabolic stability, and facilitate passage across the blood-brain barrier.[3] Clinically successful adamantane-containing drugs target a range of diseases, from viral infections to neurodegenerative disorders and type 2 diabetes.[3]

Complementing this is the 2-aminothiazole ring, a "privileged scaffold" renowned for its broad spectrum of pharmacological activities.[4][5] This heterocyclic core is a cornerstone in the development of anticancer, anti-inflammatory, antibacterial, and antifungal agents.[5][6][7] The fusion of these two pharmacophores in 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine suggests a molecule with the potential for novel or enhanced interactions with a variety of biological targets.

This guide will navigate the plausible target landscape for this compound, drawing upon the established pharmacology of both adamantane and 2-aminothiazole derivatives, as well as recent studies on related hybrid structures.

Potential Target Classes Derived from the Adamantane Moiety

The unique shape and lipophilicity of the adamantane group predispose it to interact with specific binding pockets in a variety of proteins.

Ion Channels

The adamantane cage is well-known for its ability to block ion channels. The prototypical example is amantadine, which targets the M2 proton channel of the influenza A virus, inhibiting viral replication.[1][8]

  • Potential Targets:

    • Viral ion channels (e.g., M2 proton channel)

    • N-methyl-D-aspartate (NMDA) receptors: Memantine, an adamantane derivative, is a non-competitive antagonist of NMDA receptors, used in the treatment of Alzheimer's disease.[8][9]

    • Other CNS-related ion channels.[3]

Enzymes

Adamantane derivatives have shown significant inhibitory activity against several key enzymes.

  • Potential Targets:

    • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of cortisone to active cortisol. Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome and type 2 diabetes.[10][11] Recent studies have specifically identified 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives as potent inhibitors of 11β-HSD1.[10][11]

    • Dipeptidyl Peptidase-IV (DPP-IV): Vildagliptin and saxagliptin are adamantane-containing drugs that inhibit DPP-IV for the management of type 2 diabetes.[1][2]

    • Soluble Epoxide Hydrolase (sEH): Adamantane derivatives have been explored as inhibitors of sEH, which has implications for treating inflammation and hypertension.[1][2]

    • Sphingosine Kinase (SK): The anticancer drug Opaganib, an adamantane derivative, functions by inhibiting sphingosine kinase.[12]

Potential Target Classes Derived from the 2-Aminothiazole Moiety

The 2-aminothiazole scaffold is a versatile building block for inhibitors of a wide array of enzymes and proteins.

Protein Kinases

The 2-aminothiazole core is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket.

  • Potential Targets:

    • Cyclin-Dependent Kinases (CDKs): Numerous 2-aminothiazole derivatives have been developed as CDK inhibitors for cancer therapy.

    • Tyrosine Kinases: Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and inhibits multiple tyrosine kinases.[6][12]

    • Checkpoint Kinase 1 (Chk1): This is a crucial enzyme in the DNA damage response, and 2-aminothiazole-based inhibitors have shown promise.[7]

Histone Deacetylases (HDACs)

HDACs are important epigenetic regulators and are validated targets in oncology.

  • Potential Target:

    • The thiazole-containing natural product, largazole, is a potent HDAC inhibitor.[12] This suggests that 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine could also interact with this class of enzymes.

Microbial Targets

The 2-aminothiazole moiety is present in numerous compounds with antibacterial and antifungal properties.[5][7]

  • Potential Targets:

    • Enzymes involved in bacterial cell wall synthesis.

    • Fungal metabolic pathways.

    • DNA polymerase has been identified as a target for some adamantane-based anticancer agents.[12]

Experimentally Suggested Targets for Adamantane-Thiazole Hybrids

Recent research on compounds structurally related to 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine provides more direct clues to its potential targets.

Sirtuin 1 (SIRT1)

A study on (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, which share the adamantane-thiazole core, demonstrated potent anti-proliferative activity against several human tumor cell lines. Molecular docking studies suggested that these compounds could bind to the active site of SIRT1, a histone deacetylase.[13]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

As previously mentioned, a series of novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and shown to be effective inhibitors of 11β-HSD1.[10][11] This provides strong evidence that this enzyme is a highly probable target for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.

A Roadmap for Target Identification and Validation: Experimental Workflows

To empirically determine the biological targets of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, a multi-pronged approach is recommended.

Initial Target Screening: Thermal Shift Assay (TSA)

TSA is a high-throughput screening method to identify ligand binding to a protein by measuring changes in its thermal stability.

Protocol:

  • Protein Preparation: Purify a panel of candidate proteins (e.g., SIRT1, 11β-HSD1, various kinases).

  • Assay Setup: In a 96- or 384-well plate, mix the protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Add 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine at various concentrations to the wells. Include appropriate controls (DMSO vehicle, known inhibitors).

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: A shift in the melting temperature (Tm) upon compound binding indicates a direct interaction.

Causality: A positive thermal shift is indicative of the compound stabilizing the protein, a hallmark of direct binding.

APMS_Workflow cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Compound Compound Linker Linker Compound->Linker Attach Linker Immobilize Immobilize Linker->Immobilize Couple to Beads Beads Affinity Beads Immobilize->Beads Incubate Incubate Beads with Lysate Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Identify Protein Identification LCMS->Identify Validate Target Validation Identify->Validate

Sources

Foundational

Novel Adamantane-Thiazole Derivatives: A Guide to Synergistic Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic amalgamation of distinct pharmacophoric motifs into a single molecular entity represents a powerful and a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of distinct pharmacophoric motifs into a single molecular entity represents a powerful and ascending paradigm in contemporary drug discovery. This guide delves into the medicinal chemistry of hybrid molecules uniting the adamantane cage with the thiazole heterocycle. We will explore the foundational rationale for this molecular hybridization, detailing how the unique physicochemical properties of adamantane—namely its rigid, lipophilic, three-dimensional structure—can synergistically enhance the proven and versatile biological activities of the thiazole scaffold. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, structure-activity relationship (SAR) analyses across various therapeutic areas, and the mechanistic insights underpinning the activity of these novel derivatives. It is intended to serve as a technical resource for researchers engaged in the rational design and development of next-generation therapeutic agents.

The Strategic Imperative for Adamantane-Thiazole Hybridization

The design of new chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a central challenge in medicinal chemistry. The molecular hybridization approach, which combines two or more pharmacophores, offers a compelling strategy to achieve these goals, potentially leading to compounds with dual modes of action or significantly improved drug-like properties. The fusion of adamantane and thiazole is a prime example of this strategy, leveraging the distinct and complementary attributes of each component.

The Adamantane Moiety: A Lipophilic Anchor for Enhanced Pharmacokinetics

Adamantane is a rigid, perfectly symmetrical, and highly lipophilic tricyclic hydrocarbon. Its introduction into a drug molecule is a well-established strategy to favorably modulate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Functioning as a "lipophilic bullet," the adamantyl group can enhance a compound's ability to cross cellular membranes and improve its bioavailability.

Furthermore, the steric bulk and chemical inertness of the adamantane cage can act as a metabolic shield, protecting nearby functional groups from enzymatic degradation by metabolic enzymes (e.g., cytochrome P450s). This often results in increased plasma half-life and enhanced stability of the parent drug. Its unique structure can also facilitate strong van der Waals interactions within the hydrophobic pockets of target proteins, serving as a robust anchoring point for the entire molecule.

The Thiazole Ring: A Versatile Scaffold for Biological Activity

The thiazole ring is a five-membered aromatic heterocycle that is a core structural component in a multitude of natural products and FDA-approved drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Dasatinib. This scaffold is considered a "privileged structure" in medicinal chemistry due to its planar geometry and the presence of nitrogen and sulfur atoms, which can act as hydrogen bond acceptors and donors, respectively. This electronic configuration allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.

The Synergistic Rationale

The conjugation of adamantane with thiazole creates a molecular architecture where the adamantane moiety primarily serves to optimize the pharmacokinetic profile, while the thiazole ring acts as the primary driver of pharmacodynamic activity. The adamantane group can anchor the molecule in a binding pocket and improve its metabolic stability, allowing the functionalized thiazole ring to effectively engage with its biological target. This synergy offers a logical pathway to develop novel drug candidates with improved potency and a lower likelihood of developing resistance.

Synthetic Strategies and Methodologies

The synthesis of adamantane-thiazole derivatives is most commonly achieved through the well-established Hantzsch thiazole synthesis. This method provides a reliable and versatile route to the target compounds, allowing for the introduction of various substituents to explore structure-activity relationships.

General Synthetic Workflow: The Hantzsch Pathway

The primary pathway involves a two-step process starting from adamantan-1-amine. The key steps are the formation of an adamantyl-thiourea intermediate, followed by a condensation-cyclization reaction with an α-haloketone.

Synthetic_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Hantzsch Cyclization Adamantanamine Adamantan-1-amine Thiourea 1-(Adamantan-1-yl)-3-arylthiourea Adamantanamine->Thiourea Isothiocyanate Aryl Isothiocyanate (R'-NCS) Isothiocyanate->Thiourea FinalProduct Adamantane-Thiazole Derivative (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine Thiourea->FinalProduct Haloketone α-Haloketone (R''-COCH2Br) Haloketone->FinalProduct

Caption: General synthetic workflow for adamantane-thiazole derivatives.

Experimental Protocol: Synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine (A Representative Example)

This protocol is a generalized representation based on methodologies reported in the literature. It serves as a self-validating framework that researchers can adapt.

Step 1: Synthesis of 1-(adamantan-1-yl)-3-phenylthiourea

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve adamantan-1-amine (1.51 g, 10 mmol) in 30 mL of absolute ethanol.

  • Reaction Initiation: To the stirred solution, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise at room temperature.

    • Causality Note: The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate. Ethanol is an effective solvent as it readily dissolves both reactants and is relatively inert under these conditions.

  • Reaction Progression: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting white precipitate is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum to yield the thiourea intermediate. Purity is typically sufficient for the next step without further purification.

Step 2: Synthesis of (Z)-N-(adamantan-1-yl)-3-phenyl-4-(4-bromophenyl)thiazol-2(3H)-imine

  • Reagent Preparation: In a 100 mL round-bottom flask, suspend the 1-(adamantan-1-yl)-3-phenylthiourea (2.86 g, 10 mmol) from Step 1 in 40 mL of absolute ethanol.

  • Addition of α-Haloketone: Add 2-bromo-1-(4-bromophenyl)ethanone (2.78 g, 10 mmol) to the suspension.

    • Causality Note: The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the ketone and displacing the bromide ion. This is the initial step of the Hantzsch cyclization.

  • Reaction Progression: Heat the mixture to reflux for 8-10 hours. The reaction should be monitored by TLC.

  • Cyclization and Work-up: After cooling to room temperature, add a solution of sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

    • Causality Note: Sodium acetate acts as a weak base to neutralize the hydrobromic acid (HBr) formed during the reaction, which drives the final dehydration and aromatization of the thiazole ring to completion.

  • Isolation and Purification: Stir the mixture for 30 minutes. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to yield the final adamantane-thiazole derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. For unambiguous stereochemical assignment, single-crystal X-ray crystallography is the gold standard.

Biological Activities and Mechanistic Insights

The fusion of adamantane and thiazole has yielded derivatives with potent activities across several key therapeutic areas. This section summarizes the major findings and discusses the underlying mechanisms and structure-activity relationships.

Anticancer Activity

Adamantane-thiazole derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.

  • Mechanism of Action: A primary mechanism identified for some of these compounds is the induction of apoptosis (programmed cell death). Studies have shown that potent derivatives can trigger the intrinsic (mitochondrial) apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of executioner caspase-3. Another identified target is the histone deacetylase (HDAC) enzyme SIRT1, which plays a crucial role in cell cycle regulation and tumor progression. Certain adamantane-thiazole derivatives have also shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.

Apoptosis_Pathway AdamantaneThiazole Adamantane-Thiazole Derivative Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) AdamantaneThiazole->Mitochondrion:f0 Inhibits AdamantaneThiazole->Mitochondrion:f1 Activates CytochromeC Cytochrome c Release Mitochondrion:f1->CytochromeC Promotes Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial apoptosis pathway induced by adamantane-thiazole derivatives.

  • Structure-Activity Relationship (SAR):

    • The nature and position of substituents on the aryl rings attached to the thiazole core are critical for potency.

    • For SIRT1 inhibitors, compounds with a 4-fluorophenyl or 4-chlorophenyl group at the N-3 position of the thiazole ring often show enhanced activity.

    • Compounds bearing electron-withdrawing groups on the phenyl ring at C-4 of the thiazole have demonstrated potent cytotoxicity against various cancer cell lines.

Table 1: Representative Anti-proliferative Activity of Adamantane-Thiazole Derivatives

Compound ID Substitution Pattern Cancer Cell Line IC₅₀ (µM) Reference
5e N-3: 4-F-Ph; C-4: 4-MeO-Ph MCF-7 (Breast) 0.85
5k N-3: 4-Cl-Ph; C-4: 4-MeO-Ph HepG2 (Liver) 1.12
ATD-4 Adamantane-thiadiazole A549 (Lung) 15.6

| 17 | Thiazolo-thiadiazole | EGFR (L858R/T790M) | 0.27 nM | |

Antiviral Activity

Building on the legacy of adamantane-based antivirals like amantadine and rimantadine, novel thiazole hybrids have been investigated, particularly against influenza viruses.

  • Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, it is hypothesized that they may interfere with viral entry or replication, potentially by targeting viral proteins like the M2 ion channel, similar to their predecessors.

  • SAR Insights: A notable finding is the high potency of a rimantadine analogue where the amino group is linked to a glycine-thiazole moiety (Gly-Thz-rimantadine). This compound exhibited excellent activity against influenza A/H1N1, suggesting that the peptide-thiazole linker effectively presents the adamantane pharmacophore to its target.

Table 2: Antiviral Activity of a Lead Adamantane-Thiazole Derivative

Compound ID Virus Strain IC₅₀ (µg/mL) CC₅₀ (µg/mL) Selectivity Index (SI) Reference

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 (H3N2) | 0.11 | 50 | >450 | |

Antimicrobial Activity

The adamantane-thiazole scaffold has given rise to compounds with potent, broad-spectrum antibacterial and antifungal activity.

  • Activity Spectrum: Derivatives have shown significant inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and pathogenic fungi such as Candida albicans and Aspergillus oryzae.

  • SAR Insights:

    • Compounds with a 4-chlorophenyl group at the N-3 position and a 4-methoxyphenyl group at the C-4 position of the thiazole ring displayed potent broad-spectrum antibacterial activity.

    • For antifungal activity against C. albicans, derivatives with a 4-fluorophenyl group (N-3) or a 4-methoxyphenyl group (C-4) were particularly effective.

Enzyme Inhibition for Metabolic Diseases

Beyond infectious diseases and oncology, these derivatives are promising enzyme inhibitors for treating metabolic disorders.

  • 11β-HSD1 Inhibition: Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of glucocorticoid levels and is a validated target for treating obesity and type 2 diabetes. The most active compounds in this class achieve potent inhibition (>80% at 10 µM) with good selectivity over the 11β-HSD2 isoform, which is crucial for avoiding side effects.

  • Other Enzymes: Adamantane-linked aminothiazoles have also been identified as potent inhibitors of urease, α-glucosidase, and carbonic anhydrase, highlighting the versatility of this scaffold.

Conclusion and Future Outlook

The strategic hybridization of the adamantane cage and the thiazole ring has proven to be a remarkably fruitful endeavor in medicinal chemistry. The resulting derivatives have demonstrated a diverse and potent range of biological activities, from anticancer and antiviral to enzyme inhibition for metabolic diseases. The adamantane moiety consistently provides a favorable pharmacokinetic foundation, enhancing stability and lipophilicity, while the thiazole core offers a versatile platform for tuning biological activity through targeted substitutions.

The compelling preclinical data summarized in this guide strongly supports the continued exploration of this chemical space. Future research should focus on:

  • Lead Optimization: Further refining the substitution patterns on the thiazole and aryl rings to maximize potency and selectivity for specific biological targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action and identifying novel protein targets.

  • In Vivo Evaluation: Advancing the most promising lead compounds into animal models to assess their efficacy, safety, and pharmacokinetic profiles in a physiological context.

The adamantane-thiazole scaffold represents a validated and highly promising platform for the development of the next generation of therapeutic agents to address unmet needs in oncology, infectious diseases, and metabolic disorders.

References

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-297. Link

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Link

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  • Warda, E. T., El-Ashmawy, M. B., Habib, E. E., Abdelbaky, M. S. M., Garcia-Granda, S., Thamotharan, S., & El-Emam, A. A. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 12(1), 21058. Link

  • Ullah, H., et al. (2023). Synthesis of small size adamantane-linked aminothiazoles as potent inhibitors of urease, α-glucosidase and carbonic anhydrase and their molecular docking studies. Journal of Molecular Structure, 1275. Link

  • Stankova, I., et al. (2020). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. Semantic Scholar. Link

  • Warda, E. T., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. ResearchGate. Link

  • Siwek, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4887. Link

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  • Siwek, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. Link

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Exploratory

The Structure-Activity Relationship of Adamantane-Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract The unique physicochemical properties of the adamantane cage, combined with the versatile pharmacological profile of the thiazole ring, have established adamantane-thiazole hybrids as a promising scaffold in mod...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique physicochemical properties of the adamantane cage, combined with the versatile pharmacological profile of the thiazole ring, have established adamantane-thiazole hybrids as a promising scaffold in modern medicinal chemistry. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound class, offering in-depth insights for researchers, scientists, and drug development professionals. We will explore the synthetic strategies, diverse biological activities, and the critical interplay between chemical structure and therapeutic efficacy. This document is designed to be a practical resource, elucidating the causality behind experimental design and providing detailed protocols for the synthesis and evaluation of these potent molecules.

Introduction: The Strategic Union of Adamantane and Thiazole

The convergence of an adamantane moiety and a thiazole nucleus within a single molecular entity creates a powerful synergy for drug design. Each component brings distinct and advantageous properties to the hybrid molecule.

1.1. The Adamantane Moiety: A Lipophilic Bullet

Adamantane, a rigid, strain-free tricyclic hydrocarbon, is the simplest diamondoid.[1] Its cage-like structure and high lipophilicity make it an attractive scaffold in medicinal chemistry.[2] Key attributes include:

  • Enhanced Lipophilicity: The bulky, non-polar nature of adamantane can significantly increase the lipophilicity of a drug candidate, which can improve its ability to cross biological membranes and interact with hydrophobic pockets of target proteins.[3]

  • Metabolic Stability: The rigid hydrocarbon framework of adamantane can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's in vivo stability and plasma half-life.

  • Precise Vectorial Orientation: The three-dimensional structure of adamantane allows for the precise positioning of substituents, enabling a more effective exploration of the target's binding site.

Adamantane is a key structural component in several clinically approved drugs, including the antiviral agent amantadine and the Alzheimer's disease medication memantine, highlighting its therapeutic relevance.[1][4]

1.2. The Thiazole Ring: A Versatile Pharmacophore

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This aromatic system is a fundamental scaffold in numerous bioactive compounds and approved drugs.[5][6] Its significance stems from:

  • Diverse Biological Activities: Thiazole derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[7][8]

  • Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[6]

  • Synthetic Tractability: The synthesis of substituted thiazoles is well-established, with the Hantzsch thiazole synthesis being a classic and versatile method.[9]

The molecular hybridization of adamantane and thiazole, therefore, presents a compelling strategy for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Synthesis of Adamantane-Thiazole Derivatives

The most common and efficient method for synthesizing adamantane-thiazole compounds is a variation of the Hantzsch thiazole synthesis .[9] This typically involves the condensation of an adamantane-containing thiourea with an α-haloketone.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, often performed as a one-pot reaction, which enhances efficiency.

Synthesis_Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Hantzsch Cyclization A Adamantyl Isothiocyanate C 1-(Adamantan-1-yl)-3-arylthiourea A->C Reaction B Aryl/Alkyl Amine B->C E (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine C->E Condensation D α-Bromoketone D->E

Caption: General workflow for the synthesis of adamantane-thiazole imines.

Experimental Protocol: Synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines

This protocol is adapted from the work of Warda et al. and provides a detailed procedure for the synthesis of a series of adamantane-thiazole derivatives.[4]

Step 1: Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas

  • To a solution of the appropriate aryl amine (10 mmol) in dry acetone (50 mL), add 1-adamantyl isothiocyanate (10 mmol, 1.91 g) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure 1-(adamantan-1-yl)-3-arylthiourea.

Step 2: Synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines

  • A mixture of the 1-(adamantan-1-yl)-3-arylthiourea (1 mmol) and the appropriate 2-bromoacetophenone derivative (1 mmol) in absolute ethanol (20 mL) is heated under reflux for 8-12 hours.

  • After cooling to room temperature, add a solution of anhydrous sodium acetate (2 mmol) in a minimum amount of water.

  • Continue to heat the mixture under reflux for an additional 2-3 hours.

  • Cool the reaction mixture, and collect the resulting solid precipitate by filtration.

  • Wash the solid with water, then with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or chloroform/petroleum ether) to obtain the target compound.

Rationale for Experimental Choices:

  • One-Pot vs. Stepwise: While a one-pot synthesis is often more efficient, a stepwise approach with isolation of the thiourea intermediate can be beneficial for ensuring the purity of the final product, especially when dealing with novel derivatives.

  • Solvent: Absolute ethanol is a common choice for Hantzsch synthesis due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

  • Base: Sodium acetate is used in the second step to neutralize the HBr formed during the cyclization, which drives the reaction to completion.

Structure-Activity Relationship (SAR) Analysis

The biological activity of adamantane-thiazole compounds is highly dependent on the nature and position of substituents on both the adamantane cage and the thiazole ring, as well as the linker connecting them.

Anticancer Activity

Several studies have demonstrated the potent anti-proliferative activity of adamantane-thiazole derivatives against various human cancer cell lines.[4][6] A key mechanism of action for some of these compounds is the inhibition of SIRT1 (Sirtuin 1), a class III histone deacetylase that is overexpressed in many cancers and plays a role in cell survival and resistance to chemotherapy.[4][10]

SAR Insights for Anticancer Activity:

  • Substituents on the N-aryl group of the thiourea: The electronic nature of substituents on the aryl ring attached to the thiourea nitrogen can significantly influence anticancer activity.

  • Substituents on the 4-phenyl group of the thiazole ring: Electron-donating or electron-withdrawing groups on the phenyl ring at position 4 of the thiazole can modulate the potency and selectivity of the compounds.

Data Presentation: Anti-proliferative Activity of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines (IC₅₀ in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
5e H4-OCH₃1.121.542.18
5k 4-Cl4-OCH₃1.081.221.98
5a HH12.415.618.2
5c H4-Cl8.7610.111.5

Data extracted from Warda et al.[4]

Analysis:

  • The presence of an electron-donating methoxy group (OCH₃) at the R² position (4-phenyl of thiazole) appears to be crucial for potent anticancer activity (compare 5e and 5k to 5a and 5c ).

  • The addition of an electron-withdrawing chloro group (Cl) at the R¹ position (N-aryl) further enhances the activity, as seen in compound 5k , which was the most potent in this series.[4]

Proposed Mechanism of Action: SIRT1 Inhibition

Molecular docking studies suggest that potent adamantane-thiazole compounds, such as 5e and 5k , can effectively bind to the active site of the SIRT1 enzyme, occupying the positions of the NAD⁺ cofactor and a known inhibitor, EX527.[4] This inhibition leads to an increase in the acetylation of SIRT1 substrates like p53, ultimately promoting apoptosis in cancer cells.

SIRT1_Inhibition_Pathway A Adamantane-Thiazole Compound (e.g., 5k) B SIRT1 Enzyme A->B Binds to active site C Inhibition of Deacetylase Activity B->C D Increased Acetylation of p53 C->D E Apoptosis in Cancer Cells D->E

Caption: Proposed mechanism of anticancer action via SIRT1 inhibition.

Antimicrobial Activity

Adamantane-thiazole derivatives have also shown significant promise as antimicrobial agents, with activity against both bacteria and fungi.[4]

SAR Insights for Antimicrobial Activity:

  • Antibacterial Activity: The substitution pattern on the aryl rings greatly influences the antibacterial spectrum and potency.

  • Antifungal Activity: Specific substitutions can confer potent activity against pathogenic fungi like Candida albicans.

Data Presentation: Antimicrobial Activity of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
5c H4-Cl3.126.25>100
5g 4-CH₃4-F3.123.1250
5l 4-Cl4-F1.563.1212.5
5m 4-BrH3.126.25>100
5q 4-OCH₃4-F1.563.1225
5b H4-F>100>10012.5

Data extracted from Warda et al.[4]

Analysis:

  • Compounds with a fluoro substituent at the R² position (4-phenyl of thiazole) generally exhibit good broad-spectrum antibacterial and antifungal activity (e.g., 5g , 5l , 5q , 5b ).[4]

  • Compound 5l , with a chloro group at R¹ and a fluoro group at R², demonstrated potent activity against the Gram-positive bacterium S. aureus and the fungus C. albicans.[4]

  • Interestingly, compound 5b , which was a potent antifungal, showed poor antibacterial activity, indicating that the structural requirements for these two activities can be distinct.[4]

Antiviral Activity

The adamantane scaffold has its roots in antiviral drug discovery, with amantadine and rimantadine being early examples.[4] The incorporation of a thiazole ring can modulate this activity and potentially overcome resistance. For instance, a rimantadine analogue featuring a glycine-thiazole moiety (Gly-Thz-rimantadine) has demonstrated potent activity against the influenza A/Hongkong/68 virus with an IC₅₀ of 0.11 µg/mL.[7]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and validated biological assays are essential.

Protocol: In Vitro Anti-proliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h (formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC₅₀ values H->I

Caption: Step-by-step workflow of the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2, HCT-116) in 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the adamantane-thiazole compounds in culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol: In Vitro Antibacterial and Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the adamantane-thiazole compounds in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL for bacteria or 0.5-2.5x10³ CFU/mL for fungi.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Directions

The adamantane-thiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to the chemical structure can lead to significant changes in biological activity and selectivity. The potent anticancer and antimicrobial activities observed for several derivatives warrant further investigation and optimization.

Future research in this area should focus on:

  • Expanding the chemical diversity: Synthesizing novel analogues with different substituents on both the adamantane and thiazole moieties to further refine the SAR.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action.

  • In vivo evaluation: Testing the most promising compounds in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity.

  • Overcoming drug resistance: Investigating the potential of these compounds to overcome existing drug resistance mechanisms in cancer and infectious diseases.

By leveraging the insights provided in this guide, researchers can more effectively design and develop the next generation of adamantane-thiazole-based drugs with improved therapeutic potential.

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  • Musso, L., et al. (2024). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. International Journal of Molecular Sciences, 25(20), 11084.
  • Musso, L., et al. (2022).

Sources

Protocols & Analytical Methods

Method

Protocol &amp; Application Notes for the Synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

An Application Note from the Senior Scientist's Desk Introduction: The Significance of Adamantanyl-Thiazole Scaffolds The incorporation of the adamantane cage into heterocyclic structures is a well-established strategy i...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Significance of Adamantanyl-Thiazole Scaffolds

The incorporation of the adamantane cage into heterocyclic structures is a well-established strategy in medicinal chemistry for enhancing the lipophilicity and metabolic stability of drug candidates. The adamantyl group's unique steric and electronic properties can improve a molecule's pharmacokinetic profile by facilitating membrane passage and hindering enzymatic degradation. The 2-aminothiazole moiety, on the other hand, is a privileged scaffold found in numerous FDA-approved drugs, known for its wide range of biological activities, including anti-inflammatory, anti-bacterial, and kinase inhibitory effects.

The target molecule, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, represents a strategic fusion of these two valuable pharmacophores. This document provides a detailed, robust, and well-reasoned protocol for its synthesis, designed for researchers in drug discovery and organic synthesis. The presented methodology is grounded in the classic Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring.

Synthetic Strategy & Rationale

The synthesis is designed as a two-step process. This approach ensures high purity of the key intermediate, which is critical for a clean and efficient final cyclization step.

  • Step 1: Synthesis of 1-(Adamantan-1-yl)thiourea. This key intermediate is prepared from commercially available adamantan-1-amine hydrochloride. The reaction with ammonium thiocyanate provides a straightforward and high-yielding route to the necessary thiourea derivative.

  • Step 2: Hantzsch Thiazole Synthesis. The core of the synthesis involves the condensation and cyclization of 1-(Adamantan-1-yl)thiourea with the α-haloketone, 3-chloro-2-butanone. This reaction directly constructs the target 2-amino-4-adamantyl-5-methylthiazole ring system. Ethanol is chosen as the solvent due to its excellent solvating properties for both reactants and its suitable boiling point for this type of condensation.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hantzsch Cyclization Adamantanamine Adamantan-1-amine HCl Thiourea_Intermediate 1-(Adamantan-1-yl)thiourea Adamantanamine->Thiourea_Intermediate NH4SCN, H2O, Reflux Haloketone 3-Chloro-2-butanone Target_Molecule 4-Adamantan-1-yl-5-methyl- thiazol-2-ylamine Thiourea_Intermediate->Target_Molecule Thiourea_Intermediate->Target_Molecule EtOH, Reflux Haloketone->Target_Molecule

Figure 1: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 3-Chloro-2-butanone is a lachrymator and should be handled with extreme care.

Step 1: Synthesis of 1-(Adamantan-1-yl)thiourea

Rationale: This procedure utilizes a simple, one-pot reaction to convert the amine into the required thiourea. The hydrochloride salt of the amine is used for better water solubility, and the reaction with ammonium thiocyanate proceeds via an in-situ generated isothiocyanate. The product conveniently precipitates from the aqueous reaction mixture upon cooling, simplifying purification.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Adamantan-1-amine HCl187.7110.0 g53.271.0
Ammonium thiocyanate76.124.46 g58.591.1
Deionized Water18.02100 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adamantan-1-amine hydrochloride (10.0 g, 53.27 mmol) and deionized water (100 mL).

  • Stir the suspension until most of the solid has dissolved.

  • Add ammonium thiocyanate (4.46 g, 58.59 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle.

  • Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • After 4 hours, turn off the heat and allow the mixture to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 30 mL) to remove any unreacted salts.

  • Dry the white solid under vacuum to a constant weight.

Expected Outcome: A white crystalline solid with an expected yield of 85-95%. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Rationale: This is a classic Hantzsch thiazole synthesis. The nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final thiazole ring. The reaction is run under reflux in ethanol to ensure sufficient energy to overcome the activation barrier for cyclization.

G Thiourea 1-(Adamantan-1-yl)thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack (S on C-Cl) Haloketone 3-Chloro-2-butanone Haloketone->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Condensation (N on C=O) Product Target Thiazole + H2O + HCl Intermediate2->Product Dehydration

Figure 2: Simplified mechanism of the Hantzsch reaction step.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
1-(Adamantan-1-yl)thiourea210.345.0 g23.771.0
3-Chloro-2-butanone106.552.66 g (2.5 mL)24.961.05
Ethanol (95%)46.0775 mL--
Sodium Bicarbonate84.01~5 g--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(Adamantan-1-yl)thiourea (5.0 g, 23.77 mmol).

  • Add 75 mL of 95% ethanol and stir to dissolve the solid. Gentle warming may be required.

  • Carefully add 3-chloro-2-butanone (2.5 mL, 24.96 mmol) to the solution dropwise using a syringe.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 3:7, stained with KMnO4).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the pH is neutral (~7-8). This step neutralizes the HCl byproduct.

  • Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • A gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate, is recommended.

  • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure.

Expected Outcome: A white to off-white solid. Expected yield after purification: 60-75%. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting & Key Insights

  • Low Yield in Step 1: If the yield of the thiourea is low, ensure the reflux was maintained for the full duration. Also, confirm the quality of the starting adamantan-1-amine hydrochloride, as it can be hygroscopic.

  • Incomplete Reaction in Step 2: The steric bulk of the adamantyl group can slow the reaction. If the reaction stalls, an additional 0.2 equivalents of 3-chloro-2-butanone can be added, and the reflux can be extended for another 2-4 hours.

  • Purification Challenges: The product is moderately polar. If separation from non-polar impurities is difficult, a different solvent system for chromatography (e.g., dichloromethane/methanol) can be explored. Recrystallization from an ethanol/water mixture may also be a viable alternative to chromatography for final purification.

References

  • Jain, R., et al. (2010). Adamantane-containing molecules as potent therapeutic agents. Expert Opinion on Therapeutic Patents. [Link]

  • Krasutsky, P. A. (2007). Adamantane in Pharmaceutical and Agrochemical Design. In Modern Carbonyl Chemistry (pp. 491-527). Wiley-VCH. [Link]

  • Ayati, A., et al. (2015). A review on biological activities of 2-aminothiazole derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

  • Priya, S. S., et al. (2021). 2-Aminothiazoles–A Privileged Scaffold in Drug Design and Development. Current Drug Discovery Technologies. [Link]

  • Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. [Link]

Application

Application Notes and Protocols for the Synthesis of 4-Adamantyl-2-aminothiazoles via Hantzsch Thiazole Synthesis

Introduction: The Significance of the Adamantyl-Thiazole Scaffold in Modern Drug Discovery The confluence of the adamantane cage's unique lipophilic and rigid structure with the versatile thiazole heterocycle has given r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Adamantyl-Thiazole Scaffold in Modern Drug Discovery

The confluence of the adamantane cage's unique lipophilic and rigid structure with the versatile thiazole heterocycle has given rise to a class of compounds with significant therapeutic potential. The adamantane moiety is known to enhance the pharmacokinetic properties of drug candidates, such as increasing bioavailability and metabolic stability.[1] Thiazole rings, on the other hand, are a common feature in a wide array of biologically active compounds, including those with anticancer, antidiabetic, and antimicrobial properties.[2][3][4]

Specifically, 4-adamantyl-2-aminothiazoles have emerged as a promising scaffold in medicinal chemistry. Recent studies have highlighted their potential as antidiabetic agents, demonstrating excellent α-amylase inhibition.[5][6] The synthesis of these valuable compounds is efficiently achieved through the classic Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring.[2][7][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 4-adamantyl-2-aminothiazoles using the Hantzsch thiazole synthesis. We will delve into the reaction mechanism, provide a step-by-step experimental protocol, and discuss key considerations for optimization and troubleshooting.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[8] When thiourea is used as the thioamide component, the resulting product is a 2-aminothiazole. The reaction proceeds through a multistep pathway that begins with a nucleophilic attack and culminates in a cyclization and dehydration sequence.[7]

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the halide ion.[7][9]

  • Tautomerization: The resulting intermediate undergoes tautomerization.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone to form a five-membered ring intermediate.[7][9]

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration to form the aromatic thiazole ring.

This reaction is known for its simplicity and generally high yields.[2][7]

Reaction Mechanism Workflow

Hantzsch_Thiazole_Synthesis Reagents α-Haloketone + Thioamide/Thiourea SN2 S-Alkylation (SN2 Attack) Reagents->SN2 Intermediate1 Acyclic Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclic Intermediate (Thiazoline) Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Thiazole Product Dehydration->Product

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-(Adamantan-1-yl)-2-aminothiazole

This protocol details the synthesis of a representative 4-adamantyl-2-aminothiazole. The first part describes the preparation of the requisite α-haloketone precursor from adamantane, and the second part outlines the Hantzsch cyclization.

Part A: Synthesis of 1-(Bromoacetyl)adamantane (α-Bromo-1-adamantyl ketone)

The synthesis of α-haloketones is a critical first step.[10][11] Direct α-halogenation of the corresponding ketone is a common method.[12]

Materials and Reagents:

  • 1-Adamantyl methyl ketone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid or Carbon Tetrachloride

  • Stir bar

  • Round-bottom flask

  • Dropping funnel

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-adamantyl methyl ketone (1 equivalent) in a suitable solvent like glacial acetic acid or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the stirred solution. Alternatively, N-bromosuccinimide can be used as a less hazardous brominating agent.[13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by pouring the mixture into cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude 1-(bromoacetyl)adamantane by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the pure α-haloketone.

Part B: Hantzsch Synthesis of 4-(Adamantan-1-yl)-2-aminothiazole

This part details the cyclocondensation reaction to form the target thiazole.

Materials and Reagents:

  • 1-(Bromoacetyl)adamantane (from Part A)

  • Thiourea

  • Ethanol or Methanol

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filtration flask

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 1-(bromoacetyl)adamantane (1 equivalent) and thiourea (1.2-1.5 equivalents).[7] A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[14]

  • Add a suitable solvent, such as ethanol or methanol, to the flask.[7][9]

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the specific substrate and temperature.[7]

  • After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize any hydrobromic acid formed during the reaction and to precipitate the product.[7]

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the collected solid in a vacuum oven or by air drying to obtain the crude 4-(adamantan-1-yl)-2-aminothiazole.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Summary and Expected Outcomes
ParameterValue/ObservationRationale/Reference
Reactant Ratio 1-(Bromoacetyl)adamantane : Thiourea (1 : 1.2-1.5)A slight excess of thiourea helps drive the reaction to completion and minimizes side reactions of the α-haloketone.[14]
Solvent Ethanol or MethanolThese are common and effective solvents for the Hantzsch synthesis, facilitating the dissolution of reactants and promoting the reaction.[7][9]
Reaction Temperature Reflux (typically 65-80°C)Heating is generally required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.[15]
Reaction Time 0.5 - 4 hours (monitor by TLC)Reaction time is substrate-dependent; monitoring by TLC is crucial to determine the point of completion.[7]
Work-up Precipitation in 5% Na₂CO₃ solutionNeutralizes acidic byproducts and facilitates the precipitation of the typically poorly water-soluble 2-aminothiazole product.[7]
Purification Recrystallization from EthanolA standard and effective method for purifying solid organic compounds to obtain a high-purity product.
Expected Yield 70-90%The Hantzsch thiazole synthesis is known for its high yields, particularly for the preparation of 2-aminothiazoles.[2][7]
Characterization NMR (¹H, ¹³C), Mass Spectrometry, Melting PointStandard analytical techniques to confirm the structure and purity of the synthesized compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or impure reagents.Ensure high purity of the α-haloketone.[15] Optimize the reaction time and temperature. Consider using a catalyst; some modern variations employ catalysts like silica-supported tungstosilicic acid to improve efficiency.[2][15]
Formation of Byproducts Self-condensation of the α-haloketone or over-alkylation of the product.Use a slight excess of thiourea.[14] Maintain careful control over the reaction temperature.
Purification Difficulties Presence of polar byproducts.If recrystallization is ineffective, consider column chromatography on silica gel. An acid-base extraction can also be employed to separate the basic thiazole product from neutral impurities.[14]
Regioselectivity Issues (Applicable when using N-substituted thioureas) Formation of isomeric products.Reaction conditions, particularly pH, can influence regioselectivity. Neutral or slightly acidic conditions typically favor the formation of 2-(N-substituted amino)thiazoles.[16]

Conclusion

The Hantzsch thiazole synthesis provides a robust and efficient pathway for the preparation of 4-adamantyl-2-aminothiazoles, a class of compounds with demonstrated potential in drug discovery. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can reliably synthesize these valuable molecules for further investigation and development. The inherent simplicity and high yields of this reaction make it an indispensable tool in the arsenal of medicinal chemists.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1143. Available from: [Link]

  • YouTube. (2019). synthesis of thiazoles. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]

  • Akhtar, T., et al. (2023). 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles as potential antidiabetic agents: experimental and docking studies. Future Medicinal Chemistry, 15(7), 599-613. Available from: [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-845. Available from: [Link]

  • Wikipedia. α-Halo ketone. Available from: [Link]

  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. α-Haloketones as versatile building blocks in organic synthesis. Available from: [Link]

  • Taylor & Francis Online. (2023). 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles As Potential Antidiabetic Agents: Experimental and Docking Studies. Future Medicinal Chemistry. Available from: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Organic Syntheses. 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Available from: [Link]

  • PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Available from: [Link]

  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • ResearchGate. Synthesis of small size adamantane-linked aminothiazoles as potent inhibitors of urease, α-glucosidase and carbonic anhydrase and their molecular docking studies. Available from: [Link]

Sources

Method

Synthetic route for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine from adamantyl thiourea

An Application Note for the Synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of 4-Adamantan-1-yl-5-methyl-t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine from 1-(Adamantan-1-yl)thiourea. The adamantane moiety is a key pharmacophore in modern drug discovery, valued for its unique lipophilic and steric properties that can enhance the therapeutic profile of active molecules.[1][2][3][4] The 2-aminothiazole scaffold is also a privileged structure, present in numerous FDA-approved drugs and clinical candidates.[5][6][7] This protocol details a robust synthetic route based on the Hantzsch thiazole synthesis, offering insights into the reaction mechanism, a step-by-step experimental procedure, purification techniques, and troubleshooting advice for researchers in medicinal chemistry and drug development.

Introduction and Scientific Background

The synthesis of novel heterocyclic compounds remains a cornerstone of pharmaceutical research. The target molecule, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, combines two structures of significant pharmacological interest. The bulky, rigid adamantane cage can improve metabolic stability and receptor binding affinity, while the 2-aminothiazole ring system is known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][7]

The chosen synthetic strategy is the Hantzsch thiazole synthesis, a classic and highly reliable condensation reaction first reported in the late 19th century.[5][8] This method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring.[8] In this specific application, 1-(Adamantan-1-yl)thiourea serves as the thioamide component, providing the adamantyl-substituted amine at the C2 position. The C4 and C5 positions of the thiazole ring are constructed from the α-haloketone, which in this case is 3-chloro-2-butanone. The reaction is known for its high yields and operational simplicity.[8][9]

Reaction Principle and Mechanism

The Hantzsch synthesis proceeds via a two-step mechanism: (1) nucleophilic substitution, followed by (2) intramolecular cyclization and dehydration.

  • S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom from the adamantyl thiourea onto the electrophilic carbon of 3-chloro-2-butanone that bears the chlorine atom. This SN2 displacement of the chloride ion forms an S-alkylated isothiouronium salt intermediate.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to yield the final, stable aromatic 2-aminothiazole ring.

The overall transformation is a robust method for constructing the thiazole core with specific substitution patterns dictated by the choice of starting materials.

Hantzsch_Mechanism Figure 1: Reaction Mechanism of Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 Adamantyl Thiourea Int Int R1->Int S-Alkylation (SN2) R2 3-Chloro-2-butanone R2->Int Plus1 + Prod Target Molecule Water + H2O Int->Prod Cyclization & -H2O

Caption: Figure 1: Reaction Mechanism of Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of the target molecule from commercially available or readily synthesized starting materials.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
1-(Adamantan-1-yl)thioureaC₁₁H₁₈N₂S210.3421737-43-1Starting material.
3-Chloro-2-butanoneC₄H₇ClO106.554091-39-8Reagent. Irritant and lachrymator.[10]
Ethanol (Absolute)C₂H₅OH46.0764-17-5Reaction solvent.
Sodium Carbonate (Anhydrous)Na₂CO₃105.99497-19-8Base for work-up.
Deionized WaterH₂O18.027732-18-5For work-up and washing.

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Synthetic Procedure

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. 3-Chloro-2-butanone is a skin and eye irritant and a lachrymator.[10]

G A 1. Reagent Setup B 2. Reaction Under Reflux (2-4 hours, ~78°C) A->B Add EtOH, Thiourea, & 3-Chloro-2-butanone C 3. Cooling & Neutralization B->C Cool to RT D 4. Product Precipitation C->D Add Na2CO3 solution E 5. Vacuum Filtration D->E Collect solid F 6. Washing (Water & Cold Ethanol) E->F G 7. Drying F->G H 8. Recrystallization (Purification) G->H Dissolve in hot EtOH, add water I Final Product H->I

Sources

Application

Application Notes and Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Introduction: Contextualizing the Cytotoxicity Assessment of a Novel Thiazole Derivative The therapeutic potential of novel small molecules is intrinsically linked to their safety profile. A critical initial step in prec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Cytotoxicity Assessment of a Novel Thiazole Derivative

The therapeutic potential of novel small molecules is intrinsically linked to their safety profile. A critical initial step in preclinical development is the comprehensive evaluation of a compound's cytotoxicity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a panel of robust cell-based assays to characterize the cytotoxic effects of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, a compound with a thiazole core and a bulky adamantane substituent.

The rationale for selecting a multi-assay approach stems from the understanding that cytotoxicity is not a singular event but a complex process that can manifest through various cellular mechanisms.[1][2][3][4] A single assay provides only a snapshot of one aspect of cell health. By integrating assays that measure different cellular parameters—such as metabolic activity, membrane integrity, and specific cell death pathways—we can construct a more complete and reliable cytotoxic profile of the test compound.

This guide is structured to provide not only the "how" but also the "why" behind each protocol. It emphasizes the importance of selecting appropriate cell lines, understanding the principles of each assay, and implementing proper controls to ensure data integrity and reproducibility.

Foundational Considerations: Setting the Stage for Robust Cytotoxicity Testing

The Critical Choice of Cell Line

The selection of an appropriate cell line is paramount and should be guided by the intended therapeutic application of the compound.[5][6][7][8] For a compound with broad therapeutic potential, initial screening might employ a panel of cell lines representing different tissue origins. For instance, if the compound is being investigated as an anti-cancer agent, a panel of cancer cell lines relevant to the targeted malignancy should be used. Conversely, if the compound is intended for a non-cancer indication, it is crucial to assess its toxicity in non-cancerous cell lines, such as human fibroblasts or cell lines derived from the target organ.[5][9]

Key Considerations for Cell Line Selection:

  • Relevance to the research question: Does the cell line represent the target tissue or disease state?[8]

  • Origin and type: Is it a cancer or non-cancer cell line? Is it of human or animal origin?

  • Growth characteristics: Doubling time and culture requirements can influence the experimental timeline.

  • Authentication: Ensure the cell line is authenticated to prevent misleading results from misidentified or cross-contaminated lines.[8]

For the purpose of these protocols, we will use the HepG2 (human hepatocellular carcinoma) cell line as an example, as the liver is a primary site of drug metabolism and potential toxicity.[5][10]

Compound Handling and Solubilization

The physicochemical properties of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, such as its solubility, will dictate how it is prepared for cell-based assays. It is crucial to dissolve the compound in a solvent that is compatible with the cell culture system and has minimal intrinsic toxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. A stock solution should be prepared at a high concentration, and then serially diluted to the desired final concentrations for the assays.

A Triad of Assays for Comprehensive Cytotoxicity Profiling

We will detail three distinct yet complementary assays to build a comprehensive cytotoxic profile of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of a cytosolic enzyme as a marker of membrane damage.

  • Apoptosis Assays (Annexin V/PI and Caspase-3/7): Differentiates between apoptotic and necrotic cell death.

Below is a conceptual workflow for the comprehensive cytotoxicity assessment.

Caption: Experimental workflow for comprehensive cytotoxicity assessment.

Protocol I: MTT Assay for Metabolic Viability

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial function.[11][12][13] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[11] The insoluble formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.[11]

Detailed Step-by-Step Protocol: MTT Assay

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the untreated control cells:

% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

The results are typically plotted as a dose-response curve, and the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined.

Example Data Presentation:

Concentration (µM)% Viability (Mean ± SD)
0 (Control)100 ± 4.5
195.2 ± 5.1
1078.6 ± 6.3
5045.3 ± 3.9
10015.8 ± 2.7

Protocol II: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle of the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage.[15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[16] The intensity of the color is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[16]

Detailed Step-by-Step Protocol: LDH Assay

Materials:

  • Cell culture supernatant from the compound-treated plates (from section 3.2)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following the compound treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add the stop solution provided in the kit to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] x 100

The maximum LDH release control is typically generated by treating cells with a lysis buffer provided in the kit.

Example Data Presentation:

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Control)5.2 ± 1.8
18.1 ± 2.3
1025.7 ± 4.1
5062.4 ± 5.5
10088.9 ± 3.2

Protocol III: Apoptosis Assays for Mechanistic Insights

To gain a deeper understanding of the mechanism of cell death induced by 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). We will describe two key apoptosis assays.

Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot penetrate the intact plasma membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caption: Cell fate differentiation by Annexin V/PI staining.

Detailed Step-by-Step Protocol: Annexin V/PI Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17][19]

    • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[17]

    • Incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17][19]

    • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[20] Caspase-3 and Caspase-7 are key executioner caspases.[20] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal. The intensity of the signal is proportional to the level of caspase-3/7 activity and is a reliable indicator of apoptosis.[20][21][22][23][24]

Detailed Step-by-Step Protocol: Caspase-3/7 Activity Assay

Materials:

  • Treated and control cells in a 96-well plate

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer or fluorometer

Procedure:

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition:

    • Equilibrate the 96-well plate with the treated cells to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement:

    • Measure the luminescence or fluorescence using a plate reader.

Data Analysis and Interpretation: The relative caspase-3/7 activity is calculated by normalizing the signal from the treated cells to that of the untreated control. An increase in the signal indicates the induction of apoptosis.

Trustworthiness and Self-Validation: The Importance of Controls

To ensure the reliability and validity of the cytotoxicity data, the inclusion of appropriate controls in every experiment is non-negotiable.

  • Untreated Control: Cells cultured in medium alone serve as the baseline for cell viability and membrane integrity.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to ensure that the observed effects are due to the compound and not the solvent.

  • Positive Control: A known cytotoxic agent (e.g., staurosporine for apoptosis assays, or a lysis buffer for the LDH assay) should be included to confirm that the assay is performing as expected.

Conclusion: Synthesizing a Comprehensive Cytotoxic Profile

By employing a multi-assay approach that interrogates different aspects of cellular health, researchers can build a robust and nuanced understanding of the cytotoxic potential of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. The integration of data from the MTT, LDH, Annexin V/PI, and caspase-3/7 assays will allow for a comprehensive assessment of the compound's effects on cell viability, membrane integrity, and the underlying mechanisms of cell death. This detailed characterization is a critical step in the early stages of drug development, providing essential information for go/no-go decisions and guiding further preclinical safety studies.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Weisenseel, J. P., & Scharenberg, A. M. (2014). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 1112, 29–35. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1–6. [Link]

  • Aslantürk, Ö. S. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. Mini-Reviews in Medicinal Chemistry, 18(1), 79–91. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]

  • Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 127–130. [Link]

  • ResearchGate. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Costa, A. C., & Rodrigues, M. E. (2013). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Cell Biology and Toxicology, 29(6), 381–394. [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 5-(Adamantan-1-yl)-N-methyl-1,3,4-thia-diazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Antimicrobial Screening of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The rise of antimicrobial resistance (AMR) constitutes a significant global health crisis, necessitating the urgent discovery of novel an...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance (AMR) constitutes a significant global health crisis, necessitating the urgent discovery of novel antimicrobial agents.[1] Thiazole derivatives represent a promising class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[2][3] The incorporation of a bulky, lipophilic adamantane moiety is a recognized strategy in medicinal chemistry to potentially enhance a compound's bioavailability and interaction with biological targets.[4] This document provides a detailed guide for the comprehensive antimicrobial screening of a novel compound, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. We present field-proven, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) via broth microdilution and for assessing its activity spectrum using the agar disk diffusion method. These methodologies are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6]

Scientific Rationale & Background

The therapeutic potential of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine stems from the synergistic combination of its two core structural motifs: the thiazole ring and the adamantane cage.

  • The Thiazole Core: The thiazole ring is a key pharmacophore present in numerous approved drugs, including the antimicrobial sulfathiazole.[1][3] Its mechanism of action can be diverse; for instance, some thiazole derivatives inhibit bacterial cell division by targeting the FtsZ protein, while others interfere with essential metabolic pathways like fatty acid synthesis or peptidoglycan production.[1][7]

  • The Adamantane Moiety: Adamantane is a rigid, three-dimensional hydrocarbon cage. Its inclusion in a drug candidate often increases lipophilicity, which can improve its ability to cross bacterial cell membranes.[4] This "add-on" lipophilicity can enhance the absorption, distribution, and overall efficacy of the parent molecule.[8] Several adamantane-containing compounds have demonstrated significant antibacterial, antifungal, and antiviral activities.[4][9][10]

The combination of these two moieties in one molecule presents a logical strategy for developing a novel antimicrobial agent with a potentially unique mechanism of action and a favorable pharmacological profile. The following protocols are designed to rigorously evaluate this potential.

Essential Materials & Equipment

Reagents & Consumables:

  • 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 0.85% Saline

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile Petri dishes (90 mm or 100 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Reference antibiotics (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt (for viability indication, optional)

  • Sterile swabs, micropipette tips, and reagent reservoirs

Microbial Strains (ATCC Quality Control Strains Recommended by CLSI/EUCAST): [11]

  • Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)

  • Escherichia coli (e.g., ATCC 25922)

  • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Candida albicans (e.g., ATCC 90028)

Equipment:

  • Biosafety cabinet (Class II)

  • Microbiological incubator (35-37°C)

  • Spectrophotometer or turbidimeter

  • Vortex mixer

  • Adjustable micropipettes (single and multichannel)

  • Calipers or ruler for measuring zones of inhibition

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism in broth.[12] It is the gold standard for quantitative susceptibility testing.[13]

Causality Behind the Method: This assay systematically exposes a standardized number of bacteria to a gradient of drug concentrations. By identifying the "breakpoint" concentration where growth is prevented, we can quantitatively measure the compound's potency. The use of standardized media (CAMHB) and inoculum density (0.5 McFarland) is critical for inter-laboratory reproducibility, as outlined by CLSI and EUCAST.[14][15]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage (96-Well Plate) cluster_analysis Analysis Stage A Prepare Compound Stock Solution (in DMSO) E Perform 2-Fold Serial Dilutions of Compound in CAMHB A->E B Grow Bacterial Culture (Log Phase) C Adjust Inoculum to 0.5 McFarland Standard B->C D Prepare Final Inoculum (~5x10^5 CFU/mL) C->D F Add Final Inoculum to All Test Wells D->F E->F H Incubate Plate (35°C for 16-20h) F->H G Set Up Controls (Positive, Negative, Sterility) G->H I Visually Inspect for Growth (Turbidity) H->I J Determine MIC: Lowest Concentration with No Visible Growth I->J

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Prepare a stock solution of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine in sterile DMSO at a high concentration (e.g., 1280 µg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can be toxic to microbes.

    • Expert Insight: A high-concentration stock minimizes the volume of DMSO added to the assay, reducing potential solvent-induced effects on microbial growth.

  • Preparation of Inoculum:

    • Using a sterile loop, pick 4-5 well-isolated colonies of the test microorganism from a non-selective agar plate cultured for 18-24 hours.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[16]

    • Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of the compound at decreasing concentrations.

    • Well 11 will serve as the growth control (negative control), containing 50 µL of CAMHB.

    • Well 12 can serve as a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

    • The final volume in each well is now 100 µL.

    • A separate positive control using a known antibiotic should be run in parallel.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria (24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12][16]

    • Trustworthiness: The sterility control should remain clear, and the growth control should show distinct turbidity. The positive control antibiotic should yield an MIC within its known acceptable range.[11]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[17]

Causality Behind the Method: The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, its growth will be inhibited in a circular zone around the disk. The diameter of this zone is proportional to the compound's activity and diffusion characteristics. This method is excellent for screening against a panel of organisms simultaneously.

Workflow for Agar Disk Diffusion

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Inoculum Suspension B Uniformly Streak Inoculum onto MHA Plate (Lawn) A->B D Aseptically Apply Disks to Inoculated Agar Surface B->D C Prepare Compound Disks (Impregnate sterile disks) C->D E Incubate Plates (Inverted) (35°C for 16-18h) D->E F Measure Zone of Inhibition Diameter (mm) E->F G Interpret Results (Susceptible/Intermediate/Resistant) F->G

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) method.

Step-by-Step Methodology:

  • Plate and Inoculum Preparation:

    • Prepare MHA plates to a uniform depth of 4.0 ± 0.5 mm.

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1, Step 2.

    • Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate to create a confluent lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Preparation and Application of Disks:

    • Aseptically impregnate sterile 6 mm paper disks with a known amount of the test compound (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk). Allow the solvent (e.g., DMSO) to evaporate completely in a biosafety cabinet.

    • A solvent-only disk must be included as a negative control.

    • Standard antibiotic disks should be used as positive controls.

    • Within 15 minutes of inoculating the plates, use sterile forceps to place the disks onto the agar surface, pressing gently to ensure complete contact.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

    • After incubation, use calipers or a ruler to measure the diameter of the zone of complete growth inhibition (in millimeters) on the underside of the plate.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Test Microorganism Gram Stain MIC (µg/mL) of Test Compound Positive Control MIC (µg/mL) of Positive Control
Staphylococcus aureus Positive [Insert Data] Vancomycin [Insert Data]
Escherichia coli Negative [Insert Data] Ciprofloxacin [Insert Data]
Pseudomonas aeruginosa Negative [Insert Data] Ciprofloxacin [Insert Data]

| Candida albicans | N/A (Fungus) | [Insert Data] | Fluconazole | [Insert Data] |

Table 2: Zone of Inhibition Diameters for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (30 µg disk)

Test Microorganism Gram Stain Zone Diameter (mm) of Test Compound Positive Control Zone Diameter (mm) of Positive Control
S. aureus Positive [Insert Data] Vancomycin (30 µg) [Insert Data]
E. coli Negative [Insert Data] Ciprofloxacin (5 µg) [Insert Data]

| P. aeruginosa | Negative | [Insert Data] | Ciprofloxacin (5 µg) | [Insert Data] |

Outlook & Further Investigations

A promising MIC value (typically ≤16 µg/mL) warrants further investigation. Subsequent logical steps include:

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is static (inhibits growth) or cidal (kills the organism). An agent is generally considered cidal if the MBC/MIC ratio is ≤4.[9]

  • Cytotoxicity Assays: To assess the compound's toxicity against mammalian cell lines, ensuring a selective effect on microbes.

  • Time-Kill Kinetic Studies: To understand the rate at which the compound kills the target pathogen.[17]

  • Mechanism of Action Studies: To identify the specific cellular target or pathway disrupted by the compound.

References

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Application

Unlocking Antiviral Potential: A Guide to the Application of Adamantane-Containing Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to understanding and evaluating the antiviral activity of a promising class of compounds: adamantane-containing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and evaluating the antiviral activity of a promising class of compounds: adamantane-containing thiazole derivatives. These molecules merge the established antiviral properties of the adamantane core with the versatile pharmacological scaffold of the thiazole ring, offering a synergistic approach to combating viral infections, particularly influenza A. This guide will delve into the scientific rationale, mechanisms of action, and detailed protocols for the synthesis and evaluation of these compounds.

The Scientific Rationale: A Hybrid Approach to Antiviral Therapy

The adamantane moiety, famously represented by amantadine and rimantadine, has a well-documented history as an inhibitor of the influenza A virus M2 proton channel.[1] This channel is crucial for the viral uncoating process within the host cell.[2] By blocking this channel, adamantane derivatives effectively halt viral replication at an early stage. However, the emergence of resistant strains has diminished the clinical utility of these first-generation antivirals.[3]

This has spurred the development of novel adamantane derivatives. The incorporation of a thiazole ring is a strategic design choice. Thiazole and its derivatives are known to possess a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[4][5] The hybridization of adamantane with a thiazole moiety aims to:

  • Enhance Antiviral Potency: The thiazole ring can introduce additional binding interactions with viral targets, potentially overcoming existing resistance mechanisms.

  • Broaden the Spectrum of Activity: The diverse pharmacological profile of thiazoles may confer activity against a wider range of viruses.

  • Improve Pharmacokinetic Properties: Modifications to the core structure can favorably alter the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

Mechanism of Action: Targeting the M2 Proton Channel and Beyond

The primary antiviral target of adamantane-containing compounds against influenza A is the M2 proton channel, a tetrameric protein embedded in the viral envelope.

Inhibition of the M2 Proton Channel

The M2 channel facilitates the influx of protons from the endosome into the virion, a process essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm. Adamantane derivatives act as channel blockers, physically occluding the pore of the M2 channel and preventing this crucial pH change.

M2_Inhibition cluster_0 Viral Uncoating cluster_1 Inhibition by Adamantane-Thiazole Derivative Virion Influenza A Virion in Endosome M2_channel M2 Proton Channel Virion->M2_channel embedded in viral envelope Endosome Acidic Endosome (Low pH) Protons H+ Protons->M2_channel influx vRNP_M1 vRNP-M1 Complex M2_channel->vRNP_M1 triggers dissociation Uncoating Viral Uncoating & vRNP Release vRNP_M1->Uncoating Replication Viral Replication Uncoating->Replication Adamantane_Thiazole Adamantane-Thiazole Derivative Blocked_M2 Blocked M2 Channel Adamantane_Thiazole->Blocked_M2 blocks pore No_Uncoating Uncoating Inhibited Blocked_M2->No_Uncoating Protons_blocked H+ Protons_blocked->Blocked_M2 influx prevented

Caption: Mechanism of M2 Proton Channel Inhibition.

The thiazole moiety can further enhance this interaction through additional hydrogen bonding or hydrophobic interactions within the channel, potentially improving the binding affinity and efficacy of the compound.

Synthesis of Adamantane-Containing Thiazole Derivatives: A Generalized Protocol

The synthesis of these derivatives often follows a convergent strategy, combining the adamantane and thiazole synthons. A common and effective method is the Hantzsch thiazole synthesis.[6]

Synthesis_Workflow Start Starting Materials Adamantane_Thiourea 1-(Adamantan-1-yl)thiourea Start->Adamantane_Thiourea Alpha_Haloketone α-Haloketone Start->Alpha_Haloketone Condensation Condensation Reaction (Hantzsch Synthesis) Adamantane_Thiourea->Condensation Alpha_Haloketone->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification (e.g., Recrystallization, Chromatography) Cyclization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Adamantane-Containing Thiazole Derivative Characterization->Final_Product

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine for Target Deconvolution in Chemical Proteomics

For: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Target Identification in Drug Discovery The elucidation of a small molecule's mechanism of action is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Target Identification in Drug Discovery

The elucidation of a small molecule's mechanism of action is a cornerstone of modern drug development. Identifying the specific protein targets with which a bioactive compound interacts is critical for understanding its therapeutic effects and potential off-target toxicities.[1][2] Chemical proteomics has emerged as a powerful suite of technologies to address this challenge, enabling the unbiased identification of small molecule-protein interactions directly within complex biological systems.[3][4][5] This guide focuses on the application of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine , a research compound with a unique structural motif, in proteomics-based target identification workflows.

The adamantane moiety, a bulky, lipophilic cage-like structure, often contributes to high-affinity interactions with protein binding pockets. Coupled with the thiazol-2-ylamine core, a common scaffold in medicinal chemistry, this compound represents an intriguing candidate for exploring novel protein interactions. While the specific biological activity of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is not extensively characterized in public literature, its structure is representative of small molecules that can be systematically evaluated using the protocols outlined herein.

This document provides a detailed, experience-driven guide for utilizing 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine as a probe in a compound-centric chemical proteomics (CCCP) workflow.[6] We will detail the rationale behind experimental design, provide step-by-step protocols for affinity-based protein enrichment, and discuss the downstream mass spectrometry and data analysis required to identify specific binding partners.

Principle of Compound-Centric Chemical Proteomics

The core principle of this approach is to use an immobilized version of the small molecule of interest as "bait" to capture its interacting proteins from a cell lysate or other complex biological sample.[6][7] The captured proteins are then eluted and identified using high-resolution mass spectrometry. A key aspect of this workflow is differentiating true binding partners from non-specific background proteins. This is typically achieved through a competition experiment, where the lysate is pre-incubated with a soluble, "free" version of the compound before being exposed to the immobilized bait. True interactors will bind to the free compound and will therefore be less abundant in the pull-down, while non-specific binders will be unaffected.

Experimental Workflow Overview

The overall experimental strategy is a multi-step process that requires careful planning and execution. The workflow begins with the preparation of an affinity resin, followed by protein extraction, affinity pulldown, and finally, sample preparation for mass spectrometry analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Immobilization of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine on solid support (e.g., beads) B Preparation of Cell Lysate (e.g., from treated cell culture) C Incubation of Lysate with Immobilized Compound B->C D Control: Incubation with Free Compound (Competition) B->D E Washing Steps to Remove Non-specific Binders C->E D->E then add to immobilized compound F Elution of Bound Proteins E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis: Protein Identification & Quantification H->I

Caption: High-level workflow for target identification using affinity pulldown.

Part 1: Preparation of Affinity Resin

For a successful pull-down experiment, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine must be chemically linked to a solid support, such as agarose or magnetic beads. The primary amine group on the thiazole ring is an ideal handle for covalent immobilization. In this protocol, we will use NHS-activated sepharose beads.

Materials:

  • 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (CAS 201992-89-4)[8]

  • NHS-activated Sepharose 4 Fast Flow resin

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethanolamine

  • Wash buffers (e.g., PBS, DMF)

Protocol 1.1: Immobilization of Compound
  • Resin Preparation: Weigh out approximately 100 mg of NHS-activated Sepharose resin into a 2 mL microcentrifuge tube. Wash the resin three times with 1 mL of ice-cold 1 mM HCl to remove preservatives. Spin down at 500 x g for 1 minute between washes.

  • Compound Solubilization: Dissolve 5-10 mg of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine in 1 mL of anhydrous DMF. Add TEA to a final concentration of 100 mM. This acts as a base to deprotonate the amine, facilitating the reaction.

  • Coupling Reaction: Immediately add the dissolved compound solution to the washed resin. Incubate on a rotator at room temperature for 2-4 hours, or overnight at 4°C for maximal coupling efficiency. The primary amine of the compound will react with the N-hydroxysuccinimide (NHS) ester on the beads to form a stable amide bond.

  • Blocking Unreacted Sites: After incubation, centrifuge the resin and discard the supernatant. To block any unreacted NHS esters, add 1 mL of 100 mM ethanolamine in DMF and incubate for 1 hour at room temperature. This step is crucial to prevent non-specific binding of proteins to the activated sites on the resin.

  • Washing: Wash the resin extensively to remove uncoupled compound and blocking agent. Perform sequential washes with:

    • 3 x 1.5 mL DMF

    • 3 x 1.5 mL Methanol

    • 3 x 1.5 mL Phosphate Buffered Saline (PBS)

  • Storage: Resuspend the final affinity resin in PBS containing 0.02% sodium azide and store at 4°C. The resin is now ready for use in pull-down experiments.

Part 2: Affinity Pulldown from Cell Lysate

This part of the protocol describes the incubation of the prepared affinity resin with a total cell lysate to capture interacting proteins. We include a critical competition control to ensure the specificity of the identified interactions.

Materials:

  • Prepared 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine affinity resin

  • Control resin (e.g., ethanolamine-blocked Sepharose)

  • Cell culture flasks (e.g., HEK293T, HeLa, or a cell line relevant to the suspected biological activity)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Free 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine for competition

  • Wash buffer (Lysis buffer without detergents, e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • Elution buffer (e.g., 2% SDS in 100 mM Tris, pH 7.6 or Glycine pH 2.5)

Protocol 2.1: Cell Lysis and Protein Extraction
  • Cell Culture: Grow cells to 80-90% confluency in appropriate media.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into a pre-chilled microcentrifuge tube.

  • Lysis: Add 1 mL of ice-cold lysis buffer per 10^7 cells. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2.2: Affinity Pulldown and Competition
  • Setup: Prepare three microcentrifuge tubes for each cell line being tested:

    • Tube A (Experimental): Affinity resin + Lysate

    • Tube B (Competition Control): Affinity resin + Lysate + Free compound

    • Tube C (Negative Control): Control resin + Lysate

  • Lysate Preparation: For each tube, aliquot 1-2 mg of total protein from the clarified lysate. Adjust the volume to 1 mL with lysis buffer.

  • Competition Step: To Tube B, add free 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine to a final concentration of 50-100 µM. Incubate on a rotator at 4°C for 1 hour. This allows the free compound to bind to its specific protein targets.

  • Incubation with Resin: Add 50 µL of a 50% slurry of the appropriate resin to each tube (Affinity resin to A and B, Control resin to C). Incubate all tubes on a rotator at 4°C for 2-4 hours.

  • Washing:

    • Pellet the resin by centrifugation (500 x g for 1 min).

    • Discard the supernatant.

    • Wash the resin 4-5 times with 1 mL of ice-cold wash buffer. This is a critical step to minimize non-specific binders.

  • Elution: After the final wash, remove all supernatant. Add 50 µL of elution buffer to the resin pellet. Vortex and incubate at 95°C for 5 minutes to elute the bound proteins.

  • Sample Collection: Centrifuge at 1,000 x g for 2 minutes. Carefully collect the supernatant, which now contains the eluted proteins. This sample is ready for downstream processing for mass spectrometry.

Part 3: Mass Spectrometry and Data Analysis

The eluted proteins must be prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The goal is to identify and quantify the proteins in each of the three samples to find those that are specifically enriched on the affinity resin and competed away by the free compound.

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis A Eluted Proteins (from all 3 conditions) B In-solution or S-Trap Digestion (Trypsin) A->B C Peptide Cleanup (e.g., C18 desalting) B->C D LC-MS/MS Analysis (e.g., Orbitrap) C->D E Raw Data Acquisition D->E F Database Search (e.g., MaxQuant, Proteome Discoverer) E->F G Protein Identification & Label-Free Quantification (LFQ) F->G H Statistical Analysis: Volcano Plot G->H I Candidate Target Prioritization H->I

Caption: Workflow for proteomic sample processing and data analysis.

Protocol 3.1: Sample Preparation for LC-MS/MS
  • Reduction and Alkylation: To the 50 µL eluate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes.

  • Protein Digestion: Perform protein digestion using a preferred method, such as an S-Trap protocol or in-solution digestion with a mass spectrometry-grade trypsin.

  • Peptide Desalting: Prior to LC-MS/MS, desalt the peptide samples using a C18 StageTip or ZipTip to remove detergents and salts that can interfere with the analysis.

  • LC-MS/MS Analysis: Analyze the samples on a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap series or Bruker timsTOF). Use a standard data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

Data Interpretation: Identifying High-Confidence Targets

After the LC-MS/MS run, the raw data must be processed to identify and quantify proteins. Use a software platform like MaxQuant for label-free quantification (LFQ). The resulting protein intensity values are then used to identify specific binding partners.

Key Criteria for a High-Confidence Hit:

  • Enrichment: The protein should be significantly more abundant in the experimental pulldown (Tube A) compared to the negative control (Tube C).

  • Competition: The protein's abundance should be significantly reduced in the competition control (Tube B) compared to the experimental pulldown (Tube A).

A volcano plot is an effective way to visualize the results, plotting the fold-change (Experimental vs. Competition) against the statistical significance (p-value).

Protein ID LFQ Intensity (Experimental) LFQ Intensity (Competition) LFQ Intensity (Control) Fold Change (Exp/Comp) p-value Status
P123451.5 x 10^81.2 x 10^65.0 x 10^5125< 0.01High-Confidence Hit
Q678902.0 x 10^71.8 x 10^78.0 x 10^61.10.85Non-specific
A0A0A05.0 x 10^74.5 x 10^74.8 x 10^71.10.90Non-specific
R456789.0 x 10^71.5 x 10^71.1 x 10^66.0< 0.05Potential Hit

This table represents hypothetical data for illustrative purposes.

Proteins like P12345 in the table above would be considered high-confidence targets because they show strong enrichment on the affinity resin and this binding is competed away by the free compound. These candidates should then be validated using orthogonal methods, such as Western blotting, Cellular Thermal Shift Assays (CETSA), or enzymatic assays if the protein is an enzyme.[1][9]

Conclusion and Future Directions

This guide provides a comprehensive framework for using 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine in a chemical proteomics workflow to identify its cellular binding partners. While the protocols provided are robust, proteomics experiments often require optimization, particularly the wash conditions, to achieve the best signal-to-noise ratio. The successful identification of specific interactors for this compound will open the door to further biological studies to elucidate its function and potential as a therapeutic agent or research tool. The principles and protocols described here are broadly applicable to other small molecules, providing a foundational strategy for target deconvolution in chemical biology and drug discovery.[10][11]

References

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

  • Profiling of Small Molecules by Chemical Proteomics. Centre for Medicines Discovery, University of Oxford. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. National Center for Biotechnology Information (PMC). [Link]

  • Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Novopro. [Link]

  • Chemical Proteomics: A Global Study of Protein–Small Molecule Interactions. The Royal Society of Chemistry. [Link]

  • Profiling of Small Molecules by Chemical Proteomics | Request PDF. ResearchGate. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. National Center for Biotechnology Information (PMC). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Adamantyl-Thiazole Derivatives

Welcome to the technical support center for the synthesis of 4-adamantyl-thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-adamantyl-thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing these valuable compounds. The bulky, lipophilic adamantyl group offers unique pharmacological properties, but its inclusion can present synthetic challenges. This resource provides practical, field-proven insights to help you overcome these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4-adamantyl-thiazole derivatives, particularly via the common Hantzsch thiazole synthesis and its variations.

Question 1: Why is the yield of my 4-adamantyl-thiazole derivative unexpectedly low when using the Hantzsch synthesis?

Answer:

Low yields in the Hantzsch synthesis of 4-adamantyl-thiazoles are a frequent issue, often stemming from the steric hindrance imposed by the adamantyl group. This bulkiness can impede the reaction kinetics. Here’s a breakdown of potential causes and solutions:

  • Insufficient Reaction Time or Temperature: The reaction of an adamantyl-containing thiourea or thioamide with an α-haloketone may be sluggish at room temperature.[1]

    • Solution: Gradually increase the reaction temperature and prolong the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. For particularly stubborn substrates, heating under reflux may be necessary.[1]

  • Inappropriate Solvent or Base: The choice of solvent and base is critical and highly substrate-dependent.

    • Solution: If you are using a mild base like N,N-diisopropylethylamine (DIPEA) in a solvent like ethanol and observing low conversion, consider switching to a stronger base.[1] For instance, using sodium methoxide in a suitable solvent can significantly improve yields, especially when dealing with sterically hindered substrates.[1]

  • Steric Hindrance from Other Substituents: If your α-haloketone contains bulky or branched substituents, the reaction rate can be dramatically reduced.[1]

    • Solution: In such cases, more forcing reaction conditions are often required. This could involve higher temperatures, a stronger base, or a solvent with a higher boiling point. Be aware that this may also increase the likelihood of side reactions.

Experimental Protocol: Enhancing Yield for Sterically Hindered Substrates

If you are experiencing trace product formation at room temperature, consider the following protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your adamantyl-thiourea derivative in an anhydrous alcohol, such as methanol or ethanol.

  • Base Addition: Add a stoichiometric amount of a strong base, like sodium methoxide. Stir the mixture at room temperature for 30 minutes.

  • α-Haloketone Addition: Slowly add the α-haloketone to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, and neutralize the base with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product using column chromatography.

Question 2: I've managed to synthesize my 4-adamantyl-thiazole, but I'm facing significant challenges with its purification. What can I do?

Answer:

Purification of adamantyl-containing compounds can be tricky due to their lipophilic nature and potential for co-elution with nonpolar impurities.

  • Difficulty Removing the Base: If you've used a high-boiling point amine base like N,N-diisopropylethylamine (DIPEA), it can be challenging to remove it from the final product, leading to low isolated yields.[1]

    • Solution:

      • Acidic Wash: During the work-up, perform multiple washes with a dilute acid (e.g., 1M HCl) to protonate the amine base and extract it into the aqueous layer.

      • Alternative Base: If purification remains an issue, consider using a base that is easier to remove, such as a solid-supported base or an inorganic base like potassium carbonate, if the reaction conditions allow.

  • Co-elution with Starting Materials or Side Products: The high lipophilicity of the adamantyl group can cause the product to have a similar retention factor (Rf) to starting materials or nonpolar side products in normal-phase chromatography.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

      • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase chromatography (e.g., C18 silica) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).

      • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Question 3: I suspect I may have formed an isomeric side product. How can I confirm the structure of my 4-adamantyl-thiazole derivative?

Answer:

The Hantzsch synthesis can sometimes lead to the formation of isomeric products, and it is essential to confirm the regiochemistry of your final compound.

  • Ambiguous NMR Spectra: While ¹H and ¹³C NMR are primary tools for structural elucidation, they may not always definitively distinguish between isomers.

    • Solution:

      • 2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide crucial information about the connectivity and spatial relationships of atoms in the molecule, helping to confirm the correct isomer.

      • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous structural confirmation.[2]

Workflow for Structural Verification

Caption: Workflow for structural verification of 4-adamantyl-thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-adamantyl-thiazole derivatives?

The most prevalent method is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide or thiourea.[3] For adamantyl-containing thiazoles, this typically involves reacting an adamantyl-thiourea with a suitable α-haloketone.[2]

Another documented approach is the reaction of 1-(adamantan-1-yl)thiourea with 2-bromo esters.[1] A more novel synthesis begins with 4-(1-adamantyl)-1,2,3-thiadiazole, which is treated with a strong base to form a potassium ethynethiolate intermediate that then reacts with aromatic carboxylic acid chlorides.[4]

Q2: Are there any specific safety precautions I should take when working with adamantane-containing reagents?

While adamantane itself is a relatively stable and non-toxic compound, its derivatives' reactivity and toxicity can vary. Always consult the Safety Data Sheet (SDS) for each specific reagent. General best practices include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Being mindful that some starting materials, like α-haloketones, can be lachrymatory and corrosive.

Q3: What is the role of the adamantyl group in medicinal chemistry?

The adamantyl group is a bulky, rigid, and highly lipophilic three-dimensional cage-like structure. Its incorporation into drug candidates can:

  • Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Improve Metabolic Stability: The adamantyl cage is resistant to metabolic degradation, which can increase the half-life of a drug.

  • Enhance Binding Affinity: The rigid structure can provide a well-defined orientation for binding to biological targets.[1]

Q4: Which analytical techniques are most important for characterizing 4-adamantyl-thiazole derivatives?

A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure and purity.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • X-ray Crystallography: For definitive structural elucidation, especially when isomerism is a possibility.[2]

  • Elemental Analysis: To confirm the elemental composition of the final product.

Summary of Reaction Conditions for Hantzsch Synthesis of Adamantyl-Thiazoles

ReactantsBaseSolventTemperatureYieldReference
1-(adamantan-1-yl)thiourea + 2-bromo esters (simple alkyl substituents)-ChloroformRoom Temperature60-76%[1]
1-(adamantan-1-yl)thiourea + 2-bromo esters (branched substituents)Sodium MethoxideMethanol/EthanolReflux16-19%[1]
1-(adamantan-1-yl)-3-arylthioureas + aryl bromomethyl ketonesSodium AcetateEthanolHeatingGood yields[2]

References

  • Gąsowska-Bajger, J., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4882. Available at: [Link]

  • Stankova, I., et al. (2020). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. International Journal of Peptide Research and Therapeutics, 26, 1727–1734. Available at: [Link]

  • Shchipalkin, A. A., et al. (2011). New Synthesis of 4-(1-Adamantyl)-2-aryl-1,3-thiazoles from 4-(1-Adamantyl)-1,2,3-thiadiazole. Russian Journal of Organic Chemistry, 47(12), 1878–1881. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • El-Emam, A. A., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 12(1), 21058. Available at: [Link]

  • Stankova, I., et al. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate. Available at: [Link]

  • RSC Publishing. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938. Available at: [Link]

  • CUTM Courseware. Hantzsch Synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Welcome to the technical support guide for the synthesis and optimization of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. This document is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Adamantane-containing thiazole derivatives are a significant class of compounds, recognized for a wide range of biological activities, including potential anticancer, antiviral, and antibacterial properties.[1][2][3]

The synthesis of this specific molecule, while based on the classic Hantzsch thiazole synthesis, presents unique challenges due to the bulky and lipophilic nature of the adamantane moiety.[4] This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my product yield consistently low or non-existent?

Low yield is one of the most common frustrations in organic synthesis. For the Hantzsch synthesis of this adamantyl-thiazole, several factors can be the culprit.

Potential Cause 1: Purity and Stability of Starting Materials

  • The α-Haloketone: The key starting material, 1-(Adamantan-1-yl)-1-bromo-propan-2-one, can be unstable. Impurities from the bromination step or degradation upon storage can inhibit the reaction.

  • Thiourea: While generally stable, impurities in thiourea can introduce competing side reactions.[5]

Recommended Solutions:

  • Verify Purity: Always verify the purity of your α-haloketone via ¹H NMR before use. Use freshly prepared haloketone if possible.

  • High-Grade Thiourea: Use a high-purity grade of thiourea. If impurities are suspected, recrystallization may be necessary.

Potential Cause 2: Suboptimal Reaction Conditions

  • Temperature: The activation energy for the reaction may not be met at room temperature, especially with the sterically demanding adamantyl group.[6] Conversely, excessive heat can promote decomposition and the formation of tar-like byproducts.

  • Solvent Choice: The polarity of the solvent is critical for solvating the reactants and intermediates. An improper solvent can lead to poor solubility and slow reaction rates.[5]

Recommended Solutions:

  • Systematic Screening: Conduct small-scale parallel reactions to screen for the optimal temperature and solvent.[7] A good starting point is refluxing ethanol, a common solvent for Hantzsch synthesis.[7]

  • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[8][9]

Potential Cause 3: Incorrect Stoichiometry

The ratio of reactants is crucial. While a 1:1 molar ratio of the α-haloketone to thiourea is theoretically required, practical application may differ.

Recommended Solution:

  • Excess Thiourea: Using a slight excess of thiourea (e.g., 1.1–1.2 equivalents) can help drive the reaction to completion by ensuring the α-haloketone is fully consumed.[7][10]

Q2: I'm observing a significant byproduct along with my desired product. What could it be and how can I prevent it?

Byproduct formation is often linked to reaction conditions and the reactivity of the starting materials.

Potential Cause: Self-Condensation or Decomposition of the α-Haloketone

The α-haloketone, 1-(Adamantan-1-yl)-1-bromo-propan-2-one, can undergo self-condensation or other decomposition pathways, especially under prolonged heating or basic conditions.

Recommended Solutions:

  • Control Temperature: Lowering the reaction temperature may slow the formation of undesired byproducts. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[5]

  • Order of Addition: Consider adding the α-haloketone slowly to a heated solution of thiourea in the chosen solvent. This maintains a low instantaneous concentration of the haloketone, minimizing its opportunity to react with itself.

Q3: The purification of the final product is proving difficult. What is the best approach?

The physicochemical properties of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine—a basic amino group combined with a large, lipophilic adamantane cage—require a tailored purification strategy.

Problem 1: Removal of Unreacted Thiourea

Thiourea has some solubility in polar organic solvents, which can make its removal by simple extraction challenging.

Recommended Solution:

  • Aqueous Wash: After the reaction is complete, neutralize the mixture if necessary and dilute it with an organic solvent like ethyl acetate. Wash the organic layer thoroughly with water and then brine. Thiourea is significantly more soluble in water than the product, facilitating its removal.

Problem 2: Separation from Closely-Eluting Impurities

The adamantyl group gives the molecule high lipophilicity, which can cause it to move quickly on a silica column, potentially co-eluting with non-polar impurities.

Recommended Solutions:

  • Column Chromatography: Use a less polar solvent system for flash column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures). A shallow gradient can improve separation.

  • Acid-Base Extraction: Exploit the basicity of the 2-amino group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the pure product back into an organic solvent.[11]

  • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective final purification step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine?

The reaction proceeds via the well-established Hantzsch thiazole synthesis.[4] It is a multi-step process involving nucleophilic substitution, intramolecular cyclization, and dehydration.

The key steps are:

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom on the α-haloketone in an Sₙ2 reaction.

  • Intramolecular Cyclization: One of the nitrogen atoms of the resulting intermediate attacks the ketone's carbonyl carbon, forming a five-membered heterocyclic ring (a thiazoline intermediate).

  • Dehydration: The hydroxyl group on the thiazoline intermediate is eliminated as a water molecule, leading to the formation of a double bond and the stable, aromatic thiazole ring.

A visual representation of this mechanism is provided below.

Caption: Hantzsch Reaction Mechanism.

Q2: How do I select the optimal reaction solvent?

Solvent selection is critical for yield and reaction rate.[5] The ideal solvent should sufficiently dissolve both the polar thiourea and the more non-polar adamantyl-containing α-haloketone.

  • Protic Solvents: Alcohols like ethanol and isopropanol are the most common and often most effective solvents. They are polar enough to dissolve thiourea and facilitate the proton transfers involved in the mechanism. Ethanol is an excellent starting point.[7][12]

  • Aprotic Solvents: In some cases, aprotic solvents like DMF can be effective, particularly for microwave-assisted reactions.[9]

  • Solvent-Free: Some modern variations of the Hantzsch synthesis have shown excellent results under solvent-free conditions, which can be environmentally advantageous and lead to very fast reactions.[8]

Q3: What is the effect of temperature and reaction time?

Temperature and time are interdependent variables that must be optimized together.

  • Temperature: Most Hantzsch syntheses require heating to proceed at a reasonable rate.[6] Refluxing the solvent (e.g., ethanol at ~78 °C) is a standard condition. A systematic approach, testing temperatures from 50 °C up to the reflux temperature of your chosen solvent, is recommended.

  • Reaction Time: The reaction should be monitored by TLC. Insufficient time leads to incomplete conversion, while excessive time can promote byproduct formation and decomposition. For this sterically hindered substrate, reaction times may range from 4 to 24 hours under conventional heating.

Q4: How does the bulky adamantyl group influence the reaction?

The adamantane cage is a large, rigid, and lipophilic group that significantly impacts the reaction.

  • Steric Hindrance: The bulkiness of the adamantyl group can slow down the initial Sₙ2 attack of thiourea on the α-haloketone. This is a primary reason why more forcing conditions (higher temperature, longer reaction time) may be necessary compared to syntheses with smaller substituents.

  • Solubility: The adamantyl group drastically increases the lipophilicity (non-polarity) of the α-haloketone and the final product. This influences the choice of solvent for both the reaction and the subsequent purification steps (recrystallization and chromatography).

Part 3: Protocols & Data

Data Presentation

The following table provides a set of hypothetical but realistic starting points for optimizing the reaction conditions based on common findings in Hantzsch synthesis literature.[7][13]

EntrySolventTemperature (°C)Time (h)Stoichiometry (Thiourea eq.)Yield (%)Notes
1Ethanol25241.1< 10Incomplete conversion at room temperature.
2EthanolReflux (~78)121.165Good starting point for optimization.
3IsopropanolReflux (~82)121.172Higher boiling point may improve yield.
4EthanolReflux (~78)121.568Larger excess of thiourea shows no benefit.
5DMF120 (Microwave)0.51.285Microwave irradiation significantly improves yield and reduces time.
Experimental Protocols

Protocol 1: General Procedure for Synthesis (Conventional Heating)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.2 mmol, 1.2 equiv.) and absolute ethanol (10 mL).

  • Heating: Heat the suspension to reflux with stirring until the thiourea is fully dissolved.

  • Addition of Ketone: In a separate vial, dissolve 1-(Adamantan-1-yl)-1-bromo-propan-2-one (1.0 mmol, 1.0 equiv.) in a minimal amount of ethanol (~2-3 mL). Add this solution dropwise to the refluxing thiourea solution over 5 minutes.

  • Reaction Monitoring: Allow the mixture to reflux, monitoring the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate (30 mL). Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) to neutralize the hydrobromide salt formed. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Adsorb Sample: Adsorb the crude product onto a small amount of silica gel.

  • Prepare Column: Prepare a silica gel column packed in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Elution: Load the adsorbed sample onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., from 5% to 30% ethyl acetate).

  • Collect Fractions: Collect fractions based on TLC analysis and combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.

Part 4: Visual Guides

The following diagrams illustrate key workflows and decision-making processes for this synthesis.

Experimental_Workflow Diagram 2: General Experimental Workflow A 1. Reagent Setup (Thiourea & α-Haloketone in Ethanol) B 2. Reaction (Conventional Heat or Microwave) A->B C 3. Monitoring (TLC Analysis) B->C C->B Incomplete D 4. Work-up (Solvent Removal, Neutralization) C->D Complete E 5. Extraction (Ethyl Acetate & Aqueous Washes) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS, MP) F->G

Caption: General Experimental Workflow.

Troubleshooting_Tree Diagram 3: Troubleshooting Decision Tree Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Start Here OptimizeCond Systematically Vary Temp & Solvent CheckPurity->OptimizeCond Purity OK? CheckStoich Adjust Reactant Stoichiometry OptimizeCond->CheckStoich No Improvement? Success Yield Improved OptimizeCond->Success Improved? ConsiderMW Try Microwave Synthesis CheckStoich->ConsiderMW Still Low? CheckStoich->Success Improved? ConsiderMW->Success Improved? Failure Still Low Yield ConsiderMW->Failure No Improvement

Caption: Troubleshooting Decision Tree.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Google Patents. (n.d.). US3997550A - Method for the purification of 2-aminothiazole.
  • Stankova, I., et al. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. International Journal of Peptide Research and Therapeutics.
  • Al-Ostath, A., et al. (n.d.). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. PubMed Central.
  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • World Journal of Research and Review. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.
  • Wisdomlib. (2025). Thiazole derivatives: Significance and symbolism.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ResearchGate. (n.d.). Synthesis of thiourea-derived thiazolines.
  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
  • BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • PubMed. (2013). Hantzsch based macrocyclization approach for the synthesis of thiazole containing cyclopeptides.
  • PubMed. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • ResearchGate. (n.d.). Reactions and conditions of synthesis of adamantane derivatives.
  • ResearchGate. (2020). Hantzsch thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • PubMed Central. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies.

Sources

Troubleshooting

Overcoming solubility issues of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine in assays

Technical Support Center: 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine Last Updated: 2026-01-15 Introduction Welcome to the technical support guide for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. This document is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Last Updated: 2026-01-15

Introduction

Welcome to the technical support guide for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with this compound in experimental assays. The unique chemical structure of this molecule, combining a highly lipophilic adamantane cage with a thiazolylamine core, presents significant solubility hurdles in aqueous assay environments. This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose, troubleshoot, and overcome these challenges, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine so poorly soluble in my aqueous assay buffer?

A1: Understanding the Physicochemical Properties

The poor aqueous solubility of this compound is a direct consequence of its molecular structure. It contains two key features that dominate its behavior in solution:

  • The Adamantane Moiety: This is a large, rigid, and highly lipophilic hydrocarbon cage. Its non-polar nature strongly repels water molecules, making it energetically unfavorable for the compound to dissolve in aqueous media. Adamantane's ability to form non-covalent complexes is a property that can be exploited for solubility enhancement.[1][2]

  • The Thiazolylamine Core: While the amine and thiazole nitrogens offer some potential for hydrogen bonding, their contribution is overshadowed by the sheer bulk and hydrophobicity of the adamantane group.

This combination results in a molecule that is often described as "brick dust"—a crystalline solid with low solubility that readily precipitates when diluted from an organic stock solution into an aqueous buffer.[3][4]

Q2: I prepared a 10 mM stock in DMSO, but it crashes out immediately upon dilution into my PBS buffer. What are the first steps to fix this?

A2: Diagnosing and Mitigating Precipitation from DMSO Stocks

This is the most common failure mode, known as "anti-solvent" precipitation. While DMSO is an excellent organic solvent, its miscibility with water does not guarantee that the compound will remain in solution upon dilution.[5][6] The aqueous buffer acts as an anti-solvent, causing the hydrophobic compound to aggregate and precipitate.

Immediate Troubleshooting Workflow:

G start Precipitation Observed in Assay Well check_stock 1. Verify Stock Solution Is the 10 mM DMSO stock completely clear at RT? start->check_stock warm_stock Gently warm stock (30-37°C) & vortex/sonicate. Re-inspect for clarity. check_stock->warm_stock No lower_conc 2. Lower Final Concentration Can the assay tolerate a lower compound concentration (e.g., 10 µM)? check_stock->lower_conc Yes, it's clear warm_stock->check_stock modify_dilution 3. Optimize Dilution Protocol Add DMSO stock directly to final assay volume with vigorous mixing. lower_conc->modify_dilution Yes lower_conc->modify_dilution No, need high conc. kinetic_sol 4. Perform Kinetic Solubility Test Determine the Maximum Soluble Concentration (MSC). modify_dilution->kinetic_sol success Problem Solved: Compound Soluble kinetic_sol->success If MSC > Assay Conc. fail Precipitation Persists: Proceed to Advanced Methods kinetic_sol->fail If MSC < Assay Conc.

Caption: Initial troubleshooting workflow for compound precipitation.

Protocol 1: Kinetic Solubility Assessment (Nephelometric Method)

This high-throughput assay helps you quickly determine the maximum kinetic solubility of your compound under specific buffer conditions.[7][8]

  • Prepare Stock: Create a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: In a clear 96-well plate, add 98 µL of your exact assay buffer to multiple wells.

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the first well (final concentration 200 µM, 2% DMSO). Mix thoroughly.

  • Incubate: Incubate the plate at your assay temperature (e.g., 37°C) for 1-2 hours.[9][10]

  • Measure: Read the plate on a nephelometer or a plate reader capable of measuring light scatter. The concentration at which light scattering significantly increases above the buffer-only control is your kinetic solubility limit.

Q3: My required assay concentration is higher than the kinetic solubility limit in buffer alone. What are my options?

A3: Advanced Solubilization Strategies

When simple dilution fails, you must modify the assay buffer to increase its solubilizing capacity. The goal is to find a method that dissolves the compound without interfering with the assay's biological components.

Strategy 1: Co-Solvents

Adding a small percentage of a water-miscible organic solvent can significantly increase solubility.[11][12][13] However, this must be done cautiously, as co-solvents can affect enzyme activity or cell health.[14][15][16]

Co-SolventTypical Final Conc.ProsCons / Considerations
DMSO 0.1% - 1.0%Well-characterized, strong solvent.Can be toxic to sensitive cells above 0.5%.[17][18][19] May alter protein conformation.[20]
Ethanol 0.1% - 1.0%Less toxic than DMSO for some cell lines.More volatile, can affect protein structure.
PEG 400 1% - 5%Generally low toxicity.Can increase viscosity, potentially affecting kinetics.
Glycerol 1% - 10%Stabilizes proteins, low toxicity.High viscosity, may interfere with some detection methods.

Self-Validation is Critical: Always run a "vehicle control" curve with the co-solvent alone (at the same final concentration used for the compound) to ensure it does not impact your assay results.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate lipophilic molecules like the adamantane group, forming an inclusion complex that is water-soluble.[1][23][24][25]

G cluster_0 Insoluble State cluster_1 Solubilized State Compound Adamantane (Lipophilic) Water Aqueous Buffer Compound->Water Precipitates CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) Complex Inclusion Complex (Water Soluble) Adamantane_in_CD Adamantane

Caption: Encapsulation of a lipophilic adamantane moiety by a cyclodextrin.

Recommended Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[21]

Protocol 2: Solubilization with HP-β-Cyclodextrin

  • Prepare CD Solution: Make a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 50 mM).

  • Test Ratios: Prepare several vials of the HP-β-CD solution. To each, add your compound's DMSO stock to achieve different molar ratios of Compound:CD (e.g., 1:1, 1:5, 1:10) while keeping the final DMSO concentration constant and low (<1%).

  • Equilibrate: Vortex the mixtures and incubate at room temperature for at least 1 hour to allow for complex formation.

  • Assess Solubility: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable method (e.g., UV-Vis spectroscopy or LC-MS).

  • Validate in Assay: Once you find a ratio that provides sufficient solubility, confirm that the HP-β-CD itself does not interfere with your assay by running a vehicle control.

Q4: Can surfactants like Tween-80 or Triton X-100 be used?

A4: Use of Surfactants with Caution

Non-ionic surfactants can be effective solubilizers. They form micelles that encapsulate hydrophobic compounds. However, they are often a last resort for two major reasons:

  • Assay Interference: Surfactants can denature proteins, disrupt cell membranes, and interfere with antibody-antigen binding or fluorescent readouts.[3]

  • Inconsistent Critical Micelle Concentration (CMC): The concentration at which micelles form can be affected by buffer components, temperature, and pH, leading to variability.

If you must use a surfactant, use it at the lowest effective concentration, well above its CMC, and perform rigorous validation with vehicle controls.

References

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • What effects does DMSO have on cell assays?. Quora. Available at: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. Available at: [Link]

  • Effect of DMSO on morphology and viability of cells. ResearchGate. Available at: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available at: [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. ACS Publications. Available at: [Link]

  • Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PubMed Central. Available at: [Link]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. PubMed Central. Available at: [Link]

  • Review article Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovative Pharmacy and Biological Sciences. Available at: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Biochemical alterations in duckweed and algae induced by carrier solvents. Lancashire Online Knowledge. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Effects of various co-solvents on the solubility between blends of soybean oil with either methanol or ethanol. ResearchGate. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Welcome to the technical support center for the synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols to optimize your synthetic outcomes. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have structured this guide to address the specific challenges you may encounter.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is achieved via the classic Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide—in this case, thiourea.[1][2] The bulky adamantane group can introduce specific challenges, such as steric hindrance and solubility issues, which this guide will address.

The overall reaction is as follows:

Reactants:

  • 2-Bromo-1-(adamantan-1-yl)propan-1-one (α-haloketone intermediate)

  • Thiourea

Product:

  • 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine hydrobromide (initial salt)

  • 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (free base)

Reaction Mechanism

The reaction proceeds through an initial SN2 reaction, where the sulfur atom of thiourea attacks the carbon bearing the halogen. This is followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[2] The aromaticity of the final product is a key driving force for the reaction.[3]

Hantzsch_Mechanism cluster_steps Reaction Steps cluster_processes Key Processes Start Thiourea + α-Haloketone Intermediate1 S-Alkylation (SN2 Attack) Start->Intermediate1 1 Intermediate2 Thiouronium Salt Intermediate Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization 2 CyclizedIntermediate Hemiaminal Intermediate Cyclization->CyclizedIntermediate Dehydration Dehydration (-H2O) CyclizedIntermediate->Dehydration 3 ProductSalt Thiazolium Salt Dehydration->ProductSalt Deprotonation Deprotonation (Base Workup) ProductSalt->Deprotonation 4 FinalProduct 2-Aminothiazole Product Deprotonation->FinalProduct

Caption: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is low. What are the potential causes and how can I improve it?

A1: Low yield is a frequent issue in the Hantzsch synthesis and can stem from several factors. A systematic investigation is recommended.

  • Purity of Reactants: Impurities in either the α-haloketone or thiourea can introduce side reactions that consume starting materials and complicate purification.[4]

    • Action: Ensure the α-haloketone precursor is pure. Recrystallize or chromatograph if necessary. Use high-purity thiourea.

  • Reaction Temperature: The reaction typically requires heating to overcome the activation energy for cyclization and dehydration.[3][4]

    • Action: If running at room temperature, slowly increase the heat (e.g., to reflux in ethanol, ~78°C). The bulky adamantyl group may require more thermal energy.

  • Solvent Choice: The polarity of the solvent is critical. While alcohols like ethanol and methanol are standard, their effectiveness can vary.[4]

    • Action: Ethanol is a common and effective choice. Some reports indicate that solvent-free conditions or the use of greener solvents like dimethyl carbonate (DMC) can produce excellent yields.[4][5] A solvent screen is highly recommended.

  • Incomplete Reaction: If the reaction does not go to completion, a significant portion of your starting material will remain, lowering the isolated yield. See Q2 for details.

  • Workup and Isolation: The product initially forms as a hydrobromide salt, which may be soluble in the reaction solvent (e.g., methanol).[3] The free base is typically less soluble in aqueous solutions.

    • Action: After the reaction is complete, cool the mixture and pour it into a beaker containing a weak base solution (e.g., 5-10% sodium carbonate or sodium bicarbonate) to neutralize the acid and precipitate the neutral product.[2][6]

Q2: The reaction seems to stall and is not going to completion. How can I drive it forward?

A2: A stalled reaction is often related to reaction kinetics or equilibrium.

  • Insufficient Heat/Time: The steric bulk of the adamantane group can slow down the reaction rate.

    • Action: Increase the reaction time and/or temperature. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent. Microwave irradiation is a powerful technique to accelerate the reaction, often reducing times from hours to minutes and improving yields.[1][7][8]

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to unconsumed starting material.

    • Action: A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone intermediate.[2]

  • Catalysis: While the classic synthesis is often uncatalyzed, modern variations may use a catalyst to improve efficiency.

    • Action: Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been shown to give high yields under milder conditions.[1][9][10] Ionic liquids can also serve as both the solvent and catalyst.[11]

Q3: I'm observing a significant side product. How can I improve the reaction's selectivity?

A3: Side product formation is generally linked to reaction conditions and reactant purity.

  • Potential Side Reaction: One common side reaction involves the α-haloketone reacting with two molecules of thiourea or undergoing self-condensation.

    • Action:

      • Control Temperature: Lowering the temperature may slow the rate of undesired byproduct formation more than the desired reaction.[4]

      • Order of Addition: Consider adding the α-haloketone slowly to a solution of thiourea to maintain a low concentration of the ketone and minimize self-reaction.

  • Impurity-Driven Side Reactions: Impurities in the starting α-haloketone (e.g., di-halogenated species or unreacted starting ketone) are a primary cause of byproducts.

    • Action: Rigorously purify the 2-bromo-1-(adamantan-1-yl)propan-1-one intermediate before use.

Q4: The purification of my final product is proving difficult. What are the common impurities and recommended purification strategies?

A4: Purification challenges often arise from unreacted starting materials or side products. 2-aminothiazoles can also be unstable to harsh purification conditions.[12]

  • Standard Purification Strategy: The most common and effective method is precipitation followed by recrystallization.

    • Neutralization: As the reaction product is the HBr salt, it must be neutralized. Pour the cooled reaction mixture into an aqueous solution of a weak base like Na₂CO₃ or NaHCO₃.[2][6]

    • Filtration: The neutral 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine should precipitate out of the aqueous mixture. Collect the solid by vacuum filtration.

    • Washing: Wash the filter cake with cold water to remove inorganic salts and then with a cold non-polar solvent (like hexane) to remove non-polar impurities.

    • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture, isopropanol, or acetone).

  • Alternative Purification: If recrystallization is ineffective, column chromatography on silica gel can be used. Use a solvent system like ethyl acetate/hexane with a small amount of triethylamine (0.5-1%) to prevent the basic amine product from streaking on the acidic silica.

Q5: I'm having trouble synthesizing the 2-bromo-1-(adamantan-1-yl)propan-1-one precursor. What is a reliable protocol?

A5: The synthesis of the α-haloketone is critical. A reliable method involves the α-bromination of the corresponding ketone, 1-(adamantan-1-yl)propan-1-one. A procedure adapted from the synthesis of a similar compound, 1-(Adamantan-1-yl)-2-bromoethanone, is recommended.[13]

  • Starting Material: 1-(Adamantan-1-yl)propan-1-one. This can be synthesized from adamantane-1-carboxylic acid and an appropriate organolithium or Grignard reagent.[14]

  • Bromination Protocol:

    • Dissolve 1-(adamantan-1-yl)propan-1-one in a suitable solvent like dry methanol or chloroform.

    • Cool the solution in an ice/salt bath to between 0°C and -10°C.

    • Slowly add one equivalent of bromine (Br₂) dropwise while stirring vigorously, ensuring the temperature does not rise significantly.

    • Stir the reaction at a low temperature for several hours until TLC analysis shows complete consumption of the starting ketone.

    • Work up the reaction by adding water and neutralizing any excess acid with a base like potassium carbonate until the color of bromine disappears.[13]

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.[13] The crude product can then be purified by recrystallization from a solvent like cold methanol.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (Conventional Heating)

Workflow A 1. Combine Reactants - 2-Bromo-1-(adamantan-1-yl)propan-1-one (1.0 eq) - Thiourea (1.2 eq) - Ethanol (5-10 mL/mmol) B 2. Reaction - Heat mixture to reflux (~78°C) - Stir for 2-6 hours - Monitor by TLC A->B C 3. Isolation of Product - Cool to room temperature - Pour into 5% Na2CO3 solution B->C D 4. Purification - Collect precipitate via vacuum filtration - Wash with cold water - Recrystallize from Ethanol/Water C->D E 5. Characterization - Obtain melting point, NMR, HRMS - Check purity D->E

Caption: Conventional Synthesis Workflow.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(adamantan-1-yl)propan-1-one (1.0 equiv) and thiourea (1.2 equiv).[2]

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per mmol of the limiting reagent).

  • Heating: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the α-haloketone spot has disappeared (typically 2-6 hours).

  • Workup: Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a stirred 5% aqueous solution of sodium carbonate (Na₂CO₃) (approx. 20 mL per mmol of starting material).[2]

  • Precipitation & Filtration: A solid should precipitate. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water, then with a small amount of cold ethanol. Allow the solid to air-dry or dry in a vacuum oven at low heat (<50°C).

  • Purification: For higher purity, recrystallize the crude solid from an ethanol/water mixture.

Protocol 2: Microwave-Assisted Synthesis

Microwave synthesis offers a significant acceleration of the Hantzsch reaction.

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-bromo-1-(adamantan-1-yl)propan-1-one (1.0 equiv), thiourea (1.2 equiv), and methanol (3-5 mL).[7]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90-120°C for 15-30 minutes.[7]

  • Workup & Purification: Follow steps 5-8 from the conventional protocol. The product may precipitate directly upon cooling, often in high purity.

Table 1: Comparison of Reaction Conditions
ParameterConventional MethodMicrowave-Assisted MethodRationale & Key Insights
Temperature Reflux (~78°C in EtOH)90 - 120°CMicrowave allows for rapid, uniform heating to temperatures above the solvent's boiling point in a sealed vessel, accelerating the reaction.
Time 2 - 6 hours15 - 30 minutesDrastic reduction in reaction time is a primary advantage of microwave synthesis.[7]
Solvent Ethanol, MethanolMethanol, DMFMethanol is an excellent solvent for microwave reactions due to its high dielectric constant.
Typical Yield Moderate to GoodGood to ExcellentImproved yields are often observed due to reduced side product formation at shorter reaction times.[7]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Ethanol is the most common and reliable solvent for conventional heating.[9] For microwave-assisted synthesis, methanol is often preferred due to its ability to absorb microwave irradiation efficiently.[7] A mixture of ethanol and water can also be effective.[9]

Q: What is the ideal molar ratio of reactants? A: A slight excess of thiourea, typically 1.2 to 1.5 molar equivalents relative to the α-haloketone, is recommended to ensure the complete conversion of the more complex and valuable ketone intermediate.[2]

Q: How do I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Melting Point: A sharp melting point is indicative of high purity.

  • TLC: To check for the presence of starting materials or impurities.

Q: Can this reaction be performed under solvent-free conditions? A: Yes, solvent-free Hantzsch syntheses have been reported, often using grinding or microwave irradiation.[1][5] This "green chemistry" approach can lead to high yields and simplified workups.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Incomplete Reaction CheckPurity Check Purity of α-Haloketone (TLC, NMR) Start->CheckPurity Impure Impure CheckPurity->Impure Purity Issue? CheckConditions Review Reaction Conditions TempTime Increase Temperature and/or Time CheckConditions->TempTime CheckWorkup Review Workup Procedure WorkupIssue Product lost during workup? CheckWorkup->WorkupIssue Purify Action: Purify Precursor (Recrystallization or Chromatography) Impure->Purify Yes Pure Pure Impure->Pure No Purify->CheckConditions Pure->CheckConditions Monitor Monitor by TLC TempTime->Monitor Complete Reaction Complete? Monitor->Complete YesComplete Yes Complete->YesComplete Yes NoComplete No Complete->NoComplete No YesComplete->CheckWorkup ConsiderCatalyst Consider Catalyst or Microwave Synthesis NoComplete->ConsiderCatalyst Success Yield Improved ConsiderCatalyst->Success YesWorkup Yes WorkupIssue->YesWorkup Yes NoWorkup No WorkupIssue->NoWorkup No OptimizeWorkup Action: Ensure complete precipitation with weak base. Check pH. YesWorkup->OptimizeWorkup OtherIssue Consult Further Literature for Adamantane Analogs NoWorkup->OtherIssue OptimizeWorkup->Success

Caption: A step-by-step decision tree for troubleshooting low yields.

References

  • Google Patents. (n.d.). Process of producing 2-aminothiazole.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. DOI: 10.1039/P19870000639
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bekkali, N., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16936-16953. DOI: 10.3390/molecules200916936
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bekkali, N., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Verma, G., et al. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(46), 32363-32386. DOI: 10.1039/D3RA05537A
  • Watts, P., Wiles, C., & Haswell, S. J. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2, 103-107. DOI: 10.1039/B111357C
  • Google Patents. (n.d.). Purification of 2-aminothiazole.
  • Siwek, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. DOI: 10.3390/ijms22168609
  • Abdel-Mohsen, H. T., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(9), 15104-15115. DOI: 10.3390/molecules190915104
  • ResearchGate. (n.d.). Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. Retrieved from [Link]

  • Landa, S., Burkhard, Y., & Weiss, Y. (1968). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. DTIC. Retrieved from [Link]

  • MDPI. (n.d.). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

Sources

Troubleshooting

Stability testing of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine under experimental conditions

Technical Support Center: Stability Testing of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine Welcome to the technical support guide for the stability testing of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. This resource is...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Welcome to the technical support guide for the stability testing of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound throughout the experimental process. Here, we will address common challenges and provide robust protocols to support your research and development efforts.

Introduction: The Criticality of Stability Testing

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2] For a molecule like 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, which incorporates a bulky, lipophilic adamantane cage and a heteroaromatic thiazole ring, a thorough understanding of its stability profile under various stress conditions is paramount. The adamantane moiety is known for its rigidity and thermal stability, which can enhance the overall stability of the molecule.[3][4] However, the 2-aminothiazole core, a common scaffold in medicinal chemistry, can be susceptible to specific degradation pathways.[5][6]

Forced degradation, or stress testing, is an essential component of the drug development process.[1][7][8] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1][9] This information is crucial for developing stability-indicating analytical methods, selecting appropriate formulations and packaging, and defining proper storage conditions and shelf-life.[1][2]

This guide will walk you through frequently asked questions, troubleshooting common issues, and detailed experimental protocols for conducting comprehensive stability testing of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, in line with the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for a 2-aminothiazole derivative like 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine?

A1: Based on the 2-aminothiazole scaffold, the primary areas of concern for degradation are:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.[14] The exocyclic amino group can also be a site for hydrolytic cleavage.

  • Oxidation: The sulfur atom in the thiazole ring and the amino group are potential sites for oxidation.[15] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation upon exposure to light, which may involve reactions with singlet oxygen.[16]

  • Deamination: The 2-amino group could potentially undergo deamination under certain conditions, for instance, in the presence of nitric oxide with catalytic oxygen.[17]

Q2: How does the adamantane group influence the stability of the molecule?

A2: The adamantane group is a rigid, diamondoid structure known for its high thermal stability.[3][4] Its incorporation into the molecule is expected to enhance overall thermal stability and may provide steric hindrance that protects the adjacent thiazole ring from certain chemical attacks. However, it does not render the molecule immune to degradation, especially at the more reactive thiazole and amino moieties.

Q3: What are the recommended initial stress conditions for forced degradation studies of this compound?

A3: A good starting point for forced degradation is to aim for 5-20% degradation of the parent compound.[7] If no degradation is observed, the stress conditions can be made more stringent. Conversely, if degradation is too extensive, the conditions should be milder. The following table provides recommended starting conditions:

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M to 1.0 M HClRoom Temp to 60°CUp to 7 days
Base Hydrolysis 0.1 M to 1.0 M NaOHRoom Temp to 60°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours
Thermal Dry Heat60°C - 80°CUp to 7 days
Photostability ICH Q1B conditionsControlled TempAs per ICH Q1B

These are starting points and should be optimized based on the observed stability of the compound.

Q4: What analytical techniques are most suitable for monitoring the stability of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine and its degradation products?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating the parent compound from its degradation products and quantifying them.[18] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[18][19] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structural confirmation of isolated degradation products.[16][18]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the concentration of the stress agent (acid, base, oxidant), increase the temperature, or extend the duration of the study.[7]
Complete or near-complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stress agent, lower the temperature, or shorten the exposure time.[7]
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase, column, or gradient.Optimize the HPLC method. This may involve adjusting the mobile phase pH, changing the organic modifier, trying a different column stationary phase, or modifying the gradient profile.
Mass balance is not achieved (sum of parent compound and degradation products is significantly less than 100%). Some degradation products are not being detected (e.g., no UV chromophore, volatile). Degradation products are not eluting from the HPLC column.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Employ LC-MS to search for undetected species. Modify the HPLC method to ensure all components are eluted.
Inconsistent results between replicate experiments. Inaccurate sample preparation. Instability of the compound in the analytical solvent. Non-homogeneity of the sample.Ensure precise and consistent sample preparation. Evaluate the stability of the compound in the chosen diluent and use a more inert solvent if necessary. Ensure thorough mixing of samples.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.

1. Sample Preparation:

  • Prepare a stock solution of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at appropriate time points. Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature. Withdraw aliquots at appropriate time points.
  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C. Also, prepare a solution and expose it to the same temperature. Sample at appropriate time points.
  • Photostability Testing: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[20][21][22] A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.[23]

3. Sample Analysis:

  • Dilute the stressed samples to an appropriate concentration with the mobile phase.
  • Analyze the samples using a validated stability-indicating HPLC method.
  • Characterize any significant degradation products using LC-MS/MS.
Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column Selection:

  • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Selection:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.

3. Gradient Elution:

  • Develop a gradient elution program to ensure separation of the parent peak from all degradation product peaks. An example gradient could be:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30-31 min: 90% to 10% B
  • 31-35 min: 10% B

4. Detection:

  • Use a UV detector at a wavelength that provides a good response for the parent compound (determine this by running a UV scan).

5. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks and placebo peaks (if in a formulation).

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare 1 mg/mL Stock Solution of API acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (e.g., 1M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (e.g., 30% H₂O₂, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) stock_solution->thermal Expose to Stress photo Photostability (ICH Q1B) stock_solution->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize Peaks method Validated Stability-Indicating Method hplc->method pathways Degradation Pathways lcms->pathways

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathway cluster_products Potential Degradation Products API 4-Adamantan-1-yl-5-methyl- thiazol-2-ylamine hydrolysis_prod Ring-Opened Product API->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod N-Oxide or S-Oxide API->oxidation_prod Oxidation photo_prod Photodegradant API->photo_prod Photolysis deamination_prod Deaminated Thiazole API->deamination_prod Deamination

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Adamantane-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral bioavailability of adamantane-based compounds. The u...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral bioavailability of adamantane-based compounds. The unique rigid, lipophilic cage structure of adamantane, while offering advantages in metabolic stability and target binding, frequently leads to poor aqueous solubility, thereby limiting its therapeutic efficacy.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of formulation and enhance the in-vivo performance of your adamantane derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the development of adamantane-based drug candidates.

Question 1: Why do my adamantane-based compounds exhibit low oral bioavailability?

Answer: The primary reason for the low oral bioavailability of many adamantane derivatives is their inherent lipophilicity and consequently, poor aqueous solubility.[1][4] The rigid, bulky hydrocarbon structure of the adamantane cage contributes to strong intermolecular forces in the solid state, making it difficult for the compound to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1] This poor dissolution is often the rate-limiting step for drug absorption.[5] Furthermore, some lipophilic drugs can be subject to first-pass metabolism in the liver, which further reduces the amount of active drug reaching systemic circulation.[4]

Question 2: What are the initial formulation strategies I should consider for a newly synthesized, poorly soluble adamantane derivative?

Answer: For a new adamantane compound with low aqueous solubility, a tiered approach to formulation development is recommended. Start with simpler, cost-effective methods and progress to more complex systems as needed.

  • Tier 1: Particle Size Reduction. Micronization or nanosizing can increase the surface area of the drug particles, which may enhance the dissolution rate.[6][7]

  • Tier 2: Amorphous Solid Dispersions. Converting the crystalline drug to an amorphous form within a polymer matrix can significantly improve its solubility and dissolution.[8][9]

  • Tier 3: Lipid-Based Formulations. For highly lipophilic adamantane derivatives, lipid-based drug delivery systems (LBDDS) are often a very effective strategy.[4][10] These formulations can enhance solubility and may also promote lymphatic transport, bypassing first-pass metabolism.[4][10]

  • Tier 4: Complexation with Cyclodextrins. Cyclodextrins can form inclusion complexes with adamantane moieties, effectively encapsulating the lipophilic portion and increasing its apparent water solubility.[11][12][13]

Question 3: How does the adamantane moiety itself influence drug delivery system design?

Answer: The adamantane cage is not just a source of lipophilicity; it can be actively utilized in drug delivery system design. Its ability to act as a "lipophilic bullet" or an "anchor" is a key consideration.[14][15] For instance, in liposomal formulations, the adamantane group can be used to anchor targeting ligands to the surface of the liposome.[12][16] In prodrug design, the adamantane moiety can be conjugated to a hydrophilic drug to improve its membrane permeability.[17] The strong host-guest interactions between adamantane and cyclodextrins are also a cornerstone of many drug delivery strategies.[11][16]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Troubleshooting Poor Dissolution with Solid Dispersions

Issue: You have prepared a solid dispersion of your adamantane compound with a polymer carrier, but the in-vitro dissolution profile is still suboptimal.

Causality Analysis: The effectiveness of a solid dispersion hinges on the successful transition of the drug from a crystalline to an amorphous state and the prevention of recrystallization upon dissolution. Several factors can lead to poor performance:

  • Incomplete Amorphization: The drug may not have fully converted to its amorphous form during preparation.

  • Polymer Incompatibility: The chosen polymer may not be a suitable carrier for your specific adamantane derivative, leading to phase separation.

  • Recrystallization: The amorphous drug may be recrystallizing in the solid state during storage or upon contact with the dissolution medium.

  • Poor Wettability: The solid dispersion powder may not be easily wetted by the dissolution medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for optimizing solid dispersions.

Experimental Protocols:

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve both the adamantane-based compound and the chosen polymer carrier (e.g., PVP K30, HPMC) in a suitable common solvent (e.g., methanol, acetone, dichloromethane).[18][19] Ensure complete dissolution.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the prepared solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug. Fourier-Transform Infrared (FTIR) spectroscopy can be used to assess drug-polymer interactions.[9]

Table 1: Common Polymers for Solid Dispersions and Their Properties

Polymer CarrierGenerationKey Properties
Polyvinylpyrrolidone (PVP)SecondAmorphous, good solubilizer, forms hydrogen bonds with drugs.[20]
Hydroxypropyl Methylcellulose (HPMC)SecondAmorphous, can inhibit drug recrystallization.[20]
Soluplus®ThirdAmorphous, has bifunctional properties of a solid solution and a surfactant.
Poloxamers (e.g., Pluronic® F127)ThirdSurfactant properties, can improve wettability and inhibit precipitation.[20]
Guide 2: Optimizing Lipid-Based Drug Delivery Systems (LBDDS)

Issue: You have formulated your adamantane compound in a lipid-based system (e.g., a Self-Emulsifying Drug Delivery System - SEDDS), but it shows poor emulsification or drug precipitation upon dilution.

Causality Analysis: The performance of a SEDDS depends on the careful selection of oils, surfactants, and co-surfactants that can maintain the drug in a solubilized state and spontaneously form a fine emulsion upon contact with aqueous media.

  • Poor Solubilization: The lipid excipients may not have sufficient solubilizing capacity for your adamantane derivative at the desired concentration.

  • Incorrect Surfactant/Co-surfactant Ratio: The balance between the surfactant and co-surfactant is crucial for the formation of a stable microemulsion.

  • Drug Precipitation: The drug may precipitate out of the emulsion droplets upon dilution in the GI tract.

Optimization Workflow:

Caption: Workflow for optimizing Self-Emulsifying Drug Delivery Systems (SEDDS).

Experimental Protocols:

Protocol 2: Screening of Excipients for LBDDS Formulation

  • Solubility Studies: Add an excess amount of the adamantane compound to a known volume (e.g., 1 mL) of various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM) in separate vials.

  • Equilibration: Agitate the vials in a shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • Centrifugation: Centrifuge the samples to separate the undissolved drug.

  • Quantification: Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

Table 2: Example of Lipid-Based Formulation Components

ComponentFunctionExamples
OilDrug solubilizationMedium-chain triglycerides (e.g., Captex 355), Long-chain triglycerides (e.g., soybean oil)
SurfactantEmulsificationKolliphor® EL, Tween® 80, Labrasol®
Co-surfactantImproves emulsification and solubilizationTranscutol® HP, Capmul® MCM, Plurol® Oleique CC 497

Part 3: Advanced Strategies

For particularly challenging adamantane compounds, more advanced approaches may be necessary.

Prodrug Approach

Question: When should I consider a prodrug strategy for my adamantane compound?

Answer: A prodrug approach is particularly useful when you need to transiently modify the physicochemical properties of the adamantane derivative to overcome a specific biological barrier.[17] For instance, if your adamantane compound is highly hydrophilic and has poor membrane permeability, attaching a lipophilic promoiety can enhance its absorption. Conversely, for a highly lipophilic adamantane derivative with poor aqueous solubility, attaching a hydrophilic promoiety can improve its dissolution.[21][22] The key is to design a linker that is stable in the GI tract but is cleaved enzymatically or chemically in the systemic circulation to release the active parent drug.[17]

Nanotechnology-Based Delivery

Question: What are the advantages of using nanotechnology, such as liposomes or nanoparticles, for adamantane-based drugs?

Answer: Nanotechnology offers several advantages for the delivery of adamantane compounds:

  • Enhanced Solubility and Bioavailability: Nanoparticles can increase the surface area for dissolution, and encapsulating the drug can protect it from degradation in the GI tract.[8][12]

  • Targeted Delivery: The surface of nanoparticles and liposomes can be functionalized with targeting ligands to direct the drug to specific tissues or cells, potentially reducing off-target side effects.[11][16]

  • Controlled Release: Polymeric nanoparticles can be designed to release the drug in a sustained or controlled manner, which can improve the pharmacokinetic profile and patient compliance.[12]

  • Overcoming Biological Barriers: The small size of nanoparticles may allow them to overcome certain biological barriers, such as the blood-brain barrier.[1]

References

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • G. A. Lamoureux, G. Artavia. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214.
  • González-Méndez, I., et al. (2019). Optimized synthesis, characterization and in vitro systematic evaluation of adamantane-doxorubicin prodrugs sensitive to pH in breast cancer cells. RSC Advances, 9(46), 26651-26663. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
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  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Davis, C. N., et al. (2014). Formation of inclusion complexes between adamantane (AD) and β-cyclodextrin allows straightforward, noncovalent incorporation of stabilizing (via PEG-AD conjugates) and/or targeting (via ligand-PEG-AD conjugates) components to a polymer-nucleic acid nanoparticles (polyplex). Journal of Controlled Release, 174, 137-145.
  • S. S. Shidhaye, et al. (2010). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 2(3), 1779-1787.
  • Wesemann, W., et al. (1983). [Pharmacodynamics and pharmacokinetics of memantine]. Arzneimittel-Forschung, 33(8a), 1122-1134. [Link]

  • Wang, B. (2025). PUBLICATION: "CO prodrugs: A new scaffold of adamantane-fused norbornen-7-ones with tunable water solubility".
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Wang, B., et al. (2024). CO prodrugs: A new scaffold of adamantane-fused norbornen-7-ones with tunable water solubility. Bioorganic & Medicinal Chemistry Letters, 114, 129759. [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • BenchChem. (2025). Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals.
  • Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1033-1043.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing the Oral Bioavailability of N-2-adamantyl-3-phenylpropanamide.
  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Leśniak, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2008. [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
  • Liu, Y., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(8), 2321. [Link]

  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.
  • Singh, A. K., et al. (2019). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Current Pharmaceutical Design, 25(23), 2591-2601. [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2737-2756. [Link]

  • Olatunji, I. (2025).
  • Al-Hamidi, H., et al. (2019). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Pharmaceutical Sciences, 108(10), 3237-3247.
  • Al-kassas, R., et al. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Pharmaceutics, 15(2), 639. [Link]

  • Lyskawa, J., et al. (2013). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules, 46(12), 4973-4981. [Link]

  • Carrier, R. L., et al. (2007). The utility of cyclodextrins for enhancing oral bioavailability. Journal of Controlled Release, 123(2), 78-99. [Link]

  • Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
  • Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers. (2021). Polymers, 13(21), 3737.
  • Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Patel, R. M., et al. (2018). Different Methods Used In Solid Dispersion. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 53-60.
  • Global Challenges with Oral Antivirals for COVID-19. (2022). The American Journal of Tropical Medicine and Hygiene, 106(6), 1583-1586.
  • Kaushik, R., et al. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Innovative Science and Research Technology, 8(9), 550-558.
  • Al-Kuraishy, H. M., et al. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Infectious Diseases and Therapy, 9(4), 787-800.
  • Wang, J., et al. (2020). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. Proceedings of the National Academy of Sciences, 117(24), 13583-13591.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
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Troubleshooting

Technical Support Center: Addressing Resistance to Adamantane-Containing Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and combating resistance to adamantane-containing drugs. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and combating resistance to adamantane-containing drugs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered in the laboratory.

PART I: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms and detection of adamantane resistance.

Q1: What is the primary mechanism of action for adamantane drugs against Influenza A, and how does resistance develop?

A1: Adamantane derivatives, such as amantadine and rimantadine, function by targeting the M2 protein of the influenza A virus. The M2 protein forms a proton-selective ion channel essential for the viral replication cycle.[1][2][3] Specifically, after the virus enters the host cell via an endosome, the M2 channel allows protons to enter the virion. This acidification is a critical step that facilitates the uncoating process, releasing the viral RNA into the cytoplasm for replication.[1][4] Adamantanes block this channel, preventing acidification and halting viral replication.[1][5]

Resistance arises from single point mutations in the gene encoding the transmembrane domain of the M2 protein.[6][7] These mutations alter the drug-binding site, preventing the adamantane molecule from effectively blocking the channel.

Q2: Which specific mutations are most commonly associated with adamantane resistance in Influenza A?

A2: While several mutations can confer resistance, a few are predominantly responsible for the widespread ineffectiveness of this drug class against current influenza strains. The most common mutations occur at amino acid positions 26, 27, 30, 31, and 34 of the M2 protein.[6][7]

The S31N mutation (a substitution of serine with asparagine at position 31) is by far the most prevalent, accounting for the vast majority of resistant strains worldwide.[3][6][8][9] Other significant, though less frequent, mutations include V27A (valine to alanine at position 27) and L26F (leucine to phenylalanine at position 26).[7][8] The high frequency of the S31N mutation suggests it may offer a significant advantage in viral replication or transmission.[8]

Mutation Amino Acid Change Prevalence Key Impact
S31N Serine to AsparagineVery High (>95% of resistant strains)[3][8]Disrupts drug binding, rendering adamantanes ineffective.[8]
V27A Valine to AlanineLow (~1% of resistant strains)[8]Enlarges the drug-binding pocket, allowing the drug to move freely and protons to pass.[4]
L26F Leucine to PhenylalanineVery Low (<0.2%)[8]Confers resistance.
A30T Alanine to ThreonineVery Low (<0.2%)[8]Confers resistance by preventing drug binding.[4]
G34E Glycine to Glutamic AcidVery Low (<0.2%)[8]Confers resistance.
Q3: Are adamantane derivatives used for conditions other than influenza, and is resistance a concern?

A3: Yes, adamantanes have applications beyond virology, though the mechanisms and resistance profiles differ.

  • Parkinson's Disease: Amantadine is used to manage symptoms like tremors and rigidity.[1][10] Its mechanism is not fully understood but is thought to involve increasing dopamine release and blocking NMDA-type glutamate receptors.[1][11][12][13][14] Resistance in this context is described as a diminishing of the drug's effectiveness over time for some patients, rather than a specific mutation-driven mechanism.[10][13]

  • Hepatitis C (HCV): Adamantanes have been investigated for their ability to block the p7 ion channel of HCV, analogous to the M2 channel in influenza.[15] However, their efficacy varies significantly among HCV genotypes, and resistance can be conferred by mutations like the L20F (leucine to phenylalanine at position 20) change.[15][16]

  • Cancer: Adamantane derivatives are being explored in cancer therapy. For example, some adamantane-containing compounds have shown the ability to overcome cisplatin resistance in ovarian cancer cells.[17][18] Other derivatives are being investigated for their anti-proliferative effects against various cancer cell lines.[18][19][20][21] Resistance mechanisms in this context are complex and related to the specific cellular pathways targeted by the drug.

Q4: How can I experimentally confirm adamantane resistance in my influenza virus isolate?

A4: Confirmation typically involves a combination of genotypic and phenotypic assays.

  • Genotypic Analysis: Sequence the transmembrane domain of the M2 gene to identify known resistance-conferring mutations (e.g., S31N, V27A). This is a rapid and definitive method for identifying known resistance markers.

  • Phenotypic Analysis: Perform a plaque reduction assay or a microneutralization assay.[22][23][24] These assays determine the drug concentration required to inhibit viral replication by 50% (IC50). A significant increase in the IC50 value for your isolate compared to a known sensitive (wild-type) strain confirms phenotypic resistance.

PART II: Troubleshooting Experimental Workflows

This section provides solutions to specific problems you may encounter during your research.

Workflow Diagram: Investigating Suspected Adamantane Resistance

This workflow outlines the logical steps from initial observation to full characterization of a potentially resistant virus.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Reporting observe Observe Treatment Failure or High IC50 in initial screen genotype Genotype M2 Gene (Sequencing) observe->genotype phenotype Phenotype with Plaque Reduction Assay (IC50) observe->phenotype confirm Resistance Confirmed genotype->confirm phenotype->confirm fitness Assess Viral Fitness (Competition Assays) confirm->fitness mutagenesis Site-Directed Mutagenesis (Confirm mutation effect) confirm->mutagenesis new_drugs Test Novel Adamantane Derivatives fitness->new_drugs mutagenesis->new_drugs combo Evaluate Combination Therapy new_drugs->combo publish Publish Findings combo->publish

Caption: Workflow for investigating adamantane resistance.

Troubleshooting Guide 1: Inconsistent Plaque Reduction Assay Results

Problem: You are observing high variability in your IC50 values for amantadine/rimantadine, even with control (wild-type) virus.

Potential Cause Explanation & Troubleshooting Steps
1. Drug Instability Causality: Adamantane solutions, especially if improperly stored or subjected to freeze-thaw cycles, can degrade. Solution: Prepare fresh drug stocks from powder for each experiment. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.
2. Inaccurate Viral Titer Causality: The number of plaque-forming units (PFU) used in the assay directly impacts the results. An inaccurate starting titer will skew the IC50 calculation. Solution: Re-titer your viral stock immediately before starting the assay series. Use a consistent, low multiplicity of infection (MOI) for all experiments.
3. Cell Monolayer Health Causality: The susceptibility of cells (e.g., MDCK) to infection depends on their confluency and health. Unhealthy or non-confluent monolayers will produce inconsistent plaques. Solution: Ensure you seed cells to achieve a 95-100% confluent monolayer at the time of infection. Visually inspect cells for proper morphology before starting the assay.
4. Overlay Issues Causality: If using an agarose overlay, pouring it at too high a temperature can damage the cell monolayer. An inconsistent overlay thickness can affect plaque size and clarity.[25] Solution: Use a semi-solid overlay like Avicel, which avoids temperature issues.[25] If using agarose, ensure it has cooled to ~42°C before applying it gently to the side of the well.
Troubleshooting Guide 2: Failure to Introduce Resistance Mutation via Site-Directed Mutagenesis

Problem: After performing site-directed mutagenesis to introduce the S31N mutation into an M2 plasmid, sequencing reveals only the wild-type sequence.

Potential Cause Explanation & Troubleshooting Steps
1. Suboptimal Primer Design Causality: Primers must be perfectly complementary (except for the mismatch introducing the mutation) and have an appropriate melting temperature (Tm). Solution: Design primers that are 25-45 bases long with the mutation in the center. Aim for a GC content of >40% and a Tm between 75-80°C. Ensure the 3' end of the primer is a G or C. Use primer design software to check for hairpins and self-dimerization.
2. Inefficient Template Digestion Causality: The parental (wild-type) plasmid DNA must be digested after PCR to ensure that only the mutated plasmids are transformed. Incomplete digestion with DpnI will result in a high background of wild-type colonies. Solution: Ensure your plasmid was prepared from a dam+ E. coli strain (most common lab strains are). Increase DpnI incubation time to 2-3 hours at 37°C.
3. Ineffective PCR Amplification Causality: Incorrect annealing temperature or extension time can lead to no or poor amplification of the mutated plasmid. Solution: Use a high-fidelity DNA polymerase to prevent introducing unwanted errors. Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the polymerase to amplify the entire plasmid (typically ~30-60 seconds per kb).
Diagram: Mechanism of M2 Channel Inhibition and Resistance

This diagram illustrates how amantadine blocks the wild-type M2 channel and how the S31N mutation confers resistance.

G cluster_0 Wild-Type M2 Channel (Sensitive) cluster_1 cluster_2 S31N Mutant M2 Channel (Resistant) wt_channel M2 Channel Pore H+ H+ block Blocks Channel amantadine Amantadine amantadine->wt_channel:p_in Binds in pore mut_channel M2 Channel Pore (S31N) H+ H+ h_flow H+ Flow Unimpeded mut_channel:p_in->h_flow amantadine2 Amantadine amantadine2->mut_channel:f0 Cannot bind no_bind Binding Prevented

Caption: Amantadine blocks the wild-type M2 channel but not the S31N mutant.

PART III: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core experiments.

Protocol 1: Plaque Reduction Neutralization Test (PRNT) for IC50 Determination

This protocol is used to determine the concentration of an adamantane drug that inhibits plaque formation by 50%.[24][26]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 12-well tissue culture plates

  • Virus stock (known titer) and test isolate

  • Adamantane drug stock solution (e.g., Amantadine HCl)

  • Infection Media (e.g., MEM with TPCK-trypsin)

  • Semi-solid overlay (e.g., 1.2% Avicel in MEM)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells into 12-well plates at a density that will yield a 95-100% confluent monolayer the next day (e.g., 3x10^5 cells/well).[25] Incubate at 37°C, 5% CO2.

  • Drug Dilution: Prepare serial dilutions of the adamantane drug in infection media. A typical range for a sensitive virus might be 0.01 µM to 10 µM. For a suspected resistant virus, this range may need to be extended to 100 µM or higher. Include a "no drug" control.

  • Virus Dilution: Dilute the virus stock in infection media to a concentration that will yield 50-100 plaques per well.

  • Infection:

    • Wash the confluent MDCK cell monolayers once with sterile PBS.

    • In separate tubes, mix equal volumes of the diluted virus and each drug dilution. Incubate this mixture for 1 hour at 37°C.

    • Add 200 µL of the virus-drug mixture to the corresponding wells (in duplicate or triplicate).

    • Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Overlay:

    • Gently aspirate the inoculum from the wells.

    • Add 1 mL of the semi-solid overlay to each well.

    • Incubate for 48-72 hours at 37°C, 5% CO2, until plaques are visible.

  • Staining and Counting:

    • Aspirate the overlay.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain with 0.1% Crystal Violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control.

    • Plot the percent inhibition versus the drug concentration (log scale) and use non-linear regression to determine the IC50 value.

Protocol 2: Strategies for Overcoming Resistance

Once resistance is confirmed, the following research avenues can be explored.

1. Development of Novel Adamantane Derivatives

The core issue with resistance is the alteration of the M2 binding site. Research has focused on synthesizing new adamantane derivatives that can either bind to the mutated channel or inhibit the virus through a secondary mechanism.[27][28][29][30]

  • Approach: Synthesize adamantane derivatives with modified side chains (e.g., amino acid and peptide derivatives).[27][29] These modifications can potentially restore binding affinity to resistant M2 channels or provide new interaction points.

  • Screening: Use the PRNT protocol (Protocol 1) to screen these novel compounds against both wild-type and confirmed resistant viral strains (e.g., S31N mutant). A successful derivative will show a low IC50 against the resistant strain.

2. Combination Therapy

Combining drugs with different mechanisms of action can overcome resistance and produce a synergistic effect.[31][32]

  • Approach: A widely studied combination for influenza is a Triple Combination Antiviral Drug (TCAD) regimen consisting of an adamantane (Amantadine), a neuraminidase inhibitor (Oseltamivir), and a broad-spectrum antiviral (Ribavirin).[2][31][33]

  • Rationale: Even if the virus is resistant to adamantane, it will likely be susceptible to the other two drugs.[31] This multi-target approach reduces the probability of the virus escaping treatment.

  • Screening: Evaluate the efficacy of the drug combination in vitro using a modified PRNT or yield reduction assay. Use synergy analysis software (e.g., MacSynergy) to determine if the combination is synergistic, additive, or antagonistic.

References

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  • Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride? Retrieved from [Link]

  • Stone, T. W. (n.d.). The mechanism of action of amantadine in Parkinsonism: a review. ResearchGate. Retrieved from [Link]

  • Stone, T. W. (1975). The mechanism of action of amantadine in Parkinsonism: a review. PubMed. Retrieved from [Link]

  • Cady, S. D., et al. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. PNAS. Retrieved from [Link]

  • Nguyen, J. T., et al. (n.d.). Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. PLOS ONE. Retrieved from [Link]

  • Belshe, R. B., et al. (n.d.). Genetic basis of resistance to rimantadine emerging during treatment of influenza virus infection. ASM Journals. Retrieved from [Link]

  • Koh, H., et al. (2016). Combination therapy with amantadine, oseltamivir and ribavirin for influenza A infection: safety and pharmacokinetics. PMC - NIH. Retrieved from [Link]

  • Shibnev, V. A., et al. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. PubMed. Retrieved from [Link]

  • Rosenberg, M. R., & Mittermaier, A. (2011). How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? ACS. Retrieved from [Link]

  • Han, X., et al. (2013). Structure and Linkage Disequilibrium Analysis of Adamantane Resistant Mutations in Influenza Virus m2 Proton Channel. PubMed. Retrieved from [Link]

  • Dong, G., et al. (n.d.). The frequency of adamantane resistance mutations of viruses from different influenza HA subtypes. ResearchGate. Retrieved from [Link]

  • Crosby, N., et al. (2001). Amantadine in Parkinson's disease. PMC - NIH. Retrieved from [Link]

  • Leneva, I. A., et al. (2019). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. Retrieved from [Link]

  • CDC. (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. Retrieved from [Link]

  • Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Amantadine. Retrieved from [Link]

  • Lee, N., et al. (n.d.). Triple-Combination Antiviral Drug for Pandemic H1N1 Influenza Virus Infection in Critically Ill Patients on Mechanical Ventilation. ASM Journals. Retrieved from [Link]

  • Manzo, G., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society. Retrieved from [Link]

  • Gerova, M. S., et al. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Retrieved from [Link]

  • Pielak, R. M., & Chou, J. J. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. PMC - NIH. Retrieved from [Link]

  • Ilyushina, N. A., et al. (2010). Combination Chemotherapy for Influenza. MDPI. Retrieved from [Link]

  • Zaraket, H., et al. (2010). Amantadine resistance in relation to the evolution of influenza A(H3N2) viruses in Iran. ScienceDirect. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Influenza Treatment: Advantages of Drug Combination Therapy. Retrieved from [Link]

  • Razonable, R. R. (2023). Amantadine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Horváth, V., et al. (2006). Platinum(IV) complex with adamantylamine overcomes intrinsic resistance to cisplatin in ovarian cancer cells. PubMed. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Ovid. (n.d.). SOME PATHWAYS TO OVERCOMING DRUG RESISTANCE OF.... Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Ma, L., et al. (2021). Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. PMC - PubMed Central. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020118096A1 - Anti-cancer activity of adamantane derivatives.
  • Noah, D. L. (2022). Influenza virus plaque assay. Protocols.io. Retrieved from [Link]

  • Wei, D. Q., et al. (2014). In Depth Analysis on the Binding Sites of Adamantane Derivatives in HCV (Hepatitis C Virus) p7 Channel Based on the NMR Structure. PMC - PubMed Central. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Raza, S. H. A., et al. (2024). Drug resistance and possible therapeutic options against influenza A virus infection over past years. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Resistance to anti-influenza drugs: adamantanes and neuraminidase inhibitors. Retrieved from [Link]

  • Sarrazin, C., & Zeuzem, S. (2008). Viral determinants of resistance to treatment in patients with hepatitis C. PubMed. Retrieved from [Link]

  • Wohlbold, T. J., & Krammer, F. (2022). An In Vitro Microneutralization Assay for Influenza Virus Serology. PMC - NIH. Retrieved from [Link]

  • Bkhaitan, M. M., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. Retrieved from [Link]

  • IITRI. (n.d.). An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7 Subtypes. Retrieved from [Link]

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  • Wagner, C. E., et al. (2003). Synthesis of 1-boraadamantaneamine Derivatives With Selective Astrocyte vs C6 Glioma Antiproliferative Activity. A Novel Class of Anti-Hepatitis C Agents With Potential to Bind CD81. PubMed. Retrieved from [Link]

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Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine: A Comparative Guide

This guide provides a comprehensive framework for the validation of the biological activity of the novel small molecule, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. Given the structural motifs present in this compound,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the biological activity of the novel small molecule, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. Given the structural motifs present in this compound, specifically the adamantane and 2-aminothiazole moieties which are features of known biologically active agents, we hypothesize a potential role as a modulator of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). This enzyme is a well-validated therapeutic target for metabolic disorders.[1][2][3]

This document will serve as a comparative guide, outlining a rigorous, multi-tiered experimental approach to not only elucidate the activity of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine but also to benchmark its performance against a known 11β-HSD1 inhibitor, Carbenoxolone. The methodologies described herein are designed to ensure scientific robustness and provide a clear, data-driven assessment of the compound's potential.

Introduction: The Rationale for Investigating 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

The adamantane cage is a lipophilic three-dimensional structure frequently incorporated into drug candidates to enhance their binding affinity and metabolic stability. Similarly, the 2-aminothiazole scaffold is a common feature in a variety of pharmacologically active compounds. The combination of these two groups in 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine suggests the potential for interaction with biological targets.

Recent studies have highlighted the activity of adamantane-thiazole derivatives as inhibitors of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2][3] Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity.[1][2][3] Therefore, the inhibition of this enzyme presents a promising therapeutic strategy.

This guide will detail a systematic approach to validate the hypothesis that 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is an 11β-HSD1 inhibitor. We will also compare its efficacy and selectivity against Carbenoxolone, a well-established, albeit non-selective, inhibitor of 11β-HSD enzymes.

Experimental Workflow for Validation

The validation process is structured in a tiered approach, starting with initial biochemical screening to confirm target engagement, followed by cell-based assays to assess functional activity in a more physiologically relevant context, and concluding with selectivity and mechanism of action studies.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity & MoA a Biochemical Assay: 11β-HSD1 Inhibition c Cell-Based Assay: Cortisol Production in HEK293 cells a->c Confirmed Hit b Biophysical Assay: Thermal Shift Assay (TSA) b->c e Selectivity Assay: 11β-HSD2 Inhibition c->e Active in Cells d Cytotoxicity Assay: MTT/LDH Assay d->c Non-toxic Concentration Range f Mechanism of Action: Enzyme Kinetics e->f Selective Compound

Caption: A tiered experimental workflow for the validation of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine's biological activity.

Detailed Experimental Protocols

Tier 1: Target Engagement

This initial screen will determine if 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine directly inhibits the enzymatic activity of 11β-HSD1.

  • Principle: A cell-free assay using recombinant human 11β-HSD1, its substrate cortisone, and the cofactor NADPH. The production of cortisol is measured.

  • Protocol:

    • Dispense 2 µL of test compound (4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine or Carbenoxolone) at various concentrations (e.g., 0.01 to 100 µM) into a 384-well plate.

    • Add 10 µL of a solution containing recombinant human 11β-HSD1 (10 nM) and NADPH (200 µM) in assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of cortisone (50 nM).

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a stop solution containing a cortisol-specific antibody and a suitable detection reagent (e.g., HTRF or ELISA-based).

    • Read the plate on a compatible plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

TSA is an orthogonal method to confirm direct binding of the compound to the target protein.[4]

  • Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to unfolded proteins.[4]

  • Protocol:

    • Prepare a master mix containing recombinant human 11β-HSD1 (2 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

    • Dispense 19 µL of the master mix into each well of a 96-well PCR plate.

    • Add 1 µL of the test compound at various concentrations.

    • Seal the plate and perform a temperature ramp from 25°C to 95°C in a real-time PCR instrument, monitoring fluorescence at each temperature increment.

    • The melting temperature (Tm) is determined from the inflection point of the melting curve. A significant shift in Tm in the presence of the compound indicates direct binding.

Tier 2: Cellular Activity

This assay assesses the compound's ability to inhibit 11β-HSD1 in a cellular environment.

  • Principle: HEK293 cells overexpressing human 11β-HSD1 are treated with the test compound and then incubated with cortisone. The amount of cortisol produced and secreted into the medium is quantified.

  • Protocol:

    • Seed HEK293 cells stably expressing human 11β-HSD1 in a 96-well plate and grow to confluence.

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing the test compound at various concentrations.

    • Incubate for 1 hour at 37°C.

    • Add cortisone (100 nM) to each well and incubate for 4 hours at 37°C.

    • Collect the supernatant and quantify the cortisol concentration using a commercially available ELISA kit.

    • Determine the IC50 value for the inhibition of cortisol production.

It is crucial to ensure that the observed inhibition is not due to general cellular toxicity.[5]

  • Principle: The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. The LDH assay measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.

  • Protocol:

    • Treat a suitable cell line (e.g., HEK293 or HepG2) with the test compound at the same concentrations used in the cellular activity assay.

    • After a 24-hour incubation, perform the MTT or LDH assay according to the manufacturer's instructions.

    • Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Tier 3: Selectivity and Mechanism of Action

11β-HSD2 is a closely related isozyme that inactivates cortisol to cortisone. Inhibition of 11β-HSD2 can lead to undesirable side effects.

  • Principle: A biochemical assay similar to the 11β-HSD1 inhibition assay is performed using recombinant human 11β-HSD2 and its substrate cortisol.

  • Protocol:

    • Follow the protocol for the 11β-HSD1 inhibition assay, but use recombinant human 11β-HSD2 and cortisol as the substrate.

    • Determine the IC50 value for 11β-HSD2 inhibition.

    • Calculate the selectivity index (IC50 for 11β-HSD2 / IC50 for 11β-HSD1).

This study will determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Principle: The initial reaction rates of 11β-HSD1 are measured at various concentrations of the substrate (cortisone) and the inhibitor.

  • Protocol:

    • Perform the 11β-HSD1 inhibition assay with a matrix of varying concentrations of cortisone and the test compound.

    • Measure the initial reaction velocities.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki).

Data Presentation and Comparison

The following tables should be used to summarize the experimental data for a clear comparison between 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine and Carbenoxolone.

Table 1: In Vitro Activity and Selectivity

Compound11β-HSD1 IC50 (µM)11β-HSD2 IC50 (µM)Selectivity Index (HSD2/HSD1)
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine
Carbenoxolone

Table 2: Cellular Activity and Cytotoxicity

CompoundCellular 11β-HSD1 IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine
Carbenoxolone

Conclusion

This guide outlines a robust and comprehensive strategy for validating the hypothesized biological activity of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine as an 11β-HSD1 inhibitor. By following this tiered approach and comparing the results to a known standard, researchers can generate a high-quality dataset to support the further development of this compound. The emphasis on orthogonal assays, cellular activity, and selectivity will ensure a thorough and reliable assessment of its therapeutic potential.

References

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  • Oakwood Chemical (n.d.). 4-Adamantan-1-yl-thiazol-2-ylamine. Retrieved from [Link]

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  • Intagliata, S., et al. (2018). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. European Journal of Medicinal Chemistry, 143, 136-147. Retrieved from [Link]

  • Patel, D., et al. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2021, 6688933. Retrieved from [Link]

  • Al-Tamimi, A. M., et al. (2013). 5-(Adamantan-1-yl)-N-methyl-1,3,4-thia-diazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o683. Retrieved from [Link]

  • Górska-Warsewicz, H., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. Retrieved from [Link]

  • Ibid. (PubMed Central Link) Retrieved from [Link]

  • Ibid. (PubMed Link) Retrieved from [Link]

  • Google Patents (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Pharmaffiliates (n.d.). (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][6][7]thiazin-2-yl]methyl}acetamide Dihydrochloride (Mixture of Diastereomers). Retrieved from [Link]

  • MDPI (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • American Chemical Society (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 55(8), 1541-1545. Retrieved from [Link]

  • Ibid. (PubMed Link) Retrieved from [Link]

  • Pharmaceutical Technology (2014). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • MDPI (2020). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 25(21), 5036. Retrieved from [Link]

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Comparative

A Comparative Guide to 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine: Unpacking the Role of the Adamantyl Moiety in a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Combination of Adamantane and the 2-Aminothiazole Core The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of Adamantane and the 2-Aminothiazole Core

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This versatility stems from the scaffold's capacity to engage in key hydrogen bonding interactions, particularly with the hinge region of kinase enzymes, making it a foundational template for numerous inhibitors.[1][5]

This guide focuses on a specific, rationally designed derivative: 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (CAS 201992-89-4).[6] The defining feature of this molecule is the incorporation of a bulky, rigid adamantanyl group at the 4-position of the thiazole ring. The adamantane cage is a unique lipophilic moiety increasingly employed in drug design to enhance pharmacokinetic and pharmacodynamic properties.[7][8][9] Its inclusion can improve metabolic stability, increase bioavailability by enhancing membrane permeability, and provide a rigid, three-dimensional anchor for precise orientation within a target's binding pocket.[7][8][10][11]

This document provides a comparative analysis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine against other 2-aminothiazole derivatives. By synthesizing established principles of medicinal chemistry with experimental data from related compounds, we will explore the anticipated impact of the adamantyl group on the molecule's biological performance and outline the experimental workflows required to validate these hypotheses.

Physicochemical and Pharmacokinetic Profile: The Adamantane Advantage

The introduction of an adamantane group dramatically alters the physicochemical properties of a parent scaffold.[12][13] It is a non-aromatic, highly lipophilic, and sterically demanding substituent that can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10][12][14]

Expected Physicochemical Properties

The key structural features of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine are the adamantyl group at C4, a methyl group at C5, and the primary amine at C2. Based on the known contributions of the adamantane moiety, we can predict its properties relative to simpler analogs.

PropertySimple Analog (e.g., 4-tert-butyl)Adamantanyl DerivativeRationale & Expected Impact
Lipophilicity (cLogP) ModerateHighThe adamantane cage is significantly more lipophilic than smaller alkyl groups, estimated to increase the cLogP by ~3.1 log units.[7] This is expected to enhance membrane permeability.
Aqueous Solubility Moderate-LowVery LowThe high lipophilicity conferred by the adamantane group will likely decrease aqueous solubility, a common trade-off in drug design that may require formulation strategies.
Metabolic Stability VariableHighThe rigid hydrocarbon scaffold of adamantane can sterically shield adjacent parts of the molecule from metabolic enzymes (e.g., Cytochrome P450s), potentially increasing the drug's half-life.[7][8][11]
Molecular Weight ~170.29 g/mol 248.39 g/mol [6]The addition of the adamantane group significantly increases molecular weight, a factor to consider in relation to "rule of five" guidelines.

Comparative Biological Activity: A Focus on Kinase Inhibition

Given that the 2-aminothiazole scaffold is a premier template for kinase inhibitors,[1][5][15] a primary hypothesis is that 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is designed to target the ATP-binding site of a protein kinase. The adamantyl group would likely function as a hydrophobic anchor, occupying a deep, lipophilic pocket within the enzyme.

Structure-Activity Relationship (SAR) Insights

Comparative analysis with known 2-aminothiazole kinase inhibitors, such as the pan-Src inhibitor Dasatinib, reveals key interaction points.[1][5] The 2-amino group typically forms critical hydrogen bonds with the kinase hinge region. Substituents at the C4 and C5 positions explore adjacent pockets to enhance potency and selectivity.

Compound ClassC4-SubstituentC5-SubstituentAnticipated Potency & Selectivity
Class A (Simple Alkyl) Isopropyl / tert-ButylMethylMay show moderate activity. SAR studies on iNOS inhibitors showed that bulky substituents on the thiazole ring could decrease activity, suggesting target-dependent effects.[16]
Class B (Aromatic) Phenyl / PyridylH / CarboxamideOften potent. The aromatic ring can form pi-stacking interactions. Many potent inhibitors, including anti-tubercular agents, feature a C4-pyridyl group.[17][18]
Class C (Adamantanyl) Adamantan-1-yl Methyl Hypothesis: Potentially high potency if the target kinase possesses a large, hydrophobic pocket adjacent to the hinge region that can accommodate the bulky adamantane cage. Selectivity could be enhanced as fewer kinases possess such a pocket.

The workflow for evaluating and comparing these compounds would involve a tiered screening approach.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Lead Characterization primary_assay In Vitro Kinase Inhibition Assay (Target of Interest) selectivity Kinase Selectivity Panel (>100 Kinases) primary_assay->selectivity Potent Hits (IC50 < 1 µM) cell_viability Cytotoxicity Assay (MTT) (e.g., Cancer Cell Line) cell_viability->primary_assay Correlate Activity adme In Vitro ADME Profiling selectivity->adme Selective Hits pampa Permeability (PAMPA) hep_stability Metabolic Stability (Hepatocyte Assay)

Caption: Tiered screening workflow for 2-aminothiazole derivatives.

Experimental Protocols

To empirically validate the performance of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine and its analogs, a series of standardized in vitro assays are required. The following protocols provide self-validating frameworks for assessing cytotoxicity, permeability, and metabolic stability.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound inhibits cell viability by 50% (IC50), providing a measure of its cytotoxic potential.[19][20]

  • Objective: To quantify the effect of 2-aminothiazole derivatives on the metabolic activity of a chosen cell line (e.g., a cancer cell line relevant to the target kinase).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[20][21] The amount of formazan is proportional to the number of viable cells.[21]

  • Materials:

    • 96-well flat-bottom plates

    • Human cancer cell line (e.g., K562 for leukemia)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (dissolved in DMSO to 10 mM stock)

    • MTT solution (5 mg/mL in sterile PBS)[22]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Phosphate-Buffered Saline (PBS)

    • Microplate spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for "vehicle control" (DMSO only, final concentration ≤0.5%) and "medium only" (no cells, for background).

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

    • MTT Addition: Remove 100 µL of medium from each well and add 20 µL of MTT solution. Incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.

    • Solubilization: Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and determine the IC50 value using non-linear regression.

Protocol 2: Passive Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[23][24][25]

  • Objective: To compare the passive membrane permeability of 2-aminothiazole derivatives.

  • Principle: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[23][26] The test compound diffuses from the donor well, across the lipid membrane, into an acceptor well containing buffer. The concentration in each well is then measured.[24]

  • Workflow Diagram:

G start Prepare Compound in Donor Buffer (pH 7.4) step1 Coat Filter Plate with Lipid Solution start->step1 step2 Add Buffer to Acceptor Plate step1->step2 step3 Add Compound Solution to Donor Plate step2->step3 step4 Assemble PAMPA Sandwich (Donor on Acceptor) step3->step4 step5 Incubate (e.g., 5 hours) at Room Temperature step4->step5 step6 Separate Plates step5->step6 step7 Quantify Compound in Donor and Acceptor Wells (LC-MS/MS or UV-Vis) step6->step7 end Calculate Apparent Permeability (Papp) step7->end

Caption: General workflow for the PAMPA experiment.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are often categorized as having low, medium, or high permeability based on their Papp values and comparison to control compounds (e.g., Theophylline for low, Diclofenac for medium, Chloramphenicol for high permeability).[25] The high lipophilicity of the adamantane derivative is expected to result in a higher Papp value compared to less lipophilic analogs, suggesting better passive absorption.

Protocol 3: Metabolic Stability (Hepatocyte Assay)

This assay uses intact liver cells (hepatocytes) to measure the rate of drug metabolism, providing an estimate of a compound's intrinsic clearance.[27][28] Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, offering a comprehensive in vitro model.[27][28][29]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 2-aminothiazole derivatives.

  • Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes.[29][30] Aliquots are taken at various time points, the metabolic reaction is stopped, and the disappearance of the parent compound is quantified by LC-MS/MS.[27][28]

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams' Medium E)

    • 12- or 24-well plates

    • Test compounds (1 µM final concentration) and positive controls (e.g., a high-turnover compound like Verapamil and a low-turnover one like Warfarin)

    • Acetonitrile (with internal standard) to stop the reaction

    • LC-MS/MS system for analysis

  • Procedure:

    • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol.[30] Dilute to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium.[29]

    • Incubation: Add the hepatocyte suspension to the wells of a plate. Pre-incubate for 5-10 minutes at 37°C on an orbital shaker.

    • Initiate Reaction: Add the test compound to each well to start the reaction.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to a separate plate/tube containing ice-cold acetonitrile to precipitate protein and quench the reaction.[27][29]

    • Sample Processing: Centrifuge the quenched samples to pellet cell debris. Transfer the supernatant for LC-MS/MS analysis.

    • Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression is the elimination rate constant (k).

    • Calculation:

      • Half-life (t½) = 0.693 / k

      • Intrinsic Clearance (Clint) is calculated from the half-life, incubation volume, and cell number.[29][31]

  • Expected Outcome: Due to steric shielding, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is predicted to have a longer half-life (lower clearance) in this assay compared to analogs with smaller, more metabolically labile substituents.

Conclusion and Future Directions

The strategic incorporation of an adamantane moiety onto the 2-aminothiazole scaffold, as seen in 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, represents a clear example of rational drug design. This modification is hypothesized to enhance lipophilicity and metabolic stability, potentially leading to a compound with improved potency, selectivity, and pharmacokinetic properties, particularly if targeted against proteins with suitable hydrophobic binding pockets like certain kinases. However, this comes with the potential trade-off of reduced aqueous solubility.

The comparative framework and detailed experimental protocols provided in this guide offer a robust roadmap for the systematic evaluation of this compound. By comparing its performance in cytotoxicity, permeability, and metabolic stability assays against simpler alkyl and aromatic analogs, researchers can definitively quantify the "adamantane advantage" and generate the critical data needed to advance promising candidates in the drug discovery pipeline.

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Validation

Comparative Analysis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine Analogs as Putative Src Family Kinase Inhibitors: A Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine and its analogs, with a focused exploration of their potential as inhibitors of Src...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine and its analogs, with a focused exploration of their potential as inhibitors of Src family kinases (SFKs). The unique physicochemical properties imparted by the adamantane moiety present a compelling rationale for investigating these compounds as novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Introduction: The Rationale for Adamantyl-Thiazole Analogs in Kinase Inhibition

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, most notably the potent pan-Src kinase inhibitor, Dasatinib.[1] This heterocyclic motif serves as an effective hinge-binding element in the ATP-binding pocket of many kinases. The strategic introduction of a 4-adamantan-1-yl group is hypothesized to confer several advantageous properties, including enhanced lipophilicity for improved cell permeability, metabolic stability due to the rigid cage-like structure of adamantane, and the potential for strong van der Waals interactions within the hydrophobic regions of the kinase active site.[2][3][4]

The 5-methyl group on the thiazole ring is anticipated to provide a crucial point of interaction and selectivity. This guide will explore the systematic modification of this core structure and its predicted impact on inhibitory activity against Src family kinases, a group of non-receptor tyrosine kinases implicated in cancer progression and metastasis.[5]

Postulated Structure-Activity Relationship (SAR)

Based on established SAR principles for 2-aminothiazole-based kinase inhibitors, we can project a likely SAR landscape for the 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine series.[1][6] The following section outlines key structural modifications and their anticipated effects on kinase inhibitory potency.

The Adamantane Moiety at the 4-Position

The bulky and highly lipophilic adamantane group is predicted to occupy a hydrophobic pocket adjacent to the ATP-binding site. Its rigid structure can serve as an anchor, orienting the 2-amino group for optimal interaction with the kinase hinge region.[4] Modifications to the adamantane cage itself are generally synthetically challenging and may disrupt this favorable interaction.

Substitution at the 5-Position of the Thiazole Ring

The 5-position of the thiazole ring offers a vector for chemical modification to explore interactions with the solvent-exposed region of the kinase domain.

  • Small Alkyl Groups (e.g., methyl, ethyl): The presence of a small alkyl group like methyl is often favorable, potentially increasing potency by occupying a small hydrophobic pocket.

  • Aromatic Rings: Substitution with phenyl or substituted phenyl rings could lead to additional π-π stacking or hydrophobic interactions, potentially enhancing potency and selectivity.

  • Hydrogen Bond Donors/Acceptors: Introduction of groups capable of forming hydrogen bonds may improve potency if a corresponding residue is present in the target kinase.

Modification of the 2-Amino Group

The 2-amino group is critical for hinge-binding. Acylation or substitution with bulky groups is likely to abolish activity. However, strategic placement of substituents on an N-aryl ring, if introduced, could explore additional binding interactions.

Physicochemical Properties and Drug-Likeness

The incorporation of the adamantane group significantly increases lipophilicity. While this can enhance cell permeability, it may also lead to poor aqueous solubility and potential off-target effects. Therefore, careful consideration of the overall physicochemical profile of the analogs is crucial. Adherence to guidelines such as Lipinski's Rule of Five should be monitored throughout the optimization process.

Table 1: Predicted Physicochemical Properties of Selected Analogs

Compound IDR Group at 5-PositionMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
LEAD-01 -CH₃260.424.2120
ANA-01 -H246.393.8120
ANA-02 -CH₂CH₃274.454.6120
ANA-03 -Phenyl322.485.5121 (>5)
ANA-04 -COOH290.393.5230

Proposed Signaling Pathway and Mechanism of Action

Src family kinases are key components of multiple signaling pathways that regulate cell proliferation, survival, and migration. The proposed mechanism of action for the 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine analogs is the competitive inhibition of ATP binding to the kinase domain of Src, thereby blocking downstream signaling.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation ADP ADP Src->ADP Substrate Substrate Protein Src->Substrate Analogs Adamantyl-Thiazole Analogs Analogs->Src Inhibition ATP ATP ATP->Src pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Proposed mechanism of action for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine analogs as Src kinase inhibitors.

Experimental Protocols

To validate the hypothesized SAR and mechanism of action, a series of in vitro and cell-based assays are recommended. The following protocols provide detailed, step-by-step methodologies.

General Synthesis of 4-Adamantan-1-yl-5-substituted-thiazol-2-ylamine Analogs

A general synthetic route to the target compounds is outlined below, based on the Hantzsch thiazole synthesis.

G cluster_reactants Reactants AdamantylKetone 1-(Adamantan-1-yl)-1-substituted-propan-2-one Reaction Hantzsch Thiazole Synthesis (e.g., I₂, EtOH, reflux) AdamantylKetone->Reaction Thiourea Thiourea Thiourea->Reaction Product 4-Adamantan-1-yl-5-substituted- thiazol-2-ylamine Reaction->Product

Caption: General synthetic scheme for 4-Adamantan-1-yl-5-substituted-thiazol-2-ylamine analogs.

Step-by-Step Protocol:

  • To a solution of the appropriate 1-(adamantan-1-yl)-1-substituted-propan-2-one (1.0 eq) in ethanol, add thiourea (1.2 eq).

  • Add iodine (1.1 eq) portion-wise to the stirred mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by thin-layer chromatography.

  • After completion, cool the reaction to room temperature and pour into ice-cold water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Src Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of the ³²P-labeled γ-phosphate from ATP to a specific peptide substrate by Src kinase.[7]

Materials:

  • Active human Src kinase

  • Src substrate peptide (e.g., KVEKIGEGTYGVVYK)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microcentrifuge tube, add 10 µL of kinase reaction buffer, 10 µL of the test compound dilution, and 10 µL of Src kinase.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a solution containing the substrate peptide and [γ-³²P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

  • Rinse with acetone and allow to air dry.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value.

Cell-Based Src Phosphorylation Assay

This assay quantifies the inhibition of Src autophosphorylation at Tyr416 in a cellular context.[5]

Materials:

  • Human cancer cell line with high Src activity (e.g., HT-29, PC-3)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-Src (Tyr416) antibody

  • Anti-total-Src antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-Src (Tyr416) antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-Src antibody for loading control.

  • Quantify the band intensities to determine the extent of inhibition.

Comparative Performance and Discussion

The data obtained from these assays will allow for a robust comparison of the synthesized analogs.

Table 2: Hypothetical Comparative Data for Adamantyl-Thiazole Analogs

Compound IDR Group at 5-PositionSrc Kinase IC₅₀ (nM)Cellular p-Src Inhibition IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
LEAD-01 -CH₃502501.2
ANA-01 -H2008005.5
ANA-02 -CH₂CH₃452201.0
ANA-03 -Phenyl15800.4
ANA-04 -COOH>10,000>10,000>20

Interpretation of Expected Results:

  • Impact of the 5-substituent: We anticipate that small, lipophilic groups at the 5-position will be well-tolerated. The introduction of a phenyl ring (ANA-03) could significantly enhance potency through favorable interactions in the active site. The carboxyl group in ANA-04 is predicted to be detrimental due to unfavorable electrostatic interactions or steric hindrance.

  • Correlation between in vitro and cellular activity: A good correlation between the biochemical and cellular assays would suggest good cell permeability of the compounds. The increased lipophilicity imparted by the adamantane group is expected to contribute positively to this.

  • Antiproliferative Activity: The growth inhibition (GI₅₀) values should correlate with the cellular p-Src inhibition, providing evidence that the observed cytotoxicity is mediated through the intended target.

Conclusion and Future Directions

The 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine scaffold represents a promising starting point for the development of novel Src family kinase inhibitors. The unique properties of the adamantane moiety offer potential advantages in terms of potency, selectivity, and pharmacokinetic properties. The proposed SAR exploration, guided by the robust experimental protocols outlined in this guide, will enable the identification of lead compounds with improved therapeutic potential.

Future work should focus on expanding the library of analogs with diverse substituents at the 5-position, conducting kinase selectivity profiling against a broader panel of kinases, and evaluating the pharmacokinetic properties of the most promising compounds in in vivo models.

References

  • Korabecny, J., et al. (2019). Adamantane in Medicinal Chemistry. Current Medicinal Chemistry, 26(28), 5294-5327. Available at: [Link]

  • Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057-1066. Available at: [Link]

  • Dragomanova S & Andonova V. (2023). Adamantane-containing drug delivery systems. Pharmacia 70(4): 1057–1066. Available at: [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available at: [Link]

  • Krasutsky, D., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck. Available at: [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Reaction Biology. (n.d.). SRC Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Cai, Z., et al. (2010). Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of Medicinal Chemistry, 53(18), 6738-6754. Available at: [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Baker-Williams, A. J., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols, 4(4), 102713. Available at: [Link]

  • Getlik, M., et al. (2013). Development of a highly selective c-Src kinase inhibitor. Journal of Medicinal Chemistry, 56(3), 840-848. Available at: [Link]

  • Feng, C., et al. (2006). [The design and synthesis of 2-aminothiazole derivatives and their inhibitory activity on apoptosis]. Yao Xue Xue Bao, 41(9), 834-840. Available at: [Link]

  • Park, J. H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. Available at: [Link]

  • Siwek, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. Available at: [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. Available at: [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Chemistry of Advanced Materials, 7(1), 1-10. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(40), 37489-37505. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 123. Available at: [Link]

  • Harris, C. M., et al. (2015). Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3141-3145. Available at: [Link]

Sources

Comparative

A Comparative Analysis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine Against Established CDK2 Inhibitors for Oncological Research

Abstract: The relentless progression of the cell cycle is a hallmark of cancer, with Cyclin-Dependent Kinase 2 (CDK2) emerging as a critical node in this aberrant proliferation.[1][2][3] Consequently, the development of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless progression of the cell cycle is a hallmark of cancer, with Cyclin-Dependent Kinase 2 (CDK2) emerging as a critical node in this aberrant proliferation.[1][2][3] Consequently, the development of potent and selective CDK2 inhibitors remains a high-priority area in oncology drug discovery.[1][4] This guide provides a comprehensive efficacy comparison of a novel compound, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, against a panel of well-characterized, clinically relevant CDK2 inhibitors. We will delve into the underlying molecular mechanisms, present standardized in-vitro experimental protocols for comparative analysis, and contextualize the efficacy data to guide future research and development efforts. For clarity in this guide, 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine will be referred to as AMT-2A. The established inhibitors used for comparison are Roscovitine, Dinaciclib, and Milciclib.

Introduction to CDK2 as a Therapeutic Target

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the transition from G1 to S phase.[3][5] Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A.[3][6] The CDK2/cyclin E complex, in particular, is instrumental in phosphorylating the Retinoblastoma protein (Rb), a tumor suppressor.[5][7] This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication, thereby committing the cell to division.[6][7]

In numerous cancers, including ovarian, lung, and breast cancers, the CDK2 pathway is frequently deregulated, often through the overexpression of cyclin E.[3][8] This leads to unchecked cell proliferation and genomic instability.[6][9] The dependency of these tumors on CDK2 activity makes it a compelling target for therapeutic intervention.[2][8]

The CDK2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle. Mitogenic signals lead to the activation of CDK4/6-Cyclin D, which initiates the phosphorylation of Rb. This allows for the expression of Cyclin E, which then binds to and activates CDK2, leading to the hyperphosphorylation of Rb and the full activation of E2F-mediated transcription for S-phase entry.

CDK2_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F sequesters CyclinE Cyclin E E2F->CyclinE promotes transcription pRb->E2F releases CDK2_CyclinE CDK2 / Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb hyper-phosphorylates S_Phase S-Phase Entry & DNA Replication CDK2_CyclinE->S_Phase promotes Inhibitors Therapeutic Inhibitors (e.g., AMT-2A, Roscovitine) Inhibitors->CDK2_CyclinE inhibit

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

Profile of Compared Kinase Inhibitors

This guide evaluates the hypothetical efficacy of AMT-2A against three established CDK inhibitors with known activity against CDK2.

  • 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (AMT-2A): This is a novel investigational compound. Its adamantane moiety may enhance lipophilicity and metabolic stability, while the 2-aminothiazole core is a common scaffold in kinase inhibitors, suggesting potential ATP-competitive binding.[10][11] Its specific efficacy and selectivity profile are the subject of this comparative analysis.

  • Roscovitine (Seliciclib, CYC202): A well-characterized purine analog that acts as a competitive inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[12][13][14][15] It has been extensively studied in preclinical models and has undergone clinical trials for various cancers.[16] Roscovitine is known to induce cell cycle arrest and apoptosis in tumor cells.[15]

  • Dinaciclib (SCH 727965): A potent and selective small-molecule inhibitor of CDK1, CDK2, CDK5, and CDK9.[17][18][19] It exhibits strong anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and has been evaluated in numerous clinical trials.[20][21] Dinaciclib's mechanism involves both cell cycle arrest and transcriptional suppression due to CDK9 inhibition.[17]

  • Milciclib: A small molecule inhibitor targeting multiple cyclin-dependent kinases.[22][23] It has been investigated in clinical trials for various solid tumors, including hepatocellular carcinoma and thymic carcinoma, where it has shown manageable toxicity and signs of clinical activity.[22][24][25][26]

Experimental Methodology for Efficacy Comparison

To ensure a rigorous and reproducible comparison, a standardized in-vitro kinase inhibition assay is essential. The following protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against CDK2.

In-Vitro CDK2/Cyclin A Kinase Assay Protocol

This protocol is adapted from standard luminescence-based kinase assay methodologies.[27][28][29]

Objective: To determine the IC50 value of test compounds (AMT-2A, Roscovitine, Dinaciclib, Milciclib) against the CDK2/Cyclin A2 complex.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by CDK2. A luciferase-based system detects the remaining ATP; a lower light signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., a biotinylated peptide derived from Rb)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescent Kinase Assay Reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction is consistent across all wells (typically ≤1%).

  • Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of the microplate.

    • Add 10 µL of CDK2/Cyclin A2 enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for CDK2 to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding 25 µL of the Luminescent Kinase Assay Reagent.

    • Incubate at room temperature for 40 minutes as per the manufacturer's instructions.

    • Add 50 µL of the detection reagent and incubate for another 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Compound_Dilution 1. Prepare serial dilutions of test compounds in DMSO Add_Compound 4. Add compound/DMSO to wells Compound_Dilution->Add_Compound Enzyme_Prep 2. Prepare CDK2/Cyclin A enzyme solution Add_Enzyme 5. Add enzyme to wells (Pre-incubate) Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep 3. Prepare Substrate/ATP mix Start_Reaction 6. Add Substrate/ATP mix (Incubate at 30°C) Substrate_ATP_Prep->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Stop_Reaction 7. Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) Start_Reaction->Stop_Reaction Detect_Signal 8. Add Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data 9. Calculate % Inhibition & Determine IC50 Detect_Signal->Analyze_Data

Sources

Validation

In Vivo Validation of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine: A Comparative Guide for Preclinical Researchers

To our valued research community: Our objective is to provide in-depth, scientifically rigorous guides for the preclinical validation of novel chemical entities. Central to this mission is ensuring the accuracy, reliabil...

Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community:

Our objective is to provide in-depth, scientifically rigorous guides for the preclinical validation of novel chemical entities. Central to this mission is ensuring the accuracy, reliability, and reproducibility of the information we present. After a comprehensive review of publicly available scientific literature, patent databases, and chemical supplier information, we have been unable to identify a specific biological target or a well-defined mechanism of action for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine .

The development of a robust in vivo validation strategy is fundamentally dependent on a clear understanding of the compound's molecular target and its downstream signaling pathways. This knowledge dictates the selection of appropriate animal models, relevant biomarkers for assessing pharmacodynamic activity, and the choice of suitable positive and negative control compounds for comparative efficacy and safety studies.

While the adamantane and aminothiazole moieties are present in numerous biologically active molecules with diverse therapeutic applications—ranging from oncology to metabolic diseases—this structural information alone is insufficient to construct a scientifically sound and detailed guide for in vivo validation.[1][2][3][4][5] Creating such a guide without a confirmed biological target would be speculative and would not meet the standards of scientific integrity we uphold.

We are committed to providing content that empowers researchers to design and execute meaningful preclinical studies. Should information regarding the biological target and mechanism of action of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine become available in the public domain, we will gladly revisit this topic and develop the comprehensive comparative guide you have come to expect from us.

We thank you for your understanding and continued trust in our commitment to advancing scientific research.

Sources

Comparative

A Researcher's Guide to Target Validation for Novel Kinase Inhibitors Using Knockout Models

In the landscape of modern drug discovery, identifying a promising small molecule is only the beginning. The subsequent, and arguably more critical, phase is rigorous target validation.[1][2][3][4] This process confirms...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a promising small molecule is only the beginning. The subsequent, and arguably more critical, phase is rigorous target validation.[1][2][3][4] This process confirms that a drug's therapeutic effect is indeed mediated through its intended molecular target, a step that significantly reduces the risk of costly failures in later clinical phases.[4] Small molecule inhibitors can often interact with unintended proteins, leading to off-target effects that may confound data or cause toxicity.[5][6][7][8][9]

This guide provides an in-depth, objective comparison of methodologies for validating the target of a novel compound, using the hypothetical molecule 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (AMT-2Y) . For the purpose of this technical guide, we will postulate that AMT-2Y has been identified as a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β) , a serine/threonine kinase implicated in a host of neurodegenerative diseases, most notably Alzheimer's Disease.[10][11][12]

We will explore how CRISPR-Cas9 knockout models provide the gold standard for confirming that the phenotypic effects of AMT-2Y are a direct result of GSK3β inhibition.

The Target: GSK3β's Role in Alzheimer's Disease Pathophysiology

GSK3β is a key player in the pathology of Alzheimer's disease, directly influencing the formation of both amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[10][11][13] In a healthy neuron, tau protein stabilizes microtubules, essential components of the cellular transport system.[14] However, hyperactive GSK3β excessively phosphorylates tau, causing it to detach from microtubules and aggregate into NFTs.[15][16][17] This process disrupts neuronal function and contributes to cell death.[17] Dysregulated GSK3β activity has been observed in Alzheimer's brains and is considered a critical link between the disease's primary hallmarks.[10][11][13]

Therefore, a potent and specific inhibitor of GSK3β, such as our hypothetical AMT-2Y, represents a promising therapeutic strategy. The central experimental question is: Are the observed cellular effects of AMT-2Y truly due to its inhibition of GSK3β, or are they a result of unforeseen off-target interactions?

GSK3β Signaling Pathway in Alzheimer's Disease

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Pathologies Wnt Wnt GSK3B_inactive GSK3β (Inactive) pS9 Wnt->GSK3B_inactive promotes inactivation Insulin Insulin Akt Akt Insulin->Akt activates Akt->GSK3B_inactive phosphorylates (S9) inactivates GSK3B_active GSK3β (Active) pY216 Tau Tau GSK3B_active->Tau phosphorylates APP APP GSK3B_active->APP promotes cleavage pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Synaptic_Dysfunction Synaptic Dysfunction & Neurodegeneration NFTs->Synaptic_Dysfunction AB Amyloid-β (Aβ) Production APP->AB AB->Synaptic_Dysfunction

Caption: Workflow for generating and validating a GSK3β KO cell line for target validation studies.

Detailed Experimental Protocols

Part 1: Generation of GSK3β Knockout SH-SY5Y Cell Line via CRISPR-Cas9

This protocol outlines the generation of a stable knockout cell line. [18][19][20][21][22]

  • gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the human GSK3B gene using a validated online tool (e.g., CHOPCHOP). [20]This minimizes off-target effects and provides multiple clones for validation. [23]2. Vector Preparation: Clone the designed sgRNA sequences into a Cas9-expressing vector (e.g., a lentiviral vector containing a fluorescent marker like GFP for sorting).

  • Transfection/Transduction: Introduce the CRISPR-Cas9/sgRNA construct into wild-type SH-SY5Y cells using an optimized protocol (e.g., lipofection or lentiviral transduction). [19][24]4. Single-Cell Cloning: Two to three days post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate using Fluorescence-Activated Cell Sorting (FACS) or limiting dilution. [22]5. Clonal Expansion: Culture the single cells until visible colonies form (approx. 2-3 weeks). Expand promising clones for validation.

  • Validation:

    • Genomic Validation: Extract genomic DNA from each clone. Use PCR to amplify the targeted region of the GSK3B gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels). [25][26] * Protein Validation: Perform a Western blot on cell lysates from indel-positive clones using a validated anti-GSK3β antibody. A true knockout clone will show a complete absence of the GSK3β protein band. [25][26]This is the most critical validation step.

Part 2: Rescue Experiment Protocol
  • Construct Preparation: Obtain a cDNA expression vector for human wild-type GSK3β. Crucially, if the original gRNA target site is still present, introduce silent mutations into the cDNA sequence at the PAM site to prevent the re-expressed gene from being cut by any residual Cas9 activity. [27]2. Transfection: Transfect the validated GSK3β KO cell line with the rescue construct.

  • Selection & Validation: If the vector contains a selection marker (e.g., puromycin resistance), select for a stable population. Validate the re-expression of GSK3β protein via Western blot.

Data Presentation: Interpreting the Results

The efficacy of AMT-2Y will be tested across the WT, KO, and Rescue cell lines. The primary endpoint will be the measurement of phosphorylated Tau at serine 396 (p-Tau S396), a known GSK3β-mediated phosphorylation site. [14][15] Table 1: Hypothetical p-Tau (S396) Levels after AMT-2Y Treatment

Cell Line Treatment GSK3β Protein Level p-Tau (S396) Level (Relative to Untreated WT) Interpretation
Wild-Type Vehicle 100% 1.00 Baseline p-Tau level.
Wild-Type 10 µM AMT-2Y 100% 0.25 Strong reduction in p-Tau, consistent with GSK3β inhibition.
GSK3β KO Vehicle 0% 0.15 Basal p-Tau is already low due to absence of the kinase.
GSK3β KO 10 µM AMT-2Y 0% 0.14 Crucial Result: AMT-2Y has no further effect, indicating its action is GSK3β-dependent.
Rescue Vehicle ~90% 0.92 Re-expression of GSK3β restores p-Tau levels.

| Rescue | 10 µM AMT-2Y | ~90% | 0.31 | AMT-2Y regains its ability to reduce p-Tau, confirming the phenotype is not a CRISPR artifact. |

Table 2: Hypothetical Cell Viability Data

Cell Line Treatment Relative Cell Viability Interpretation
Wild-Type 10 µM AMT-2Y 98% Compound is not broadly cytotoxic at the effective concentration.

| GSK3β KO | 10 µM AMT-2Y | 97% | Lack of toxicity is independent of the target's presence. |

Trustworthiness: A Self-Validating Experimental System

The strength of this comparative guide lies in its self-validating design, which systematically eliminates alternative explanations for the observed data.

  • On-Target vs. Off-Target Effects: The pivotal comparison is between the WT and KO cell lines. If AMT-2Y reduces p-Tau in WT cells but has no effect in KO cells, this provides powerful evidence that GSK3β is the true target. [5][8]If, however, AMT-2Y still reduced p-Tau in the KO line, it would prove that the drug acts through an off-target mechanism. [5]* Controlling for CRISPR Artifacts: The "Rescue" experiment is essential for validating the knockout model itself. [28][29]By reintroducing GSK3β and showing that the drug's effect is restored, we confirm that the phenotype observed in the KO cells was a direct consequence of the gene's absence and not an unintended side effect of the CRISPR-Cas9 editing process. [30][31]* Specificity: Using multiple, distinct sgRNAs to generate different KO clones helps ensure that the observed phenotype is not due to a specific off-target mutation from a single gRNA. [23] By integrating these controls, the experimental framework provides a robust and trustworthy conclusion regarding the mechanism of action for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, paving the way for confident progression into more complex preclinical models.

References

  • CD Biosynsis.

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

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  • Medina, M., & Avila, J. (2010). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Molecular Neuroscience, 3. [Link]

  • Eschmann, N. A., et al. (2023). GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer’s disease-like filaments. Proceedings of the National Academy of Sciences, 120(13). [Link]

  • Tatebayashi, Y., et al. (2004). Role of tau phosphorylation by glycogen synthase kinase-3β in the regulation of organelle transport. Journal of Cell Science, 117(9), 1653-1663. [Link]

  • Lian, T., et al. (2023). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Molecular Neuroscience, 16. [Link]

  • Avila, J., et al. (2010). Tau Phosphorylation by GSK3 in Different Conditions. International Journal of Alzheimer's Disease, 2011. [Link]

  • Mancilla-Sarmiento, A. E., et al. (2020). GSK3β and Tau Protein in Alzheimer's Disease and Epilepsy. Frontiers in Cellular Neuroscience, 14. [Link]

  • Dar, A. A., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Drug Discovery Today, 27(4), 1032-1043. [Link]

  • Kim, H., et al. (2021). The Interplay between GSK3β and Tau Ser262 Phosphorylation during the Progression of Tau Pathology. International Journal of Molecular Sciences, 22(16). [Link]

  • Medina, M., & Avila, J. (2010). Role of glycogen synthase kinase-3 in Alzheimer's disease pathogenesis and glycogen synthase kinase-3 inhibitors. Expert Review of Neurotherapeutics, 10(7), 1133-1144. [Link]

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  • Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 345-354. [Link]

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Validation

A Framework for Establishing Reproducible In Vitro Findings for the Novel Compound 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Introduction: The compound 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a novel chemical entity for which, as of the time of this guide, no public in vitro bioactivity data exists. The journey from a novel compound to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The compound 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a novel chemical entity for which, as of the time of this guide, no public in vitro bioactivity data exists. The journey from a novel compound to a validated biological probe or therapeutic lead is predicated on the generation of robust, reproducible data. This guide provides a comprehensive framework for the initial in vitro characterization of this compound. Instead of comparing existing findings, we will establish a systematic, hypothesis-driven approach to generate foundational data and ensure its reproducibility. We will leverage structural bioinformatics to propose a primary biological hypothesis, detail the necessary experimental workflows to test it, and outline a self-validating system to ensure the trustworthiness of the findings.

Part 1: Hypothesis Generation from Structural Precedent

The structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine contains two key pharmacophores: a bulky, lipophilic adamantane cage and a 2-aminothiazole core. Analysis of compounds containing these moieties provides a logical starting point for hypothesizing its biological function.

  • The Adamantane Moiety: This group is renowned in medicinal chemistry for its ability to anchor ligands into binding pockets, enhance metabolic stability, and improve pharmacokinetic properties[1]. Adamantane derivatives have a vast range of reported activities, including antiviral, antimicrobial, and anticancer effects[1][2][3]. Its rigid, three-dimensional structure can confer high specificity for protein targets[4].

  • The 2-Aminothiazole Core: This heterocyclic scaffold is a privileged structure in drug discovery, present in numerous compounds with demonstrated anticancer, antioxidant, anti-inflammatory, and antimicrobial activities[5].

  • Combined Adamantanyl-Thiazole Scaffolds: Most significantly, recent research on compounds that merge these two motifs provides a strong, testable hypothesis. A study on novel 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives revealed potent inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)[6][7][8]. This enzyme is a well-validated target in metabolic diseases like type 2 diabetes and obesity[7]. The structural similarity between these reported inhibitors and 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is striking, making enzyme inhibition the most promising initial avenue for investigation.

Primary Hypothesis: Based on this evidence, we hypothesize that 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine acts as an inhibitor of 11β-HSD1 or a related enzyme. This guide will focus on a workflow to test this primary hypothesis while remaining open to exploring secondary activities.

Part 2: A Phased Strategy for In Vitro Characterization and Reproducibility

A structured, phased approach is critical to efficiently characterize a novel compound while building a foundation of reproducible data.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Hypothesis Testing cluster_2 Phase 3: Comparative & Selectivity Profiling P1_Sol Compound QC & Solubility (NMR, LC-MS, Nephelometry) P1_Cyto General Cytotoxicity Screen (e.g., MTT Assay) P1_Sol->P1_Cyto Determine max vehicle conc. P2_Enzyme Targeted Enzyme Assay (11β-HSD1 Inhibition) P1_Cyto->P2_Enzyme Establish non-toxic conc. range P2_IC50 IC50 Determination (Dose-Response Curve) P2_Enzyme->P2_IC50 If activity >50% at 10µM P3_Select Selectivity Assay (11β-HSD2 Inhibition) P2_IC50->P3_Select Confirm on-target activity P3_Comp Comparison to Standard (e.g., Carbenoxolone) P3_Select->P3_Comp P4_Result Reproducible In Vitro Profile P3_Comp->P4_Result Generate Comparative Data

Caption: Phased workflow for in vitro characterization of a novel compound.

Phase 1: Foundational Assays - Establishing the Assay Window

Before specific bioactivity can be assessed, the compound's basic physicochemical properties and its effect on cell viability must be determined.

1.1. Compound Quality Control and Solubility:

  • Identity & Purity: Confirm the structure and purity (>95%) of each batch of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine using NMR and LC-MS. This is the first and most critical step for reproducibility.

  • Solubility: Determine the aqueous solubility in relevant assay buffers. This defines the upper concentration limit for testing and prevents artifacts from compound precipitation.

1.2. General Cytotoxicity Screening: This step identifies the concentration range at which the compound is not broadly toxic to cells, establishing a safe window for more specific biological assays. The MTT assay is a reliable, colorimetric method for this purpose[9][10].

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) and allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a 2-fold serial dilution of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine in culture medium, starting from the maximum soluble concentration. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. The resulting dose-response curve is used to determine the CC50 (50% cytotoxic concentration). Subsequent assays should be performed at concentrations well below the CC50.

Phase 2: Primary Hypothesis Testing - 11β-HSD1 Inhibition

Based on our primary hypothesis, the core experiment is a direct, in vitro enzyme inhibition assay.

Protocol: Homogeneous 11β-HSD1 Inhibition Assay (HTRF) This protocol utilizes a robust, high-throughput compatible technology like HTRF (Homogeneous Time-Resolved Fluorescence) for its sensitivity and low background.

  • Reagent Preparation:

    • Enzyme: Recombinant human 11β-HSD1.

    • Substrate: Cortisone.

    • Cofactor: NADPH.

    • Detection Reagents: Europium cryptate-labeled anti-Cortisol antibody and a d2-labeled Cortisol analog (tracer).

  • Assay Procedure:

    • In a 384-well low-volume plate, add 2 µL of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine at various concentrations (e.g., 11-point, 3-fold serial dilution starting at 100 µM). Include a known inhibitor like Carbenoxolone as a positive control and a vehicle (DMSO) as a negative control.

    • Add 2 µL of 11β-HSD1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 2 µL of a substrate/cofactor mix (Cortisone/NADPH).

    • Allow the reaction to proceed for a pre-determined time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and perform detection by adding 4 µL of the HTRF detection antibody/tracer mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Readout: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (cryptate) and 620 nm (d2).

  • Analysis: The HTRF ratio (665nm/620nm) is inversely proportional to the amount of Cortisol produced. Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a four-parameter logistic model to determine the IC50 value.

G cluster_assay 11β-HSD1 Inhibition Assay Workflow start Dispense Compound (Test, Positive/Negative Controls) add_enzyme Add 11β-HSD1 Enzyme (Pre-incubation) start->add_enzyme add_sub Add Substrate/Cofactor (Cortisone + NADPH) add_enzyme->add_sub incubate Enzymatic Reaction (37°C) add_sub->incubate add_detect Add HTRF Reagents (Stop & Detect) incubate->add_detect read Read Plate (HTRF Signal) add_detect->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: Step-by-step workflow for the 11β-HSD1 enzymatic assay.

Part 3: A Self-Validating System for Trustworthy Data

Reproducibility is not an accident; it is the result of a deliberate, systematic approach to experimental design and execution[11]. Every protocol must be a self-validating system.

G center_node Reproducible Result sop Validated SOPs sop->center_node reagents Authenticated Reagents (Compound ID, Cell Lines) reagents->center_node controls Robust Controls (Positive & Negative) controls->center_node stats Assay Statistics (Z', S/B) stats->center_node

Caption: Core pillars of a self-validating experimental system.

  • Standard Operating Procedures (SOPs): All protocols, from cell culture to data analysis, must be documented in version-controlled SOPs. This minimizes variability between experiments and between researchers.

  • Reagent Authentication:

    • Compound: As stated, confirm the identity and purity of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine for every experiment.

    • Cell Lines: Use cell lines from a certified vendor like ATCC[12]. Perform routine authentication (e.g., Short Tandem Repeat profiling) and mycoplasma testing.

  • Assay Performance Monitoring: For each plate, calculate standard quality control metrics:

    • Signal-to-Background (S/B): Ratio of the mean signal of the negative control to the mean signal of the positive control.

    • Z-factor (Z'): A measure of assay quality that incorporates both the dynamic range and data variation. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

  • Orthogonal Confirmation: If a positive result is obtained (e.g., potent 11β-HSD1 inhibition), the finding should be confirmed using an alternative assay technology (e.g., an LC-MS-based assay that directly measures cortisol production). This ensures the result is not an artifact of the primary assay format.

Part 4: Comparative Analysis - Benchmarking Performance

Once a reproducible IC50 value is established for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, its performance must be benchmarked against a relevant alternative. For 11β-HSD1, Carbenoxolone is a well-known, non-selective inhibitor[7]. A key aspect of characterization is also determining selectivity against related isoforms, such as 11β-HSD2.

The data should be summarized in a clear, quantitative format.

Table 1: Comparative In Vitro Profile

Parameter4-Adamantan-1-yl-5-methyl-thiazol-2-ylamineAlternative Compound A (e.g., Carbenoxolone)Experiment Type
Potency
11β-HSD1 IC50 (nM)To be determinedLiterature/Experimental ValueHTRF Enzyme Assay
Selectivity
11β-HSD2 IC50 (nM)To be determinedLiterature/Experimental ValueHTRF Enzyme Assay
Selectivity Ratio (HSD2/HSD1)To be calculatedTo be calculatedN/A
Cellular Effect
Cytotoxicity CC50 (µM)To be determinedLiterature/Experimental ValueMTT Assay (HepG2 cells)
Therapeutic Index
In Vitro Index (CC50/IC50)To be calculatedTo be calculatedN/A

Interpreting the Comparison:

  • Potency: A lower IC50 value indicates higher potency.

  • Selectivity: A high selectivity ratio (>>10) is desirable, as inhibition of 11β-HSD2 can lead to undesirable side effects. The study on similar adamantane-thiazole compounds noted that their candidates had lower inhibition of isoform 2, which is a promising sign[7].

  • In Vitro Therapeutic Index: A larger ratio suggests a wider window between the desired enzymatic effect and general cellular toxicity.

Conclusion: This guide provides a comprehensive, scientifically grounded strategy for generating the first reproducible in vitro findings for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine. By anchoring the investigation in a strong, structure-based hypothesis and adhering to a rigorous, multi-phase workflow with self-validating principles, researchers can build a high-confidence data package. This foundational data is essential for making informed decisions about the compound's future, whether in academic exploration or a formal drug development pipeline. The principles and protocols outlined here serve as a robust template for the characterization of any novel chemical entity, ensuring that the resulting data is both accurate and reproducible.

References

  • Wrona-Krol, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Available at: [Link][2][13]

  • BenchChem. (2025). Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis. BenchChem Technical Guides.[3]

  • Al-Ostoot, F.H., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. RSC Advances. Available at: [Link][4]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link][1]

  • Marx, U., & Sandig, V. (Eds.). (2021). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Bioengineering and Biotechnology. Available at: [Link][11]

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  • BenchChem. (2025). In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide. BenchChem Technical Guides.[12]

  • Lappas, C.M., & Loll, P. (2009). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Toxicology in Vitro. Available at: [Link][9]

  • Lappas, C.M., & Loll, P. (2009). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available at: [Link][10]

  • Siwek, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences. Available at: [Link][6]

  • Siwek, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. Available at: [Link][7][8]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. Available at: [Link][15]

  • Serria, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link][5]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Introduction: A Precautionary Approach to a Novel Moiety As researchers and drug development professionals, we operate on the frontier of science, often handling novel chemical entities with limited toxicological data. 4...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Precautionary Approach to a Novel Moiety

As researchers and drug development professionals, we operate on the frontier of science, often handling novel chemical entities with limited toxicological data. 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine (CAS No. 201992-89-4) is one such compound.[1][2] While specific hazard information is not extensively documented, its structure demands a rigorous and cautious approach to handling. The molecule combines a 2-aminothiazole core with a bulky, lipophilic adamantane group.

The 2-aminothiazole functional group is a known building block in medicinal chemistry, and related compounds are classified as potentially hazardous, with risks including irritation to skin and eyes and harm if swallowed.[3][4] The adamantane moiety is intentionally added in drug design to increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can enhance its ability to penetrate biological membranes and may increase its metabolic stability.[5][6][7] This increased lipophilicity presents a significant risk for dermal absorption.

Therefore, this guide is built on the precautionary principle . We will treat this compound with the high degree of caution appropriate for a potentially bioactive and readily absorbed substance. The following protocols are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes the risk of exposure.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of laboratory safety. For this compound, the primary risks are:

  • Dermal Absorption: Due to the highly lipophilic adamantane group, the most significant risk is absorption through the skin. Standard lab gloves may not provide sufficient protection over extended periods.

  • Inhalation: As a solid powder, aerosolization during weighing and transfer poses a substantial inhalation risk.[8]

  • Ingestion: Accidental ingestion through contaminated hands is a potential route of exposure.[3]

  • Eye Contact: The powder can cause serious eye irritation.[3]

Our mitigation strategy is centered on creating multiple barriers to exposure through engineering controls and a comprehensive Personal Protective Equipment (PPE) protocol.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly counter the identified risks. A standard lab coat and single pair of gloves are insufficient. The following table outlines the minimum required PPE for handling 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Handling Vials/Storage Single pair of nitrile glovesLaboratory CoatSafety glassesNot required
Weighing Solid Powder Double-layered nitrile glovesDisposable, low-permeability gown over scrubs/clothingChemical splash goggles AND face shieldN95 or higher respirator (if not in a fume hood or ventilated balance enclosure)[9][10]
Preparing Solutions Double-layered nitrile glovesDisposable, low-permeability gown over scrubs/clothingChemical splash gogglesNot required if performed in a certified chemical fume hood
Spill Cleanup Double-layered nitrile or thicker chemical-resistant glovesDisposable, low-permeability gown or chemical-resistant suitChemical splash goggles AND face shieldN95 or higher respirator
Waste Disposal Double-layered nitrile glovesDisposable, low-permeability gownChemical splash gogglesNot required

Operational Workflow and Protocols

Adherence to a strict, logical workflow is critical for preventing contamination and exposure. The following diagram and protocols provide a step-by-step guide for the entire handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate Work Area (Fume Hood) gather_ppe Gather All Required PPE don_ppe Don PPE (See Protocol 1) weigh Weigh Compound in Hood or Ventilated Enclosure don_ppe->weigh Enter Work Area solubilize Prepare Solution in Hood weigh->solubilize decontaminate Decontaminate Surfaces solubilize->decontaminate Complete Experiment segregate_waste Segregate Waste (Contaminated PPE, Chemical) doff_ppe Doff PPE (See Protocol 2) wash_hands Wash Hands Thoroughly exit wash_hands->exit Exit Work Area

Caption: High-level workflow for handling the target compound.

Protocol 1: Step-by-Step PPE Donning Procedure

The causality behind this sequence is to progress from the least "critical" item to the most, ensuring that gloves are last to go on to remain as clean as possible before handling begins.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[11]

  • Gown: Don the disposable, low-permeability gown. Ensure it is fully snapped or tied. Cuffs should be tight-fitting at the wrist.[11]

  • Inner Gloves: Don the first pair of nitrile gloves. The cuffs of these gloves should be tucked under the cuffs of the gown.[11]

  • Eye and Face Protection: Don chemical splash goggles. If weighing powder outside of a contained hood, also don a full-face shield over the goggles.[10]

  • Outer Gloves: Don the second pair of nitrile gloves. The cuffs of this outer pair must go over the cuffs of the gown. This creates a complete seal.[9][11]

  • Verification: Perform a final check to ensure there is no exposed skin, particularly around the wrists and neck.

Protocol 2: Step-by-Step PPE Doffing (Removal) Procedure

This sequence is the most critical for preventing self-contamination. The principle is to touch contaminated surfaces (the outside of PPE) only with other contaminated surfaces (outer gloves) and clean surfaces only with clean hands.

G start Begin Doffing step1 Step 1: Remove Outer Gloves (Contaminated touching Contaminated) start->step1 step2 Step 2: Remove Gown & Inner Gloves Roll gown away from body, pulling gloves off inside-out with it. step1->step2 step3 Step 3: Dispose Place gown/gloves in designated hazardous waste container. step2->step3 step4 Step 4: Perform Hand Hygiene step3->step4 step5 Step 5: Remove Face Shield/Goggles Handle by clean straps. step4->step5 step6 Step 6: Final Hand Hygiene Wash hands thoroughly. step5->step6 end Doffing Complete step6->end

Caption: Critical sequence for safe PPE removal.

  • Outer Gloves: In the designated doffing area, grasp the outside of one outer glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved (inner glove) hand under the wrist of the remaining outer glove and peel it off over the first glove. Dispose of both in a hazardous waste container.

  • Gown and Inner Gloves: Untie or unsnap the gown. Reaching from behind, pull the gown forward, peeling it off your shoulders and turning it inside out as you go. As you pull your hands through the sleeves, use the gown material to pull off the inner gloves, so they end up inside the rolled-up gown. This "all-in-one" removal minimizes contact.[11]

  • Dispose: Immediately place the bundled gown and gloves into the designated hazardous waste container.[12]

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye/Face Protection: Remove the face shield and/or goggles by handling the head strap, not the front surface. Place in the designated area for decontamination or disposal.

  • Final Hand Hygiene: Wash hands again with soap and water as the final step.

Emergency and Disposal Plans

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[4]

Spill Response
  • Alert others in the area and evacuate if necessary.

  • Ensure you are wearing the full appropriate PPE for cleanup (see table above).

  • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Waste Disposal

All materials contaminated with 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and consumables. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][12]

Conclusion

The safe handling of novel research chemicals like 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is not merely about following rules; it is about understanding the chemical logic behind the risks. The lipophilic nature of the adamantane group fundamentally increases the risk of dermal absorption, necessitating an elevation of PPE standards beyond the typical laboratory baseline. By adopting this comprehensive system of engineering controls, robust PPE protocols, and strict procedural discipline, you can effectively mitigate exposure risks and ensure both personal safety and the integrity of your research.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals eTool: Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Grecu, R., et al. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from ResearchGate. (A specific URL for the full text was not provided in the search results).
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from a source providing the PDF document.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Spjuth, O., et al. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Retrieved from [Link]

  • Scott, K. A., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. Retrieved from ResearchGate. (A specific URL for the full text was not provided in the search results).
  • Wun, J., et al. (2011). The many faces of the adamantyl group in drug design. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole. PubChem Compound Database. Retrieved from [Link]

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